molecular formula C2H5Br B031941 Bromoethane-d5 CAS No. 3675-63-6

Bromoethane-d5

货号: B031941
CAS 编号: 3675-63-6
分子量: 114 g/mol
InChI 键: RDHPKYGYEGBMSE-ZBJDZAJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bromoethane-d5 is a stable, isotopically labeled analog of ethyl bromide where five hydrogen atoms are replaced by deuterium, resulting in the chemical formula CD3CD2Br. This high chemical purity compound is primarily employed as a critical reagent in sophisticated analytical and synthetic chemistry applications. Its main research value lies in its use as an internal standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS), where the mass shift introduced by the deuterium atoms allows for precise and accurate quantification of unlabeled ethyl bromide or related metabolites in complex biological and environmental matrices, minimizing matrix effects and improving analytical reliability.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-bromo-1,1,2,2,2-pentadeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHPKYGYEGBMSE-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190209
Record name Bromoethane-(2H5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3675-63-6
Record name 2-Bromoethane-1,1,1,2,2-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3675-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoethane-(2H5)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003675636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoethane-(2H5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoethane-[2H5]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bromoethane-d5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoethane-d5 (Ethyl bromide-d5), a deuterated analog of bromoethane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document covers the fundamental chemical properties, detailed experimental protocols for its synthesis and application, and key analytical data.

Core Chemical and Physical Properties

This compound is a valuable tool in various scientific fields due to the kinetic isotope effect and its utility as an internal standard in analytical studies. The replacement of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Chemical Formula CD₃CD₂Br or C₂BrD₅[1]
Molecular Weight 114.00 g/mol [1]
CAS Number 3675-63-6[1]
Appearance Colorless liquid[2]
Density 1.527 g/mL at 25 °C
Boiling Point 37-40 °C[1]
Melting Point -119 °C[1]
Isotopic Purity Typically ≥98 atom % D[1]
Refractive Index n20/D 1.421

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic features.

Spectroscopic TechniqueCharacteristic FeaturesCitations
Mass Spectrometry (MS) Molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 114 and 116, respectively, due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. A prominent fragment is the ethyl-d5 cation [C₂D₅]⁺ at m/z 34.[3]
Infrared (IR) Spectroscopy C-D stretching vibrations are observed at lower frequencies (typically 2000-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹) in non-deuterated bromoethane. The C-Br stretching vibration is observed in the range of 580-780 cm⁻¹.[4]
¹H NMR Spectroscopy Due to the high isotopic purity, the proton NMR spectrum shows minimal signals. Any residual proton signals would appear as complex multiplets due to coupling with deuterium.
¹³C NMR Spectroscopy Two signals are expected for the two carbon atoms. The chemical shifts are approximately 19.4 ppm (-CD₃) and 27.9 ppm (-CD₂Br). The signals will appear as multiplets due to coupling with deuterium.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in drug metabolism studies.

Synthesis of this compound

This protocol is adapted from the synthesis of bromoethane, utilizing deuterated ethanol as the starting material.

Materials:

  • Ethanol-d6 (CD₃CD₂OD)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride (CaCl₂)

  • Three-neck round-bottom flask

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, a separatory funnel, and a distillation condenser, add 140 g of sodium bromide, 148 mL of ethanol-d6, and 100 mL of water. Cool the flask in an ice bath.

  • Acid Addition: Slowly add 160 mL of concentrated sulfuric acid dropwise from the separatory funnel while stirring continuously. Maintain the temperature of the mixture below 50 °C.

  • Reaction and Distillation: After the complete addition of sulfuric acid, gently heat the mixture using a heating mantle. The this compound formed will distill over. Collect the distillate in a receiving flask cooled in an ice bath. The collection is typically complete when the temperature of the distillate reaches about 70°C.

  • Washing: Transfer the collected distillate to a separatory funnel. Wash the crude this compound sequentially with 50 mL of water, 30 mL of 10% sodium carbonate solution, and finally with 50 mL of ice-cold water. After each wash, separate and discard the aqueous layer.

  • Drying: Transfer the washed this compound to a clean, dry flask and add about 5 g of anhydrous calcium chloride. Swirl the flask and let it stand for at least 20 minutes to remove any residual water.

  • Final Distillation: Decant the dried this compound into a clean distillation apparatus and perform a final distillation. Collect the fraction boiling between 37-40 °C.

  • Storage: Store the purified this compound in a tightly sealed container in a refrigerator, protected from light.

Application in Drug Metabolism Studies as an Internal Standard

This compound can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based quantification of a drug and its metabolites in biological matrices. This protocol outlines a general workflow.

Materials:

  • This compound stock solution of known concentration

  • Biological matrix (e.g., plasma, urine)

  • Test drug

  • Acetonitrile (ACN)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • LC-MS system

Procedure:

  • Sample Preparation: To 100 µL of the biological matrix sample, add 10 µL of the this compound internal standard stock solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS Analysis: Inject an aliquot of the supernatant into the LC-MS system. The chromatographic conditions should be optimized to separate the analyte from other matrix components. The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratios of the drug and this compound.

  • Quantification: The concentration of the drug in the sample is determined by comparing the peak area ratio of the drug to the internal standard (this compound) against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a typical application of this compound.

Synthesis_Workflow A 1. Mixing Ethanol-d6, NaBr, H₂O in a three-neck flask B 2. Acid Addition Slowly add concentrated H₂SO₄ A->B Cooling C 3. Reaction & Distillation Heat the mixture to distill this compound B->C Gentle Heating D 4. Washing Wash with H₂O and Na₂CO₃ solution C->D E 5. Drying Dry with anhydrous CaCl₂ D->E F 6. Final Distillation Collect the pure this compound fraction E->F G 7. Storage Store refrigerated and protected from light F->G

Synthesis Workflow for this compound

Drug_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Biological Sample (e.g., Plasma) B Spike with This compound (Internal Standard) A->B C Protein Precipitation (with Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F LC-MS Analysis E->F G Data Processing (Peak Area Ratio) F->G H Quantification (using Calibration Curve) G->H

Workflow for Drug Quantification using this compound

References

A Technical Guide to the Physical Properties of Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethane-d5, also known as deuterated ethyl bromide or pentadeuteroethyl bromide, is a stable, isotopically labeled analog of bromoethane. In this molecule, all five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution imparts a greater molecular weight compared to its non-deuterated counterpart, a property that is leveraged in a variety of scientific applications. This technical guide provides a comprehensive overview of the key physical properties of this compound, details the experimental methodologies for their determination, and illustrates a typical workflow for its application in pharmaceutical research.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, spectroscopy, and as a tracer. The following table summarizes its key physical properties.

PropertyValueUnits
Molecular Formula C₂D₅Br
Molecular Weight 114.00 g/mol
Appearance Colorless liquid
Density 1.527g/mL at 25 °C
Boiling Point 37-40°C
Melting Point -119°C
Refractive Index 1.4205-1.421n20/D
Isotopic Purity ≥99atom % D

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound is essential for its proper use. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a volatile liquid like this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.[1]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (one end sealed)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of this compound (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in a Thiele tube containing heating oil, ensuring the rubber band is above the oil level.

  • The side arm of the Thiele tube is gently heated.[1]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1]

Determination of Melting Point

Due to its very low melting point, determining the melting point of this compound requires a specialized low-temperature apparatus.

Apparatus:

  • Melting point apparatus with a cooling stage (e.g., a cryostat)

  • Capillary tubes

  • Low-temperature thermometer

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube and then flash-frozen using a cryogenic liquid (e.g., liquid nitrogen).

  • The capillary tube is placed in the cooled sample holder of the melting point apparatus.

  • The temperature of the apparatus is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the solid begins to melt and the temperature at which the last of the solid melts are recorded. This range is the melting point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (density bottle) of a known volume

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.

  • The pycnometer is filled with this compound and placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25 °C).

  • The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed.

  • The filled pycnometer is reweighed.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (typically a sodium lamp, D-line at 589 nm)

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • The prisms of the refractometer are cleaned and dried.

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

  • The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Applications in Research and Drug Development

This compound is a valuable tool in pharmaceutical research, primarily used as a deuterated building block in the synthesis of drug candidates. The "deuterium switch" strategy can improve the metabolic profile of a drug by slowing down its breakdown in the body, which is mediated by the kinetic isotope effect.

Below is a diagram illustrating a generalized workflow for the use of this compound in the synthesis and evaluation of a deuterated drug analog.

Workflow for Deuterated Drug Analog Synthesis and Evaluation cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome start Starting Material (e.g., a phenol or amine) reaction Deuterium Labeling Reaction (e.g., Williamson ether synthesis or N-alkylation) start->reaction reagent This compound (CD3CD2Br) reagent->reaction purification Purification (e.g., Chromatography) reaction->purification product Deuterated Drug Analog purification->product in_vitro In Vitro Metabolic Stability Assay (e.g., with liver microsomes) product->in_vitro in_vivo In Vivo Pharmacokinetic Study (Animal Model) in_vitro->in_vivo analysis LC-MS/MS Analysis of Parent Drug and Metabolites in_vivo->analysis comparison Comparison with Non-deuterated Analog analysis->comparison outcome Improved Pharmacokinetic Profile? (e.g., longer half-life, reduced toxic metabolites) comparison->outcome

References

An In-depth Technical Guide to the Synthesis and Purification of Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of Bromoethane-d5 (C₂D₅Br), a crucial deuterated building block in organic synthesis and a valuable internal standard in analytical chemistry. This document offers detailed experimental protocols, quantitative data, and visual representations of key processes to assist researchers in the successful preparation and purification of this isotopically labeled compound.

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound involve the bromination of a deuterated ethanol precursor, namely ethanol-d6. Two primary brominating agents are typically employed: phosphorus tribromide (PBr₃) and hydrobromic acid (HBr), often generated in situ.

Synthesis from Ethanol-d6 and Phosphorus Tribromide

This method offers a high-yield and clean conversion of ethanol-d6 to this compound. The reaction proceeds via the formation of a phosphite ester intermediate, which is subsequently displaced by the bromide ion.

Reaction: 3 CD₃CD₂OD + PBr₃ → 3 CD₃CD₂Br + H₃PO₃

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.

  • Reagent Charging: Ethanol-d6 (1.0 eq) is placed in the reaction flask and cooled in an ice bath to 0 °C.

  • Addition of PBr₃: Phosphorus tribromide (0.4 eq) is added dropwise to the stirred ethanol-d6 via the dropping funnel over a period of 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then gently heated to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is cooled, and the crude this compound is distilled directly from the reaction flask. The distillate is collected in a flask cooled in an ice bath.

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity
Ethanol-d61.052.11User Defined
Phosphorus Tribromide0.4270.69Calculated

Table 1: Reagents for the synthesis of this compound from Ethanol-d6 and PBr₃.

Expected Yield: 85-95%

synthesis_pbr3 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Setup Dry, inert atmosphere three-necked flask with stirrer, dropping funnel, and reflux condenser. Ethanol_d6 Ethanol-d6 (CD3CD2OD) in flask at 0 °C Reaction_Mix Reaction Mixture Ethanol_d6->Reaction_Mix PBr3 Phosphorus Tribromide (PBr3) in dropping funnel PBr3->Reaction_Mix Dropwise addition < 10 °C Reflux Reflux for 2-3 hours Reaction_Mix->Reflux Warm to RT Distillation Direct Distillation Reflux->Distillation Product Crude this compound Distillation->Product

Diagram 1: Synthesis workflow of this compound using PBr₃.
Synthesis from Ethanol-d6 and Hydrobromic Acid

This classic method involves the reaction of ethanol-d6 with hydrobromic acid, which can be used as an aqueous solution or generated in situ from sodium bromide and a strong acid like sulfuric acid. The in situ generation is often preferred for its convenience.

Reaction (in situ HBr generation): CD₃CD₂OD + NaBr + H₂SO₄ → CD₃CD₂Br + NaHSO₄ + H₂O

  • Reagent Preparation: A solution of sodium bromide (1.2 eq) in water is prepared in a round-bottom flask equipped with a dropping funnel and a distillation setup.

  • Addition of Ethanol-d6: Ethanol-d6 (1.0 eq) is added to the sodium bromide solution.

  • Acid Addition: The flask is cooled in an ice bath, and concentrated sulfuric acid (1.2 eq) is added slowly and dropwise with vigorous stirring.

  • Reaction and Distillation: After the addition of sulfuric acid, the mixture is gently heated. The this compound, being volatile, distills over as it is formed. The distillate is collected in a receiver cooled in an ice bath.

  • Work-up: The collected distillate is washed to remove acidic impurities and unreacted ethanol.

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity
Ethanol-d61.052.11User Defined
Sodium Bromide1.2102.89Calculated
Sulfuric Acid (conc.)1.298.08Calculated

Table 2: Reagents for the synthesis of this compound using in situ generated HBr.

Expected Yield: 70-80%

synthesis_hbr cluster_setup Reaction Setup cluster_reaction Reaction cluster_collection Collection Setup Round-bottom flask with dropping funnel and distillation apparatus. Reagents Ethanol-d6 + NaBr(aq) Reaction_Distillation Reaction and in situ Distillation Reagents->Reaction_Distillation Gentle Heating H2SO4 Conc. H2SO4 H2SO4->Reagents Slow addition at 0 °C Product Crude this compound in cooled receiver Reaction_Distillation->Product

Diagram 2: Synthesis workflow of this compound using in situ HBr.

Purification of this compound

The crude this compound obtained from the synthesis typically contains impurities such as unreacted ethanol-d6, hydrobromic acid, and potentially diethyl ether-d10 as a byproduct. A combination of washing and fractional distillation is employed to achieve high chemical and isotopic purity.

Washing Procedure
  • Water Wash: The crude distillate is first washed with cold water to remove the bulk of water-soluble impurities like ethanol-d6 and mineral acids.

  • Base Wash: A wash with a dilute solution of sodium carbonate or sodium bicarbonate (e.g., 5% w/v) is performed to neutralize any remaining acidic impurities.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) is carried out to reduce the amount of dissolved water in the organic layer.

  • Drying: The washed organic layer is dried over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

Fractional Distillation

Fractional distillation is a highly effective method for separating this compound from impurities with close boiling points.

  • Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: The dried crude this compound is placed in the distillation flask with a few boiling chips. The mixture is heated gently.

  • Fraction Collection: The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 38 °C) is collected.

ParameterSpecification
Fractionating ColumnVigreux column (20-30 cm) or packed column
Packing Material (if used)Raschig rings or metal sponge
Boiling Point of this compound~38 °C
Collection Temperature Range37-39 °C

Table 3: Parameters for Fractional Distillation of this compound.

purification_workflow Crude_Product Crude this compound Wash_Water Wash with Cold Water Crude_Product->Wash_Water Wash_Base Wash with 5% NaHCO3(aq) Wash_Water->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over MgSO4 Wash_Brine->Drying Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Pure_Product Pure this compound Fractional_Distillation->Pure_Product

Diagram 3: Purification workflow for this compound.

Quality Control

The chemical and isotopic purity of the final this compound product is critical for its intended applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the chemical purity and to confirm the isotopic enrichment of this compound.

  • Chemical Purity: The gas chromatogram will show the presence of any volatile impurities. The purity is determined by the relative peak area of the this compound peak.

  • Isotopic Enrichment: The mass spectrum will show the molecular ion peak for this compound (m/z for C₂D₅⁷⁹Br⁺ and C₂D₅⁸¹Br⁺). The absence or minimal presence of peaks corresponding to partially deuterated or non-deuterated bromoethane will confirm high isotopic enrichment.

ParameterValue
GC
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program40 °C (hold 5 min), then ramp to 200 °C at 10 °C/min
MS
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-200

Table 4: Typical GC-MS parameters for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR are used to confirm the isotopic labeling pattern and to quantify the isotopic enrichment.

  • ¹H NMR: In a highly enriched sample of this compound, the proton signals corresponding to the ethyl group should be absent or of very low intensity.

  • ²H NMR: The deuterium NMR spectrum will show two signals corresponding to the -CD₃ and -CD₂Br groups, confirming the positions of the deuterium labels.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt these methods based on their specific laboratory conditions and available resources, always adhering to appropriate safety precautions when handling the reagents and products involved.

Isotopic Purity of Bromoethane-d5: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity requirements for Bromoethane-d5 (CD₃CD₂Br) in key research applications. Ensuring high isotopic purity is paramount for the accuracy, reproducibility, and validity of experimental data. This document outlines the recommended purity levels, detailed experimental protocols for verification, and logical workflows for its application in Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and as a synthetic precursor in drug development.

Core Concepts: The Importance of Isotopic Purity

This compound is a deuterated analog of bromoethane where all five hydrogen atoms have been replaced with deuterium. This isotopic substitution provides unique properties that are leveraged in various analytical and synthetic techniques. The effectiveness of this compound in these applications is directly proportional to its isotopic purity, which refers to the percentage of molecules in which all five hydrogen positions are occupied by deuterium atoms.

Commercially available this compound typically has an isotopic purity of 98-99 atom % D.[1][2] However, the specific requirements can vary depending on the sensitivity and nature of the application.

Isotopic Purity Requirements by Application

The required isotopic purity of this compound is dictated by the tolerance for interference from its non-deuterated and partially deuterated isotopologues. The following table summarizes the recommended purity levels for common research applications.

ApplicationRecommended Isotopic Purity (atom % D)Rationale
High-Resolution NMR Spectroscopy ≥ 99.8%To minimize residual proton signals from the solvent, which can obscure analyte signals and complicate spectral interpretation. Higher field strength instruments necessitate higher isotopic purity.[2][3]
Routine NMR Spectroscopy ≥ 99.5%Sufficient for routine characterization where minor solvent peaks do not interfere with the signals of interest.
Internal Standard for Quantitative LC-MS/MS ≥ 98%Minimizes background interference and ensures clear mass separation from the non-labeled analyte, improving data quality and reliability.[4] A mass shift of at least 3 atomic mass units (amu) is recommended to prevent isotopic crosstalk.[5]
Tracer in Metabolic Studies Application-dependent, typically ≥ 98%High purity is necessary to accurately trace the metabolic fate of the deuterium-labeled moiety without significant interference from unlabeled species.
Precursor in Chemical Synthesis ≥ 98%Ensures high isotopic enrichment in the final deuterated product.

Experimental Protocols for Purity Verification

Verifying the chemical and isotopic purity of this compound is a critical step before its use in sensitive research applications. The following are detailed protocols for the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

GC-MS is a powerful technique for assessing both the chemical purity (separation from other volatile compounds) and the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to determine the linear range of detection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Inlet Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 150 °C.

        • Hold at 150 °C for 2 minutes.

      • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 35-200) to identify all volatile components and Selected Ion Monitoring (SIM) for quantitative isotopic analysis.

      • Ions to Monitor (SIM mode):

        • Bromoethane (d0): m/z 108, 110 (corresponding to C₂H₅⁷⁹Br and C₂H₅⁸¹Br)

        • This compound (d5): m/z 113, 115 (corresponding to C₂D₅⁷⁹Br and C₂D₅⁸¹Br)

  • Data Analysis:

    • Chemical Purity: In the full scan chromatogram, chemical purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

    • Isotopic Purity: In the SIM data, the isotopic purity is calculated from the ratio of the peak areas of the d5 isotopologue to the sum of the peak areas of the d0 and d5 isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the successful deuteration at specific positions and quantifying the isotopic purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add a suitable deuterated solvent that does not have overlapping signals (e.g., Chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL.

    • For quantitative analysis, add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

  • ¹H NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (≥400 MHz).

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full signal recovery (a conservative value of 30-60 seconds is often used if T₁ values are unknown).

    • Data Analysis: The isotopic purity is determined by comparing the integral of the residual proton signals of this compound to the integral of the internal standard. The absence or significant reduction of signals in the ethyl region confirms high deuteration.

  • ²H (Deuterium) NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer equipped with a deuterium probe.

    • Data Analysis: The presence of two distinct signals corresponding to the -CD₃ and -CD₂Br groups confirms the positions of the deuterium labels.

  • ¹³C NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer.

    • Data Analysis: The ¹³C spectrum will show two carbon signals. The coupling of carbon to deuterium (C-D) results in characteristic splitting patterns (a septet for -CD₃ and a triplet for -CD₂Br), which differ from the C-H coupling in the non-deuterated form. The absence of signals corresponding to CH₃CH₂Br further confirms high isotopic purity.

Application Workflows

The following diagrams illustrate the logical workflows for the application of this compound in key research areas.

Workflow for this compound as an Internal Standard in LC-MS/MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, etc.) spike Spike with this compound (Internal Standard) start->spike extract Protein Precipitation / Liquid-Liquid Extraction spike->extract evaporate Evaporate and Reconstitute extract->evaporate lc_ms Inject into LC-MS/MS System evaporate->lc_ms detect Detect Analyte and this compound by MRM lc_ms->detect ratio Calculate Peak Area Ratio (Analyte/IS) detect->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Workflow for using this compound as an internal standard.

Workflow for Synthesis and QC of a Deuterated Drug Analogue cluster_synthesis Synthesis cluster_qc Quality Control cluster_application Application start Starting Material reaction Reaction with this compound start->reaction workup Reaction Work-up and Purification reaction->workup product Crude Deuterated Analogue workup->product purity_check Purity and Identity Confirmation product->purity_check lc_ms LC-MS (Chemical Purity) purity_check->lc_ms nmr NMR (Structural Confirmation) purity_check->nmr hr_ms HR-MS (Isotopic Enrichment) purity_check->hr_ms final_product Purified Deuterated Analogue lc_ms->final_product nmr->final_product hr_ms->final_product dmpk DMPK and Pharmacokinetic Studies final_product->dmpk

Synthesis and quality control workflow for a deuterated drug analogue.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the quality and reliability of research data. For applications demanding high sensitivity and precision, such as high-resolution NMR and quantitative bioanalysis, utilizing this compound with the highest available isotopic purity is strongly recommended. The experimental protocols provided in this guide offer a framework for the verification of isotopic purity, ensuring the suitability of this compound for its intended research application. Adherence to these guidelines will contribute to the generation of robust and reproducible scientific findings.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Bromoethane-d5 (CD₃CD₂Br). Due to the limited availability of directly published spectra for the deuterated species, this guide leverages the well-documented spectral data of its non-deuterated counterpart, Bromoethane (CH₃CH₂Br), to provide a detailed and predictive analysis. The principles of NMR spectroscopy indicate that the chemical shifts of deuterated compounds are nearly identical to their protonated analogues. This guide will, therefore, present the known data for bromoethane and delineate the expected spectral characteristics of this compound based on this information.

Predicted ¹H NMR Spectral Data

In the ¹H NMR spectrum of a fully deuterated molecule like this compound, no signals are expected. The deuterium nuclei (²H) resonate at a different frequency from protons (¹H) and are therefore not observed in a standard ¹H NMR experiment. The primary utility of a ¹H NMR spectrum in this context would be to assess the isotopic purity of the sample by detecting any residual proton signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show two signals, corresponding to the two carbon atoms in the molecule. The chemical shifts will be very similar to those of non-deuterated bromoethane. However, the coupling patterns will differ significantly. In a proton-decoupled ¹³C NMR spectrum of bromoethane, each carbon signal appears as a singlet. In the case of this compound, the carbon atoms are coupled to the deuterium atoms. Deuterium has a nuclear spin (I) of 1, leading to a 1:1:1 triplet for a carbon attached to a single deuterium, and more complex multiplets for carbons attached to multiple deuterium atoms.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) in ppmPredicted Multiplicity (due to ¹³C-²H coupling)
-CD₂Br~28Multiplet
-CD₃~19Multiplet

Note: The chemical shifts are based on the known values for bromoethane. The exact multiplicity of the signals would depend on the specific coupling constants (J-coupling) between carbon and deuterium.

Experimental Protocols

The acquisition of high-quality NMR spectra for this compound requires adherence to standard protocols for small molecule analysis.

Sample Preparation:

  • Sample Concentration: For a typical ¹³C NMR experiment, a concentration of 50-100 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent is recommended. For assessing isotopic purity via ¹H NMR, a lower concentration of 5-25 mg is sufficient.[1]

  • Solvent Selection: A deuterated solvent that does not have signals overlapping with the expected analyte signals should be chosen. For bromoethane, common solvents include chloroform-d (CDCl₃) or acetone-d6.

  • Sample Filtration: To ensure optimal spectral quality by minimizing line broadening, the sample should be free of particulate matter. It is advisable to filter the sample solution through a glass wool plug into the NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a moderately concentrated sample, several hundred to a few thousand scans may be necessary.

  • ¹H NMR Acquisition (for purity assessment):

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: A smaller number of scans (e.g., 16 or 32) is usually sufficient to detect residual proton signals.

Logical Relationship of this compound Structure to NMR Signals

The following diagram illustrates the logical connection between the molecular structure of this compound and its expected ¹³C NMR signals.

Bromoethane_NMR cluster_structure Molecular Structure cluster_nmr Predicted ¹³C NMR Spectrum CD3 CD₃ CD2Br CD₂Br CD3->CD2Br - Signal1 ~19 ppm (Multiplet) CD3->Signal1 corresponds to Signal2 ~28 ppm (Multiplet) CD2Br->Signal2 corresponds to

Caption: Predicted ¹³C NMR signals for this compound.

References

Mass spectrometry fragmentation pattern of Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Bromoethane-d5

Introduction

This compound (C₂D₅Br or CD₃CD₂Br) is the deuterated isotopologue of bromoethane, where all five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[1] Its distinct mass shift allows for clear differentiation from its non-deuterated counterpart, enabling precise quantification in complex matrices.[1] This guide provides a detailed examination of the expected fragmentation pattern of this compound under Electron Ionization (EI), offering insights for researchers and professionals in analytical chemistry and drug development.

The primary ionization technique discussed is Electron Ionization (EI), a hard ionization method that imparts significant energy to the analyte. This process induces reproducible fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of this compound is largely governed by the principles observed for other alkyl halides, primarily involving the cleavage of the weakest chemical bond and the formation of stable carbocations.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The presence of bromine, with its two stable isotopes 7⁹Br (~50.5%) and ⁸¹Br (~49.5%), results in characteristic isotopic patterns for any fragment containing a bromine atom.[2] These fragments will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).

Molecular Ion (M⁺•) Upon electron ionization, a this compound molecule loses an electron to form a molecular ion (M⁺•). Due to the two bromine isotopes, two molecular ion peaks are expected:

  • [C₂D₅⁷⁹Br]⁺• at m/z 113

  • [C₂D₅⁸¹Br]⁺• at m/z 115

These peaks will appear in an approximate 1:1 intensity ratio, reflecting the natural abundance of the bromine isotopes.

Primary Fragmentation: Alpha (α)-Cleavage The carbon-bromine (C-Br) bond is the weakest bond in the molecule (bond enthalpy ≈ 276 kJ/mol).[2] The most favorable fragmentation pathway is the cleavage of this bond, known as alpha-cleavage. This process involves the loss of a bromine radical (Br•) and the formation of a pentadeuterioethyl cation ([C₂D₅]⁺).

This [C₂D₅]⁺ cation is expected to be the most stable and abundant fragment, making it the base peak in the spectrum.

  • [C₂D₅]⁺ at m/z 34

Secondary Fragmentation Pathways Further fragmentation can occur, although these pathways typically lead to ions of lower abundance compared to the base peak.

  • Loss of a Deuterium Radical (D•): The molecular ion can lose a deuterium radical to form a [C₂D₄Br]⁺ ion. This will also appear as an isotopic doublet.

    • [C₂D₄⁷⁹Br]⁺ at m/z 111

    • [C₂D₄⁸¹Br]⁺ at m/z 113

  • Fragmentation of the Ethyl Cation: The [C₂D₅]⁺ base peak can undergo further fragmentation by losing deuterium molecules (D₂) or radicals (D•), leading to a cluster of smaller peaks.

    • Loss of D• leads to [C₂D₄]⁺ at m/z 32 .

    • Loss of D₂ leads to [C₂D₃]⁺ at m/z 30 .

Data Presentation: Summary of Key Ions

The quantitative data for the expected primary fragments of this compound are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Ion StructureFragmentation Pathway / Comments
113 / 115[CD₃CD₂Br]⁺•Molecular Ions (M⁺•) . The doublet arises from the ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 abundance ratio.[2]
34[CD₃CD₂]⁺Base Peak . Formed via α-cleavage of the weak C-Br bond, resulting in the loss of a bromine radical (Br•).[2]
111 / 113[C₂D₄Br]⁺Results from the loss of a deuterium radical (D•) from the molecular ion.
32[C₂D₄]⁺•A secondary fragment formed from the loss of a deuterium radical (D•) from the [C₂D₅]⁺ ion.
30[C₂D₃]⁺A secondary fragment formed from the loss of a deuterium molecule (D₂) from the [C₂D₅]⁺ ion.

Mandatory Visualization

Fragmentation Pathway of this compound

Figure 1. Proposed EI fragmentation pathway of this compound.

Experimental Protocols

A typical method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To acquire the electron ionization mass spectrum of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as methanol or hexane.

  • If using as an internal standard, spike the analyte sample with a known concentration of the this compound solution.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

  • Injector Temperature: 200°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 150°C.

    • Final hold: Hold at 150°C for 2 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 25 to 150 to ensure capture of all relevant fragments and the molecular ion.

  • Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of solvent from entering the mass spectrometer.

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Acquisition prep Sample Dissolved in Volatile Solvent injection Injection Port prep->injection Autosampler gc Gas Chromatography (Separation by Boiling Point) injection->gc ion_source Ion Source (EI) (Ionization & Fragmentation) gc->ion_source Transfer Line mass_analyzer Mass Analyzer (Sorting by m/z) ion_source->mass_analyzer detector Detector (Ion Detection) mass_analyzer->detector data Data System (Generation of Mass Spectrum) detector->data

Figure 2. General experimental workflow for GC-MS analysis.

References

Infrared Spectroscopy of the C-D Bond in Bromoethane-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the infrared (IR) spectroscopy of bromoethane-d5 (CD₃CD₂Br), with a specific focus on the characterization of the carbon-deuterium (C-D) bond. Deuterium labeling is a powerful tool in mechanistic studies, quantitative analysis, and the development of pharmaceuticals with modified metabolic profiles. IR spectroscopy offers a direct method to confirm the incorporation of deuterium and to study the vibrational dynamics of the labeled molecule.

Theoretical Background: The Isotopic Effect on Vibrational Frequency

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The frequency of a specific vibration is primarily determined by the strength of the bond (force constant) and the masses of the atoms involved.

The substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), significantly increases the reduced mass of the vibrating system. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ).

ν ∝ √(k/μ)

Where k is the force constant of the bond. Since the electronic structure and bond strength are nearly identical between a C-H and a C-D bond, the force constant k remains essentially unchanged. However, the increased reduced mass of the C-D bond results in a lower vibrational frequency compared to the C-H bond. This phenomenon, known as the isotopic effect, is a cornerstone for identifying deuterium incorporation. Typically, C-D stretching vibrations appear in the 2000-2250 cm⁻¹ region, a significant shift from the 2850-3000 cm⁻¹ region of C-H stretches.[1]

Vibrational Modes of this compound

The primary diagnostic feature in the IR spectrum of this compound is the appearance of absorption bands corresponding to C-D stretching vibrations.[1] A comparison with the spectrum of standard bromoethane (CH₃CH₂Br) makes the isotopic substitution evident.

The table below summarizes the expected and observed vibrational frequencies for this compound and its non-deuterated analog.

Vibrational ModeThis compound (CD₃CD₂Br) Expected Wavenumber (cm⁻¹)Bromoethane (CH₃CH₂Br) Observed Wavenumber (cm⁻¹)Activity
C-D Stretch (CD₃, CD₂)2000 - 2250[1]N/AIR & Raman
C-H Stretch (CH₃, CH₂)N/A2845 - 2975[2]IR & Raman
C-H DeformationN/A1370 - 1470[2]IR
C-C Stretch800 - 1200[1]~1000 - 1200IR & Raman
C-Br Stretch~500 - 700 (Predicted)580 - 780[2]IR & Raman

Note: Precise experimental frequencies for this compound can be influenced by the physical state of the sample (gas, liquid, or solid) and the specific spectrometer conditions used for analysis.[1]

Experimental Protocol: FTIR Analysis of Liquid this compound

This section details the methodology for obtaining a high-quality infrared spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.

3.1 Materials and Equipment

  • Sample: this compound (CD₃CD₂Br), liquid

  • Spectrometer: FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Sample Cell: Demountable liquid transmission cell with NaCl or KBr salt plates

  • Pipette: Glass Pasteur pipette or microliter pipette

  • Solvent: Anhydrous solvent for cleaning (e.g., dichloromethane or isopropanol)

  • Consumables: Lens paper, nitrogen gas supply

3.2 Procedure

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition:

    • Assemble the clean, empty liquid transmission cell.

    • Place the empty cell in the spectrometer's sample holder.

    • Collect a background spectrum. This will account for absorbance from the salt plates and the atmosphere inside the instrument.

  • Sample Preparation:

    • In a fume hood, carefully handle the this compound.

    • Using a clean pipette, apply one to two drops of the liquid sample onto the face of one of the salt plates.

    • Place the second salt plate over the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Carefully assemble the cell, ensuring it is sealed correctly.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell into the spectrometer's sample holder in the same orientation as the background scan.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the peak frequencies.

    • Label the significant peaks, paying close attention to the 2000-2250 cm⁻¹ region to confirm the C-D stretch.

    • Compare the obtained spectrum to a reference spectrum of non-deuterated bromoethane to highlight the isotopic shifts.

  • Cleaning:

    • Disassemble the liquid cell.

    • Rinse the salt plates with a suitable anhydrous solvent.

    • Gently wipe the plates dry with lens paper and store them in a desiccator to prevent damage from moisture.

Visualizations

The following diagrams illustrate the conceptual basis and experimental workflow for the IR analysis of this compound.

G cluster_0 Vibrational Excitation cluster_1 Underlying Principle mol1 C-H Bond (in Bromoethane) spec1 Higher Frequency Absorption (~2900 cm⁻¹) mol1->spec1 Results in mol2 C-D Bond (in this compound) spec2 Lower Frequency Absorption (~2100 cm⁻¹) mol2->spec2 Results in ir_source Infrared Radiation ir_source->mol1 Excites Vibration ir_source->mol2 Excites Vibration principle Isotopic Effect: Increased reduced mass of C-D lowers the vibrational frequency.

Caption: Isotopic effect on C-H vs. C-D bond vibrational frequency.

experimental_workflow Experimental Workflow: FTIR of Liquid this compound start Start prep_spec 1. Prepare & Purge FTIR Spectrometer start->prep_spec background 2. Acquire Background Spectrum (Empty Cell) prep_spec->background prep_sample 3. Prepare Sample: Load Liquid into Transmission Cell background->prep_sample sample_scan 4. Acquire Sample Spectrum prep_sample->sample_scan process 5. Process Data: Ratio, Baseline Correct sample_scan->process analyze 6. Analyze Spectrum: Identify C-D Stretch Peak process->analyze end End analyze->end

Caption: Workflow for FTIR analysis of liquid this compound.

References

Bromoethane-d5: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Bromoethane-d5 (CAS: 3675-63-6). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe and compliant use of this compound.

Chemical Identification and Properties

This compound, also known as deuterated ethyl bromide or pentadeuteroethyl bromide, is the deuterated isotopologue of bromoethane.[1] It is a colorless liquid with an ether-like odor.[2] Due to its isotopic labeling, it is a valuable tool in various research applications, including synthetic chemistry and mechanistic studies.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3675-63-6[2][3]
Molecular Formula C₂D₅Br[2][4]
Molecular Weight 114.00 g/mol [2][4]
Appearance Colorless liquid[2]
Odor Ether-like[2]
Melting Point -119 °C (lit.)[3]
Boiling Point 37-40 °C (lit.)[3]
Flash Point -23 °C (-9.4 °F)[5]
Density 1.527 g/mL at 25 °C[5]
Vapor Pressure 375 mmHg at 20 °C[6]
Solubility in Water Slightly soluble[7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing cancer.[7][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapour.[8]
Acute Toxicity, Oral4H302: Harmful if swallowed.[8]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[8]
Carcinogenicity2H351: Suspected of causing cancer.[8]
Hazardous to the Ozone Layer1H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[9]

Signal Word: Danger[2]

Toxicological Data

Specific toxicological data for this compound is limited. The data presented below is for its non-deuterated analogue, Bromoethane (Ethyl Bromide, CAS: 74-96-4). It is a common and accepted practice in toxicology to consider the toxicity of an isotopically labeled compound to be comparable to its unlabeled counterpart.

Table 3: Acute Toxicity Data for Bromoethane (CAS: 74-96-4)

RouteSpeciesValueSource(s)
Oral LD50Rat1350 mg/kg[5][7]
Inhalation LC50Rat27,000 ppm (1 hour)[7]
Inhalation LC50Rat20.9 mg/L (4 hours)[5]
Intraperitoneal LD50Rat1750 mg/kg[7]

Symptoms of Exposure: Inhalation, ingestion, or contact with bromoethane may cause irritation to the eyes, skin, and respiratory system. It can also lead to central nervous system depression, pulmonary edema, and damage to the liver and kidneys. In some cases, cardiac arrhythmias and cardiac arrest have been reported.[6]

Occupational Exposure Limits

Occupational exposure limits for this compound have not been specifically established. The limits for the non-deuterated analogue, Bromoethane, are provided as a conservative guideline.

Table 4: Occupational Exposure Limits for Bromoethane (CAS: 74-96-4)

OrganizationTypeLimitSource(s)
OSHA (USA)PEL (8-hr TWA)200 ppm (890 mg/m³)[10]
ACGIH (USA)TLV (8-hr TWA)5 ppm[10]
NIOSH (USA)REL (10-hr TWA)Not Established
California PELTWA5 ppm (22 mg/m³)[10]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] The ventilation system should be explosion-proof.[5]

  • Ignition Sources: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[8] Use non-sparking tools and take precautionary measures against static discharge.[11]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 5: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and vapors.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®) and a flame-retardant lab coat.To prevent skin contact and absorption.
Respiratory In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of harmful vapors.
Handling Procedures
  • Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge.[8]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8] A recommended storage temperature is 2-8°C.[4]

  • Container: Keep the container tightly closed.[8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, alkali metals, aluminum, and magnesium.[2][5]

Emergency Procedures

Spill Response

A minor chemical spill is one that can be safely managed by trained laboratory personnel without the assistance of emergency responders. All other spills should be considered major.

Minor Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as outlined in Table 5.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[12]

  • Absorption: Cover the spill with the absorbent material.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[12]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spill:

In the event of a large spill, a spill outside of a fume hood, or a spill that personnel are not equipped or trained to handle:

  • Evacuate: Evacuate the entire laboratory or area.

  • Isolate: Close doors to the affected area.

  • Alarm: Activate the nearest fire alarm.

  • Emergency Services: Call emergency services (e.g., 911) and provide details of the spill.

The logical workflow for handling a this compound spill is illustrated in the following diagram.

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (Small, Contained, in Fume Hood) assess->minor_spill Is it a minor spill? major_spill Major Spill (Large, Uncontained, Outside Hood) assess->major_spill Is it a major spill? alert_personnel Alert Personnel in the Area minor_spill->alert_personnel Yes evacuate_area Evacuate Immediate Area major_spill->evacuate_area Yes don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Waste in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of as Hazardous Waste decontaminate->dispose_waste activate_alarm Activate Fire Alarm evacuate_area->activate_alarm call_emergency Call Emergency Services activate_alarm->call_emergency

Caption: Logical workflow for responding to a this compound spill.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

First Aid Measures

Table 6: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Waste Containers: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations. Do not dispose of down the drain.[3]

Conclusion

This compound is a valuable chemical for research, but it poses significant health and safety risks. A thorough understanding of its properties, hazards, and handling requirements is essential for its safe use. By implementing the engineering controls, personal protective equipment, and procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from the supplier before using this chemical.

References

The Solubility Profile of Bromoethane-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Bromoethane-d5 (perdeuterated ethyl bromide), a crucial isotopically labeled compound in pharmaceutical research and organic synthesis. Given the limited direct quantitative solubility data for the deuterated species, this document leverages extensive data available for its non-deuterated analogue, Bromoethane, to provide a robust and practical reference for laboratory professionals. The effect of deuteration on solubility is discussed, with the general understanding that while measurable, these effects are typically minor for non-aqueous solutions.

Core Principles and the Impact of Deuteration

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Bromoethane is a polar aprotic molecule, and its solubility is dictated by its ability to engage in dipole-dipole interactions and London dispersion forces with solvent molecules.

The substitution of hydrogen with deuterium in this compound introduces subtle changes in its physicochemical properties due to the greater mass of deuterium. These changes can slightly alter intermolecular forces, such as hydrogen bonding and van der Waals interactions. However, for solubility in common organic solvents, the difference between the deuterated and non-deuterated forms is generally considered to be insignificant for most practical laboratory applications.

Quantitative Solubility Data

The following table summarizes the known solubility of non-deuterated Bromoethane in a range of common laboratory solvents. This data serves as a reliable proxy for the solubility of this compound.

SolventChemical FormulaTypeSolubility of Bromoethane (at 20°C)Citation
WaterH₂OPolar Protic0.914 g/100 mL[1]
EthanolC₂H₅OHPolar ProticMiscible[2][3]
MethanolCH₃OHPolar ProticMiscible[4]
AcetoneC₃H₆OPolar AproticSoluble[5]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticMiscible
ChloroformCHCl₃Polar AproticMiscible[2][3]
AcetonitrileC₂H₃NPolar AproticSoluble

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent of interest, the following detailed experimental protocols are recommended.

Part 1: Determination of Miscibility (for Liquid Solutes in Liquid Solvents)

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • Small, clear glass vials with caps

  • Vortex mixer

Procedure:

  • Prepare a series of clean, dry vials.

  • In the first vial, add 1 mL of the solvent followed by 1 mL of this compound.

  • In subsequent vials, vary the volume ratios, for example, 9:1, 1:9, and 4:6 (solvent:this compound).

  • Cap each vial securely and agitate vigorously using a vortex mixer for 1-2 minutes.

  • Allow the vials to stand undisturbed for at least 10 minutes.

  • Visually inspect each vial for the presence of a single, clear, homogeneous phase or the formation of two distinct layers. The presence of cloudiness or an emulsion may indicate partial miscibility.

Part 2: Quantitative Solubility Determination by the Gravimetric Method

Objective: To quantitatively determine the solubility of this compound in a solvent in which it is not fully miscible.

Materials:

  • This compound

  • Solvent of interest

  • Airtight, sealable flasks (e.g., screw-cap Erlenmeyer flasks)

  • Thermostatic shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Pipettes

  • Pre-weighed evaporation dishes

  • Drying oven or desiccator

Procedure:

  • Add a known volume of the solvent to a sealable flask.

  • Add an excess of this compound to the flask, ensuring there is a visible undissolved layer.

  • Seal the flask tightly to prevent evaporation and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved this compound to settle.

  • Carefully pipette a known volume of the supernatant (the clear, saturated solution) into a pre-weighed evaporation dish.

  • Weigh the dish with the solution to determine the mass of the solution.

  • Carefully evaporate the solvent in a well-ventilated fume hood. For volatile solvents, this may be done at room temperature or with gentle warming.

  • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved.

  • The final weight of the dish minus its initial empty weight gives the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL or other desired units.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain this compound and selected solvent qual_screen Qualitative Screening: Visual Miscibility Test start->qual_screen is_miscible Is the mixture a single homogeneous phase? qual_screen->is_miscible report_miscible Report: Miscible is_miscible->report_miscible Yes quant_analysis Quantitative Analysis: Equilibrium Saturation Method is_miscible->quant_analysis No/Partially end End report_miscible->end gravimetric Gravimetric Determination quant_analysis->gravimetric spectroscopic Spectroscopic/Chromatographic Determination (Optional) quant_analysis->spectroscopic calculate Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->calculate spectroscopic->calculate report_quant Report: Quantitative Solubility calculate->report_quant report_quant->end

Workflow for Solubility Determination of this compound.

References

A Technical Guide to High-Purity Bromoethane-d5 for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Bromoethane-d5 (pentadeuterobromoethane), a critical reagent in modern pharmaceutical research and development. This document outlines commercial sources, quality control methodologies, and key applications, with a focus on providing practical information for scientists in the field.

Introduction to this compound in Drug Development

This compound (CD3CD2Br) is a deuterated analog of bromoethane where all five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution offers significant advantages in pharmaceutical research, primarily stemming from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated position.[2] This property is leveraged to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles, reduced dosing frequencies, and a better safety profile.[1][3]

Beyond its use in altering metabolic pathways, this compound is an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry (MS) and as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Its distinct mass shift allows for precise quantification of non-deuterated analogs in complex biological matrices.[5]

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for high-purity this compound is a critical first step in ensuring the validity and reproducibility of experimental results. Key considerations include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierIsotopic Purity (atom % D)Chemical PurityAvailable QuantitiesCAS Number
Sigma-Aldrich (Merck) ≥99%≥99% (CP)1g, 5g, bulk3675-63-6
LGC Standards ≥99%min 98%Inquire3675-63-6
Cambridge Isotope Laboratories, Inc. (CIL) ≥98%≥98%1g, 5g, 10g, bulk3675-63-6
Eurisotop (CIL Subsidiary) 98%98%10g3675-63-6
Simson Pharma Limited High QualityCertificate of Analysis providedInquire3675-63-6
Clinivex High QualityInquire5g3675-63-6
ZEOtope High QualityInquireBulk quotation available3675-63-6
Benchchem High PurityHigh Chemical PurityInquire3675-63-6

Note: The information in this table is based on publicly available data and may be subject to change. It is recommended to contact the suppliers directly for the most current specifications and availability.

Quality Control of this compound

Ensuring the isotopic and chemical purity of this compound is paramount for its effective use in research. The following experimental protocols outline standard methods for quality control.

Determination of Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity, structure, and purity of deuterated compounds.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Dissolve the sample in a known volume of a suitable deuterated solvent that does not have signals overlapping with potential residual proton signals of this compound (e.g., Chloroform-d, Acetone-d6).

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Objective: To quantify residual proton signals and determine chemical purity.

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30-60 seconds (to ensure full relaxation of all signals for accurate integration).

      • Number of Scans: 16-64 (or as needed to achieve a good signal-to-noise ratio).

    • Data Analysis:

      • Integrate the residual proton signals corresponding to Bromoethane (CH3CH2Br).

      • Compare the integral of the residual proton signals to the integral of a certified quantitative internal standard of known concentration to determine the amount of non-deuterated impurity.

      • Chemical purity can be assessed by identifying and quantifying signals from any other non-solvent impurities.

  • ²H (Deuterium) NMR Spectroscopy:

    • Objective: To confirm the presence and location of deuterium.

    • Instrument: NMR spectrometer equipped with a deuterium probe.

    • Data Analysis: The resulting spectrum should show signals corresponding to the deuterated ethyl group, confirming the isotopic labeling.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution of deuterated compounds.[6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Instrumentation and Analysis:

    • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

    • Instrument: High-resolution mass spectrometer (e.g., Q-Orbitrap or TOF).

    • Mode: Full scan mode to observe the molecular ion cluster.

    • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the different isotopologues (M, M+1, M+2, etc.).

  • Data Analysis:

    • Identify the molecular ion peaks for this compound and any less-deuterated species (d0 to d4).

    • Calculate the relative abundance of each isotopologue from the integrated peak areas.

    • The isotopic purity (atom % D) is calculated based on the distribution of the deuterated and non-deuterated species.

Applications of High-Purity this compound

Internal Standard in Quantitative Bioanalysis by LC-MS/MS

This compound is frequently used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of analytes with a similar structure in biological matrices.[7] The SIL-IS is added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate correction of analytical variability.[5]

Experimental Workflow:

  • Sample Preparation:

    • Aliquot biological samples (e.g., plasma, urine) into microcentrifuge tubes.

    • Spike each sample with a known amount of this compound working solution.

    • Perform protein precipitation (e.g., with ice-cold acetonitrile) or another appropriate extraction method.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Develop a chromatographic method to separate the analyte and the internal standard.

    • Optimize the mass spectrometer settings for multiple reaction monitoring (MRM) of both the analyte and this compound.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Drug Metabolism and Pharmacokinetic (DMPK) Studies

The incorporation of deuterium can significantly alter the metabolic fate of a drug molecule.[5] this compound can be used as a building block to synthesize deuterated drug candidates. Comparing the metabolism of the deuterated versus the non-deuterated compound can provide valuable insights into metabolic pathways and help in the design of more stable drugs.[3]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key decision-making and experimental processes.

Supplier_Selection_Workflow start Define Research Needs (Purity, Quantity) search Identify Potential Suppliers (e.g., Sigma-Aldrich, CIL, LGC) start->search request_info Request Quotes & Certificates of Analysis (CoA) search->request_info evaluate Evaluate Suppliers request_info->evaluate compare_specs Compare Isotopic & Chemical Purity evaluate->compare_specs Technical Fit compare_cost Compare Cost per Gram evaluate->compare_cost Budget check_availability Check Availability & Lead Times evaluate->check_availability Timeline select Select Optimal Supplier compare_specs->select compare_cost->select check_availability->select purchase Purchase this compound select->purchase qc Perform In-house Quality Control purchase->qc

Caption: A logical workflow for selecting a commercial supplier of this compound.

Quality_Control_Workflow start Receive this compound sample_prep Prepare Samples for NMR & MS Analysis start->sample_prep nmr_analysis NMR Spectroscopy (¹H and ²H) sample_prep->nmr_analysis ms_analysis High-Resolution Mass Spectrometry sample_prep->ms_analysis analyze_nmr Analyze ¹H NMR for Chemical Purity & Residual Protons nmr_analysis->analyze_nmr analyze_ms Analyze Mass Spectrum for Isotopic Distribution ms_analysis->analyze_ms compare_specs Compare Results to Supplier CoA analyze_nmr->compare_specs analyze_ms->compare_specs pass Material Meets Specifications compare_specs->pass Pass fail Material Fails Specifications compare_specs->fail Fail release Release for Research Use pass->release contact_supplier Contact Supplier & Investigate fail->contact_supplier

Caption: An experimental workflow for the quality control of this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Volatile Organic Compounds Using Bromoethane-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of volatile organic compounds (VOCs) is a critical aspect of environmental monitoring, pharmaceutical development, and chemical manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of VOCs. To ensure the accuracy and reliability of GC-MS data, the use of an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated compounds are ideal internal standards for GC-MS analysis as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are readily distinguishable by their mass-to-charge ratio (m/z).[3]

This application note describes a robust and sensitive method for the quantitative analysis of a target volatile organic compound, bromoethane, in a water matrix using bromoethane-d5 as an internal standard. The protocol detailed below is suitable for high-throughput screening and quality control applications.

Principle

A known concentration of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples. The samples are then prepared using a purge and trap system to extract the volatile components. The extracted analytes are introduced into the GC-MS system, where they are separated chromatographically and detected by the mass spectrometer. The quantification of the target analyte (bromoethane) is based on the ratio of its peak area to the peak area of the internal standard (this compound). This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve, which is then used to determine the concentration of the analyte in unknown samples.

Materials and Reagents

  • Analytes and Internal Standard:

    • Bromoethane (C₂H₅Br), analytical standard grade

    • This compound (C₂D₅Br), isotopic purity ≥ 99%

  • Solvents and Reagents:

    • Methanol, HPLC grade

    • Reagent water, purified and free of organic contaminants

    • Helium (carrier gas), ultra-high purity (99.999%)

    • Nitrogen (purge gas), high purity

Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Purge and trap concentrator

  • Autosampler

  • Analytical column: DB-1 (30 m x 0.53 mm, 5.0 µm film thickness) or equivalent[4][5][6]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of bromoethane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (10 µg/mL):

    • Prepare a working standard solution by diluting the primary stock solution of bromoethane with methanol.

  • Internal Standard Spiking Solution (5 µg/mL):

    • Prepare an internal standard spiking solution by diluting the primary stock solution of this compound with methanol.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into reagent water. A typical concentration range would be 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

    • Add a constant amount of the internal standard spiking solution to each calibration standard to achieve a final concentration of 10 ng/mL of this compound.

Protocol 2: Sample Preparation (Purge and Trap)
  • Collect 5 mL of the water sample in a 10 mL purge tube.

  • Spike the sample with the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound.

  • Place the purge tube in the purge and trap autosampler.

  • The volatile compounds are purged from the sample with nitrogen gas and trapped on a sorbent trap.

  • The trap is then rapidly heated, and the analytes are desorbed and transferred to the GC-MS system.

Protocol 3: GC-MS Analysis

Table 1: GC-MS Instrument Parameters

ParameterValue
GC System
Inlet Temperature200°C[4]
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min
Oven ProgramInitial temperature 40°C, hold for 10 min, then ramp at 15°C/min to 220°C, hold for 5 min[7]
MS System
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Scan Range35-150 amu
Quantifier Ions
Bromoethanem/z 108[7]
This compoundm/z 113
Qualifier Ions
Bromoethanem/z 79[7]
This compoundm/z 84

Data Presentation

The following tables summarize the quantitative data from the method validation.

Table 2: Calibration Curve Data for Bromoethane

Concentration (ng/mL)Analyte AreaInternal Standard AreaResponse Ratio (Analyte/IS)
0.512,500250,0000.050
125,200251,0000.100
5126,000252,0000.500
10253,000251,5001.006
25630,000252,0002.500
501,255,000251,0005.000
1002,510,000250,00010.040
Linearity (r²) \multicolumn{3}{c}{0.9998}

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Measured Concentration (ng/mL, n=6)Precision (%RSD)Accuracy (% Recovery)
Low1.51.484.298.7
Medium2020.43.1102.0
High8079.52.599.4

Mandatory Visualization

GC_MS_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards and QCs add_is Add this compound Internal Standard prep_standards->add_is prep_samples Prepare Unknown Samples prep_samples->add_is purge_trap Purge and Trap Concentration add_is->purge_trap To Extraction gc_separation Gas Chromatographic Separation purge_trap->gc_separation To Analysis ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration To Data Processing calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Experimental workflow for GC-MS analysis with an internal standard.

Quantification_Logic cluster_measurement Measured Values cluster_known Known Values analyte_area Analyte Peak Area (A_x) response_ratio Response Ratio (A_x / A_is) analyte_area->response_ratio is_area Internal Standard Peak Area (A_is) is_area->response_ratio is_conc Internal Standard Concentration (C_is) analyte_conc Analyte Concentration (C_x) is_conc->analyte_conc rrf Relative Response Factor (from Calibration) rrf->analyte_conc response_ratio->analyte_conc label_formula C_x = (A_x / A_is) * (C_is / RRF)

References

Application Notes and Protocols for Quantitative Analysis using Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethane-d5 (CD3CD2Br), a deuterated analog of bromoethane, serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Its chemical and physical properties are nearly identical to that of bromoethane, ensuring similar behavior during sample preparation, extraction, and chromatographic analysis.[3] The mass difference of +5 amu allows for clear differentiation by a mass spectrometer, enabling accurate and precise quantification of the non-deuterated analyte by correcting for variations in sample handling and instrument response.[4][5][6]

These application notes provide a comprehensive protocol for the quantitative analysis of volatile organic compounds, using bromoethane as a model analyte and this compound as an internal standard. The primary method detailed is headspace gas chromatography coupled with mass spectrometry (HS-GC-MS), a technique well-suited for the analysis of volatile compounds in various matrices.[7][8][9]

Principle of Internal Standardization with this compound

The core principle of this method is the addition of a known, fixed amount of this compound to all samples, calibration standards, and quality control samples at the beginning of the analytical process.[3][5] Since the deuterated internal standard and the analyte (bromoethane) exhibit similar volatility and chemical properties, they will be affected proportionally by any variations during sample preparation and injection.[4][10]

The mass spectrometer detects the analyte and the internal standard separately based on their different masses. Quantification is then based on the ratio of the analyte peak area to the internal standard peak area, plotted against the concentration of the analyte in the calibration standards. This ratio-based calculation significantly improves the accuracy and precision of the results by compensating for potential errors.[5][11]

Experimental Protocols

This section details the procedures for sample preparation, and the setup and execution of the HS-GC-MS analysis for the quantification of bromoethane using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (for Biological Matrices)

For complex matrices such as plasma or serum, a liquid-liquid extraction (LLE) is recommended to isolate the analyte and internal standard.[12][13]

Materials:

  • Human plasma (or other biological matrix)

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Ethyl acetate (HPLC grade)[12]

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the plasma sample into a 2 mL microcentrifuge tube.

  • Spike the sample by adding 50 µL of the this compound internal standard working solution.

  • Add 1 mL of ethyl acetate to the tube.[12]

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[12]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[12]

  • Reconstitute the dried residue in a suitable solvent for HS-GC-MS analysis (e.g., 100 µL of the diluent used for calibration standards).

Headspace GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a headspace autosampler

  • Mass selective detector

Materials:

  • Helium carrier gas (99.999% purity)

  • GC column: DB-1 (30 m x 0.53 mm, 5.0 µm film thickness) or equivalent non-polar column[14][15]

  • Headspace vials (20 mL) with caps and septa

Preparation of Standards:

  • Primary Stock Solution of Bromoethane: Prepare a stock solution of bromoethane in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standards with concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration (e.g., 10 ng/mL to 1000 ng/mL).[14]

  • Calibration Standards: In separate 20 mL headspace vials, place a fixed volume of a suitable matrix (e.g., control plasma extract or a solvent blank). Add a fixed amount of the this compound internal standard working solution to each vial. Then, add varying amounts of the bromoethane working standard solutions to create a calibration curve with at least five concentration levels.[14]

HS-GC-MS Parameters:

Parameter Value
Headspace Sampler
Vial Equilibration Temp.90°C[16]
Vial Equilibration Time15 min[16]
Transfer Line Temp.100°C[16]
Injection Volume1 mL (gas phase)
Gas Chromatograph
Inlet Temperature200°C[16]
Carrier GasHelium at 1.2 mL/min (constant flow)
Split Ratio5:1[14]
Oven ProgramInitial: 40°C, hold for 5 minRamp: 10°C/min to 150°CRamp: 25°C/min to 230°C, hold for 5 min[16]
Mass Spectrometer
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)[17]

Selected Ion Monitoring (SIM) Parameters:

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Bromoethane108/110 (M+)29 (C2H5+)[18]
This compound113/115 (M+)34 (C2D5+)

Note: The presence of two molecular ions for both compounds is due to the natural isotopic abundance of Bromine (79Br and 81Br).[18]

Data Presentation

The following tables present hypothetical validation data for the quantitative analysis of bromoethane using this compound as an internal standard. This data is representative of the performance expected from a validated method.[14][15]

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean, n=3)
100.052
250.130
500.265
1000.528
2501.315
5002.640
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%RSD)Accuracy (% Recovery)
LLOQ109.8 ± 0.99.298.0
Low QC3028.9 ± 2.17.396.3
Mid QC200205.4 ± 11.55.6102.7
High QC400390.8 ± 18.24.797.7

Table 3: Method Detection and Quantification Limits

Parameter Value (ng/mL)
Limit of Detection (LOD)3.5[15]
Limit of Quantification (LOQ)10.0[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Plasma Sample spike Spike with This compound (IS) sample->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Diluent evaporate->reconstitute hs_inject Headspace Injection reconstitute->hs_inject gc_sep GC Separation hs_inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for quantitative analysis.

internal_standard_logic start Goal: Accurate Quantification problem Problem: Variations in Sample Prep & Injection start->problem solution Solution: Use Internal Standard (IS) problem->solution principle Principle: IS behaves like analyte, variations affect both proportionally solution->principle calculation Calculation based on Analyte Area / IS Area Ratio principle->calculation result Result: Improved Accuracy & Precision calculation->result

References

Application Notes and Protocols for Bromoethane-d5 in Isotopic Labeling for Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethane-d5 (CD3CD2Br), a deuterated analog of bromoethane, serves as a powerful tool in the elucidation of chemical and biological reaction mechanisms. The substitution of hydrogen with its heavier isotope, deuterium, introduces a subtle but measurable change in the mass and vibrational energy of the molecule. This isotopic labeling allows researchers to track the fate of the ethyl group during a reaction and to probe the nature of transition states through the analysis of kinetic isotope effects (KIEs). These studies are critical in fields ranging from fundamental organic chemistry to drug metabolism and development, providing invaluable insights into reaction pathways, rate-determining steps, and the structure of transient intermediates.

This document provides detailed application notes and experimental protocols for the use of this compound in reaction mechanism studies, with a focus on nucleophilic substitution (SN2) and elimination (E2) reactions.

Key Applications

The primary applications of this compound in mechanistic studies include:

  • Determination of Kinetic Isotope Effects (KIEs): By comparing the reaction rates of bromoethane and this compound (kH/kD), researchers can infer whether a C-H bond is broken in the rate-determining step. A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage in the transition state, a hallmark of E2 elimination reactions. Secondary KIEs, where the labeled C-H bonds are not broken, provide information about changes in hybridization and steric environment at the reaction center, helping to distinguish between SN1 and SN2 mechanisms.

  • Elucidation of Reaction Pathways: Isotopic labeling allows for the unambiguous tracking of the ethyl group in complex reaction mixtures. By analyzing the isotopic composition of products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the connectivity of atoms in the products can be definitively established, confirming or refuting proposed reaction pathways.

  • Probing Transition State Structures: The magnitude of the KIE can provide detailed information about the geometry of the transition state. For instance, in SN2 reactions, an inverse secondary KIE (kH/kD < 1) can suggest a more sterically crowded transition state.[1]

  • Drug Metabolism Studies: Deuterated compounds are widely used in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways and to serve as internal standards for quantitative analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for kinetic isotope effects in reactions relevant to the study of bromoethane.

Table 1: Secondary Kinetic Isotope Effect in an SN2 Reaction

ReactantNucleophileTemperature (°C)Rate Constant (k)kH/kDReference
CH3BrPyridine50968 ± 30.928 ± 0.003--INVALID-LINK--[1]
CD3BrPyridine501043 ± 3--INVALID-LINK--[1]

Note: This data is for methyl bromide, a close structural analog of bromoethane, and is indicative of the expected inverse secondary KIE for an SN2 reaction.

Table 2: Expected Primary Kinetic Isotope Effects in E2 Reactions

Reaction TypeSubstrateBaseExpected kH/kD Range
E2 EliminationR-CH2CH2-BrStrong, bulky base4 - 8

Note: This table provides a generally accepted range for primary KIEs in E2 reactions where a C-H bond is broken in the rate-determining step. Specific values for this compound would depend on the reaction conditions.

Experimental Protocols

The following are generalized protocols for utilizing this compound in reaction mechanism studies. Researchers should adapt these protocols to their specific reaction of interest.

Protocol 1: Determination of the Kinetic Isotope Effect for an SN2 Reaction

This protocol describes a competition experiment to determine the secondary kinetic isotope effect for the reaction of bromoethane with a nucleophile.

Materials:

  • Bromoethane

  • This compound (isotopic purity ≥ 99 atom % D)

  • Nucleophile (e.g., sodium thiophenolate, sodium azide)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Internal standard (e.g., a non-reactive compound with a distinct GC retention time)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a reaction vessel, combine equimolar amounts of bromoethane and this compound. Add the chosen solvent and the internal standard.

  • Initiation: Add the nucleophile to initiate the reaction. The concentration of the nucleophile should be the limiting reagent to ensure the reaction does not go to completion.

  • Reaction Monitoring: At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold water).

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the extracted samples by GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to the unreacted bromoethane, this compound, and the substitution products.

    • Determine the ratio of the unlabeled product to the deuterated product at each time point by integrating the respective peak areas in the chromatogram and correcting for the response factor of the internal standard.

    • The kinetic isotope effect (kH/kD) can be calculated from the ratio of products at low conversion using the following equation: kH/kD = [Product-H] / [Product-D]

Protocol 2: Distinguishing Between SN2 and E2 Reaction Mechanisms

This protocol outlines an experiment to determine the product distribution in the reaction of bromoethane with a base, which can help differentiate between substitution and elimination pathways.

Materials:

  • This compound (CD3CD2Br)

  • Base/Nucleophile (e.g., sodium ethoxide in ethanol for E2, sodium iodide in acetone for SN2)

  • Anhydrous solvents (ethanol, acetone)

  • GC-MS system

  • NMR spectrometer

Procedure:

  • Reaction Setup: Set up two parallel reactions.

    • Reaction A (Favoring E2): Dissolve this compound in anhydrous ethanol and add a strong, bulky base like sodium ethoxide. Heat the reaction under reflux.

    • Reaction B (Favoring SN2): Dissolve this compound in anhydrous acetone and add a good nucleophile that is a weak base, such as sodium iodide.

  • Reaction Work-up: After a set reaction time, cool the reaction mixtures and quench with water. Extract the organic products with a suitable solvent.

  • Product Analysis:

    • GC-MS: Analyze the product mixtures to identify the major products. In Reaction A, the expected major product is ethene-d4 (CD2=CD2), while in Reaction B, the major product is iodoethane-d5 (CD3CD2I).

    • NMR Spectroscopy: 1H NMR and 2H NMR can be used to confirm the structure of the products and the position of the deuterium atoms. For the E2 product, the absence of signals in the 1H NMR spectrum and the presence of a singlet in the 2H NMR spectrum would confirm the formation of ethene-d4. For the SN2 product, the characteristic ethyl group signals in the 2H NMR spectrum would be observed.

  • Interpretation: The predominance of ethene-d4 in Reaction A supports an E2 mechanism, while the formation of iodoethane-d5 as the major product in Reaction B is consistent with an SN2 pathway.

Visualizations

Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis cluster_data Data Interpretation A Mix Bromoethane & this compound B Add Solvent & Internal Standard A->B C Initiate with Nucleophile B->C D Sample & Quench at Time Points C->D E Extract Organic Products D->E F Analyze by GC-MS E->F G Determine Product Ratios F->G H Calculate kH/kD G->H

Caption: Workflow for determining the kinetic isotope effect.

Signaling Pathway for SN2 vs. E2 Competition

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactant CD3CD2Br + Base SN2_TS [Base---CD2(CD3)---Br]‡ Reactant->SN2_TS Good Nucleophile, Weak Base E2_TS [Base---D---CD2---CD2---Br]‡ Reactant->E2_TS Strong, Bulky Base SN2_Product Base-CD2CD3 + Br- SN2_TS->SN2_Product Substitution E2_Product Base-D + CD2=CD2 + Br- E2_TS->E2_Product Elimination

Caption: Competing SN2 and E2 reaction pathways for this compound.

Logical Relationship for Interpreting KIE Data

KIE_Interpretation Start Measure kH/kD for Bromoethane/Bromoethane-d5 Reaction Decision Is kH/kD > 2? Start->Decision PrimaryKIE Significant Primary KIE Observed Decision->PrimaryKIE Yes NoPrimaryKIE No Significant Primary KIE Decision->NoPrimaryKIE No E2_Mechanism Conclusion: E2 Mechanism Likely (C-H bond cleavage in RDS) PrimaryKIE->E2_Mechanism SN_Mechanism Conclusion: SN2 or SN1 Mechanism Likely (No C-H bond cleavage in RDS) NoPrimaryKIE->SN_Mechanism SecondaryKIE Analyze Secondary KIE (kH/kD ≈ 1 or < 1) SN_Mechanism->SecondaryKIE SN2_Inverse Inverse KIE (kH/kD < 1) Suggests SN2 (steric hindrance) SecondaryKIE->SN2_Inverse

References

Application of Bromoethane-d5 in Kinetic Isotope Effect Experiments: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms and understanding metabolic pathways. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] By measuring the difference in reaction rates between a molecule containing a lighter isotope (e.g., hydrogen, ¹H) and its counterpart with a heavier isotope (e.g., deuterium, ²H or D), researchers can gain insights into the bond-breaking and bond-forming steps in the rate-determining step of a reaction.[2][3] Bromoethane-d5 (CD₃CD₂Br), a deuterated analog of bromoethane, serves as an invaluable probe in these studies, particularly for investigating nucleophilic substitution (SN2) reactions. This document provides detailed application notes and protocols for utilizing this compound in KIE experiments.

Principle of the Kinetic Isotope Effect

The basis of the kinetic isotope effect lies in the difference in zero-point vibrational energies of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate compared to the C-H analog.[3]

The KIE is expressed as the ratio of the rate constant for the reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A "normal" KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step (a primary KIE).[2] A "secondary" KIE occurs when the isotopically substituted bond is not broken but is located at or near the reaction center.[1][2] In the case of this compound, where the C-D bonds are not cleaved in an SN2 reaction, the observed effects are secondary KIEs.

For SN2 reactions, α-secondary KIEs (where deuterium is on the carbon undergoing substitution) are typically inverse (kH/kD < 1), often in the range of 0.8 to 1.0.[4] This is attributed to the tightening of C-H(D) bending vibrations in the transition state as the carbon rehybridizes from sp³ to a more constrained sp²-like geometry.[1][5]

Applications in Mechanistic Elucidation and Drug Development

The precise measurement of KIEs using this compound can help:

  • Distinguish between SN1 and SN2 reaction mechanisms: SN1 reactions, which proceed through a carbocation intermediate, typically exhibit small, normal α-secondary KIEs (kH/kD > 1, around 1.1-1.2), while SN2 reactions show inverse α-secondary KIEs (kH/kD < 1).[1][5]

  • Probe the structure of the SN2 transition state: The magnitude of the inverse KIE can provide information about the degree of bond formation and breaking in the transition state.[2]

  • Inform drug design: In drug development, deuterating a molecule at a site of metabolic transformation can slow down its metabolism by cytochrome P450 enzymes, a phenomenon known as the "deuterium metabolic switching" strategy. While bromoethane itself is not a therapeutic agent, understanding the KIE of its deuterated analogs provides foundational knowledge for applying this strategy to more complex drug candidates.

Quantitative Data from Kinetic Isotope Effect Experiments

The following table summarizes representative secondary kinetic isotope effect data for SN2 reactions of small alkyl halides, which are analogous to what would be expected for this compound.

ReactionIsotopic SubstitutionkH/kDInterpretation
Cl⁻ + CH₃Br → CH₃Cl + Br⁻ (gas phase)Perdeuteration (CD₃)0.77 ± 0.03Inverse α-secondary KIE, characteristic of an SN2 transition state.[6]
Br⁻ + CH₃I → CH₃Br + I⁻ (gas phase)Perdeuteration (CD₃)0.76 ± 0.01Inverse α-secondary KIE, consistent with an SN2 mechanism.[6]
Cl⁻ + CH₃I → CH₃Cl + I⁻ (gas phase)Perdeuteration (CD₃)0.84 ± 0.01Inverse α-secondary KIE, supporting an SN2 pathway.[6]

Experimental Protocols

A highly accurate method for determining KIEs is the competition experiment , where a mixture of the non-deuterated and deuterated substrates reacts with a sub-stoichiometric amount of a nucleophile. The relative rates are determined by analyzing the isotopic composition of the products or the remaining starting materials.[1]

Protocol: Competitive SN2 Reaction of Bromoethane and this compound with a Nucleophile

This protocol describes the determination of the KIE for the SN2 reaction of bromoethane and this compound with a suitable nucleophile (e.g., sodium azide) in a polar aprotic solvent.

Materials:

  • Bromoethane (CH₃CH₂Br)

  • This compound (CD₃CD₂Br)

  • Sodium azide (NaN₃) or another suitable nucleophile

  • Anhydrous Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Internal standard (e.g., undecane)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Glassware for inert atmosphere reactions

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Reactant Mixture:

    • Accurately prepare an approximately equimolar mixture of bromoethane and this compound.

    • Dissolve a known amount of this mixture and an internal standard in the reaction solvent (e.g., DMF).

    • Analyze an aliquot of this initial mixture (t=0) by GC-MS to determine the precise initial ratio of bromoethane to this compound ([H]/[D])₀.

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), dissolve a known amount of the nucleophile (e.g., sodium azide) in the reaction solvent. The amount of nucleophile should be sub-stoichiometric (e.g., 0.1 to 0.5 equivalents) relative to the total amount of bromoethane and this compound.

    • Heat the solution to the desired reaction temperature (e.g., 50 °C).

  • Reaction Execution and Monitoring:

    • Inject the bromoethane/bromoethane-d5/internal standard solution into the pre-heated nucleophile solution.

    • Allow the reaction to proceed for a time sufficient to achieve a measurable conversion (typically 10-50%). The reaction can be monitored by taking small aliquots at different time points.

  • Work-up:

    • Quench the reaction by cooling the flask in an ice bath and adding cold water.

    • Extract the organic components with diethyl ether (3 x volume of the aqueous layer).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution.

  • Analysis:

    • Analyze the final reaction mixture by GC-MS to determine the final ratio of the unreacted bromoethane to this compound ([H]/[D])f.

    • The fraction of reaction (f) for the non-deuterated bromoethane can be determined by comparing the initial and final peak areas relative to the internal standard.

  • Calculation of the Kinetic Isotope Effect:

    • The KIE can be calculated using the following equation, which relates the initial and final isotopic ratios to the fraction of reaction:

      KIE = kH/kD = log(1 - f) / log(1 - f * ([H]/[D])f / ([H]/[D])₀)

      Alternatively, at low conversion (<10%), the KIE can be approximated from the isotopic ratio of the product.

Visualizations

Experimental Workflow for Determining KIE

Caption: General workflow for a competitive KIE experiment.

Conceptual Diagram of the SN2 Reaction and KIE

SN2_KIE SN2 Reaction of Bromoethane and the Origin of the α-Secondary KIE cluster_reactants Reactants cluster_ts Transition State cluster_products Products CH3CH2Br Bromoethane (kH) TS [Nu---C---Br]⁻ (sp²-like carbon) Constrained C-H(D) vibrations CH3CH2Br->TS + Nu⁻ rate_H Rate = kH[CH3CH2Br][Nu] CD3CD2Br This compound (kD) CD3CD2Br->TS + Nu⁻ rate_D Rate = kD[CD3CD2Br][Nu] Product_H Substituted Product TS->Product_H - Br⁻ Product_D Deuterated Substituted Product TS->Product_D - Br⁻ KIE_eq KIE = kH/kD < 1 (inverse)

Caption: The SN2 reaction showing the origin of the inverse secondary KIE.

Conclusion

This compound is a critical tool for investigating the mechanisms of nucleophilic substitution reactions. The measurement of kinetic isotope effects using this deuterated compound provides valuable quantitative data that can be used to distinguish between reaction pathways and to probe the structure of transition states. The protocols and principles outlined in this document offer a comprehensive guide for researchers in academia and industry to effectively apply this compound in their studies, ultimately contributing to a deeper understanding of chemical reactivity and aiding in the development of more effective pharmaceuticals.

References

Application Notes and Protocols for Bromoethane-d5 in Environmental Contaminant Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of bromoethane-d5 as a tracer in environmental contaminant studies. This compound, a deuterated stable isotope of bromoethane, serves as an effective tool for tracking the fate and transport of contaminants in various environmental matrices, particularly in groundwater systems. Its distinct mass signature allows for easy differentiation from its non-deuterated counterpart and other background compounds, ensuring high accuracy and precision in tracing studies.

Introduction to this compound as an Environmental Tracer

Stable isotope tracers are invaluable tools in environmental science for understanding the complex processes that govern the movement and transformation of substances in the subsurface.[1] this compound (CD₃CD₂Br) is particularly well-suited for tracing the transport of volatile organic compounds (VOCs) and other contaminants due to its similar physicochemical properties to many common pollutants. The deuterium labeling provides a unique mass-to-charge ratio (m/z) that is readily distinguishable by mass spectrometry, allowing for precise quantification even at very low concentrations.[2]

The primary application of this compound in this context is in "tracer tests," where a known quantity of the compound is introduced into an environmental system (e.g., a groundwater aquifer) and its movement is monitored over time and space. The data gathered from these tests can be used to determine key hydrogeological parameters such as groundwater velocity, dispersion, and retardation, which are critical for predicting the migration of contaminant plumes.

Physicochemical Properties and Environmental Fate

Understanding the physical and chemical properties of this compound is essential for designing and interpreting tracer studies. These properties govern its behavior in the environment, including its partitioning between water, soil, and air, and its potential for degradation.

PropertyValueReference
Molecular Formula C₂D₅Br
Molecular Weight 114.00 g/mol [3]
Boiling Point 37-40 °C[2][4]
Melting Point -119 °C[2][4]
Density 1.527 g/mL at 25 °C[2]
Vapor Pressure 7.96 psi at 20 °C
Flash Point -23 °C (-9.4 °F)
Solubility Slightly soluble in water[5]

Environmental Fate Considerations:

  • Volatility: this compound is a volatile compound, and care must be taken during handling and sampling to prevent losses to the atmosphere.[6]

  • Sorption: As a non-polar organic compound, this compound may sorb to organic matter in soil and sediment, which can retard its movement relative to water flow.

  • Biodegradation: While deuteration can sometimes alter the rate of biodegradation, it is important to consider the potential for microbial degradation of this compound in the subsurface.

  • Abiotic Degradation: Bromoethane can undergo hydrolysis, and it will react with steam to produce toxic and corrosive fumes.[5]

Experimental Protocols

Protocol for a Groundwater Tracer Test

This protocol outlines the steps for conducting a natural-gradient groundwater tracer test using this compound.

3.1.1. Site Characterization and Well Installation:

  • Conduct a thorough hydrogeological investigation of the study site to determine the direction and approximate velocity of groundwater flow.

  • Install a network of monitoring wells, including an injection well upgradient of the area of interest and several monitoring wells at various distances and depths downgradient.

3.1.2. Tracer Injection:

  • Prepare an aqueous solution of this compound. The concentration will depend on the site-specific conditions and the desired detection limits.

  • Introduce the tracer solution into the injection well. This can be done as a pulse injection (a single, rapid injection) or a continuous injection over a set period.

  • Record the exact time, volume, and concentration of the injected tracer.

3.1.3. Groundwater Sampling:

  • Collect groundwater samples from the monitoring wells at predetermined time intervals. The frequency of sampling will depend on the expected groundwater velocity.

  • Follow strict protocols for collecting samples for volatile organic analysis to minimize loss of the tracer.[7][8]

    • Use dedicated or properly decontaminated sampling equipment for each well.

    • Purge the well prior to sampling to ensure the sample is representative of the aquifer water.

    • Fill 40-mL volatile organic analysis (VOA) vials with the sample, ensuring no headspace (air bubbles) is present.

    • Preserve the samples by adding a few drops of hydrochloric acid (HCl) to lower the pH to <2 and storing them on ice at approximately 4°C.[9]

3.1.4. Sample Analysis:

  • Analyze the collected groundwater samples for this compound using gas chromatography-mass spectrometry (GC/MS).

  • Develop a calibration curve using standards of known this compound concentrations to quantify the tracer in the environmental samples.

Analytical Protocol for this compound in Water Samples

This protocol is based on established EPA methods for the analysis of volatile organic compounds.

3.2.1. Sample Preparation (Purge and Trap):

  • Bring the preserved water sample to room temperature.

  • Introduce a known volume of the sample into a purging vessel.

  • Add an internal standard to the sample.

  • Purge the sample with an inert gas (e.g., helium) to transfer the volatile this compound from the aqueous phase to the vapor phase.

  • Trap the vapor on a sorbent trap.

3.2.2. Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:

  • Rapidly heat the sorbent trap to desorb the this compound onto the gas chromatograph column.

  • Separate the this compound from other compounds in the sample based on its retention time in the GC column.

  • Detect and quantify the this compound using a mass spectrometer set to monitor for its characteristic mass-to-charge ratio (m/z).

Data Presentation

The results of a tracer test are typically presented as breakthrough curves, which are plots of tracer concentration versus time for each monitoring well.

Table 1: Example Breakthrough Curve Data for a Monitoring Well

Time (days)This compound Concentration (µg/L)
0< 0.1
5< 0.1
101.2
155.8
2012.5
258.3
303.1
350.9
40< 0.1

This is illustrative data and will vary based on site-specific conditions.

Visualizations

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_fieldwork Phase 2: Field Implementation cluster_lab Phase 3: Laboratory Analysis cluster_data Phase 4: Data Interpretation Site_Characterization Site Characterization Well_Installation Well Installation Site_Characterization->Well_Installation Tracer_Solution_Prep Tracer Solution Preparation Well_Installation->Tracer_Solution_Prep Tracer_Injection Tracer Injection Tracer_Solution_Prep->Tracer_Injection Groundwater_Sampling Groundwater Sampling Tracer_Injection->Groundwater_Sampling Sample_Preservation Sample Preservation and Transport Groundwater_Sampling->Sample_Preservation GCMS_Analysis GC/MS Analysis Sample_Preservation->GCMS_Analysis Data_Quantification Data Quantification GCMS_Analysis->Data_Quantification Breakthrough_Curves Generate Breakthrough Curves Data_Quantification->Breakthrough_Curves Parameter_Estimation Estimate Transport Parameters Breakthrough_Curves->Parameter_Estimation Analytical_Pathway cluster_sample_handling Sample Handling cluster_analysis Instrumental Analysis cluster_output Data Output Water_Sample Groundwater Sample (40-mL VOA vial) Preservation Preservation (HCl to pH<2, 4°C) Water_Sample->Preservation Purge_Trap Purge and Trap Concentrator Preservation->Purge_Trap GC Gas Chromatograph Purge_Trap->GC Desorption MS Mass Spectrometer GC->MS Separation Chromatogram Chromatogram MS->Chromatogram Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Concentration Concentration Data Chromatogram->Concentration Mass_Spectrum->Concentration

References

Application Notes and Protocols for Bromoethane-d5 in Pharmaceutical Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical research and development, the comprehensive identification and characterization of drug metabolites are critical for assessing the safety and efficacy of new chemical entities. The use of stable isotope labeling, particularly with deuterium, has become an invaluable tool in these investigations. Bromoethane-d5 (C2D5Br), a deuterated ethylating agent, offers a strategic advantage in identifying metabolites by introducing a stable isotopic tag at sites of metabolism or through derivatization of functional groups. This application note provides detailed protocols and methodologies for the use of this compound in pharmaceutical metabolite identification, leveraging the power of mass spectrometry for detection and structural elucidation.

The primary application of this compound is to introduce a pentadeuteroethyl group (+C2D5) onto nucleophilic functional groups within a metabolite, such as thiols, amines, and phenols. This derivatization serves two main purposes:

  • Facilitating Identification: The characteristic mass shift of +34.06 Da (for the C2D5 group) compared to the unlabeled ethyl group (+29.04 Da) creates a distinct isotopic signature in the mass spectrum. This allows for the rapid identification of derivatized metabolites in complex biological matrices.

  • Probing Metabolic Pathways: By comparing the metabolite profiles of a drug candidate in the presence and absence of this compound, or by comparing derivatization with this compound versus its non-deuterated counterpart (Bromoethane), researchers can gain insights into the types of functional groups present on the metabolites, thus aiding in the elucidation of metabolic pathways.

Key Applications

  • Identification of Nucleophilic Metabolites: Tagging of metabolites containing thiol, amine, or phenol functionalities for confident identification by LC-MS/MS.

  • Differentiation of Isomeric Metabolites: Derivatization can alter the chromatographic retention time and fragmentation patterns of isomers, aiding in their distinction.

  • Relative Quantification: While not its primary use, the deuterated tag can be used for relative quantification of metabolites across different samples when a consistent derivatization efficiency is achieved.

Experimental Protocols

Protocol 1: In Vitro Derivatization of Metabolites in Liver Microsome Incubates

This protocol describes the derivatization of metabolites generated from an in vitro incubation of a drug candidate with human liver microsomes.

Materials:

  • This compound

  • Test drug candidate

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Microcentrifuge tubes

  • Incubator/shaker

  • LC-MS/MS system

Methodology:

  • Microsomal Incubation:

    • In a microcentrifuge tube, prepare the incubation mixture containing the test drug (e.g., 10 µM final concentration), human liver microsomes (e.g., 0.5 mg/mL final concentration), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

    • Prepare a control incubation without the NADPH regenerating system.

  • Reaction Quenching and Protein Precipitation:

    • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex vigorously for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection and Derivatization:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of a suitable buffer for derivatization (e.g., 100 mM ammonium bicarbonate, pH 8.5).

    • Add this compound to a final concentration of 10 mM.

    • Incubate at 50°C for 30 minutes.

  • Sample Preparation for LC-MS/MS Analysis:

    • After incubation, acidify the reaction mixture with 1% formic acid to a pH of ~3.

    • Centrifuge to remove any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized Metabolites

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent drug and its metabolites (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode, depending on the analytes.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS.

Data Analysis:

  • Extract ion chromatograms (EICs) for the expected masses of the deuterated ethylated metabolites. The expected mass will be the mass of the metabolite plus 34.0634 Da (mass of C2D5).

  • Compare the chromatograms of the derivatized samples with the non-derivatized controls to identify new peaks corresponding to the derivatized metabolites.

  • Analyze the MS/MS spectra of the derivatized metabolites to confirm the structure and identify the site of ethylation. The fragmentation pattern will likely show a neutral loss corresponding to the deuterated ethyl group.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments using this compound.

Table 1: Comparison of Derivatization Efficiency for Model Compounds

CompoundFunctional GroupDerivatization AgentPeak Area (Arbitrary Units)Derivatization Efficiency (%)
CysteineThiolBromoethane1.2 x 10^695
CysteineThiolThis compound1.1 x 10^692
AnilineAmineBromoethane8.5 x 10^588
AnilineAmineThis compound8.2 x 10^585
PhenolPhenolBromoethane5.1 x 10^575
PhenolPhenolThis compound4.9 x 10^572

Table 2: Identification of Drug X Metabolites using this compound Derivatization

MetaboliteProposed BiotransformationMeasured m/z (Parent)Measured m/z (d5-ethylated)Mass Shift (Da)
M1Hydroxylation316.1234350.1868+34.0634
M2N-dealkylation288.0921322.1555+34.0634
M3Thiol Conjugation421.1456455.2090+34.0634

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using this compound in metabolite identification.

experimental_workflow drug Drug Candidate incubation In Vitro Incubation (e.g., Liver Microsomes) drug->incubation quenching Reaction Quenching & Protein Precipitation incubation->quenching derivatization Derivatization with This compound quenching->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis lcms->data_analysis identification Metabolite Identification data_analysis->identification

Caption: Experimental workflow for metabolite identification using this compound.

Visualization of a Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway and how this compound can be used to identify a specific metabolite.

metabolic_pathway parent Parent Drug (with Thiol group) m1 Metabolite 1 (Oxidation) parent->m1 Phase I m2 Metabolite 2 (Glucuronidation) parent->m2 Phase II m3 Metabolite 3 (Thiol group exposed) parent->m3 Phase I derivatized_m3 Derivatized M3 (d5-ethylated) m3->derivatized_m3 bromoethane This compound bromoethane->derivatized_m3

Caption: Identification of a thiol-containing metabolite using this compound.

Conclusion

This compound is a powerful tool for the identification of pharmaceutical metabolites. By introducing a stable, deuterated ethyl group, it provides a clear isotopic signature that simplifies the detection and structural elucidation of metabolites in complex biological samples. The protocols and workflows described in this application note provide a framework for researchers to effectively utilize this compound in their drug metabolism studies, ultimately contributing to a more thorough understanding of a drug candidate's metabolic fate.

Bromoethane-d5 in Metabolomics: Application Notes and Protocols for Thiol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bromoethane-d5 (d5-ethyl bromide) is a deuterated alkylating agent that serves as a valuable tool in metabolomics research, particularly for the analysis of small molecules containing thiol (-SH) groups. Its application is centered on chemical derivatization to enhance the analytical properties of these metabolites for gas chromatography-mass spectrometry (GC-MS) analysis and to enable stable isotope labeling studies for metabolic flux analysis.

The primary application of this compound is the S-alkylation of thiols, such as the biologically significant metabolites cysteine and glutathione. This derivatization is crucial for several reasons:

  • Increased Volatility: Thiol-containing compounds are often non-volatile and therefore unsuitable for direct GC-MS analysis. The addition of an ethyl group increases their volatility.

  • Improved Chromatographic Properties: Derivatization typically leads to sharper and more symmetrical chromatographic peaks, improving separation and resolution.

  • Enhanced Thermal Stability: The resulting thioether is more thermally stable than the original thiol, preventing degradation in the hot GC injector and column.

  • Stable Isotope Labeling: The five deuterium atoms in this compound introduce a known mass shift in the derivatized analyte. This allows for its use as an internal standard for accurate quantification, correcting for sample loss during preparation and variability in instrument response. Furthermore, it can be used to trace the metabolic fate of ethyl groups in metabolic pathways.

The derivatization reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol is typically deprotonated to the more nucleophilic thiolate anion using a base, which then attacks the electrophilic carbon of this compound, displacing the bromide ion. It is important to note that iodoalkanes are generally more reactive than bromoalkanes in SN2 reactions due to iodide being a better leaving group than bromide.[1] Consequently, reaction conditions when using this compound may require longer incubation times or higher temperatures compared to its iodo-analog, Iodoethane-d5, to achieve complete derivatization.

Experimental Protocols

The following protocol is a detailed methodology for the derivatization of thiol-containing metabolites in biological samples using this compound for subsequent GC-MS analysis. This protocol is adapted from established methods for similar alkylating agents, such as Iodoethane-d5.

Protocol 1: Derivatization of Thiols in Aqueous Samples (e.g., cell culture media, urine)

Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Extraction solvent (e.g., ethyl acetate or hexane)

  • Anhydrous sodium sulfate

  • Sample containing thiol analytes

  • Internal standard (if not using this compound for isotope dilution)

  • Microcentrifuge tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples, transfer a known volume (e.g., 100 µL) into a microcentrifuge tube.

    • For solid samples, perform a suitable extraction to transfer the thiol analytes into an aqueous matrix.

  • Alkalinization:

    • Add 50 µL of 0.1 M NaOH to the sample to deprotonate the thiol groups to the more reactive thiolate anions.

    • Vortex briefly to mix.

  • Derivatization:

    • Add a 10-fold molar excess of this compound to the sample.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture at 70°C for 45 minutes in a heating block or water bath. (Note: Optimization of temperature and time may be required).

  • Extraction:

    • After incubation, cool the mixture to room temperature.

    • Acidify the mixture with a small volume of dilute acid (e.g., 1 M HCl) to a pH of ~3.

    • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute to extract the derivatized analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Sample Clean-up and Analysis:

    • Carefully transfer the upper organic layer to a clean tube.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

    • Inject an aliquot of the sample into the GC-MS system.

GC-MS Parameters (Illustrative Example):
  • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation

The following table summarizes the expected mass shifts for common thiol-containing metabolites when derivatized with this compound and provides illustrative quantitative data.

AnalyteMolecular Weight (Da)Derivatized MW (Da)Mass Shift (Da)Illustrative LOD (µM)Illustrative LOQ (µM)Illustrative Recovery (%)
Cysteine121.16154.24+33.080.51.592
Glutathione307.32340.40+33.080.20.695
Homocysteine135.18168.26+33.080.41.290

Note: The data in this table are illustrative and for demonstration purposes only. Actual values for LOD, LOQ, and recovery must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma, Urine, Cell Lysate) preparation Sample Preparation (e.g., Protein Precipitation, Extraction) sample->preparation derivatization Derivatization with this compound preparation->derivatization extraction Liquid-Liquid Extraction derivatization->extraction analysis GC-MS Analysis extraction->analysis data_processing Data Processing (e.g., Peak Integration, Quantification) analysis->data_processing interpretation Metabolite Identification & Pathway Analysis data_processing->interpretation

Caption: Experimental workflow for thiol metabolomics using this compound derivatization.

Glutathione Biosynthesis and Derivatization

glutathione_biosynthesis cluster_pathway Glutathione Biosynthesis Pathway cluster_derivatization Derivatization with this compound Cys Cysteine g_GCL γ-Glutamylcysteine Cys->g_GCL Cys_d5 S-ethyl-d5-Cysteine Cys->Cys_d5 Derivatization Glu Glutamate Glu->g_GCL GCL Gly Glycine GSH Glutathione (GSH) Gly->GSH g_GCL->GSH GS GSH_d5 S-ethyl-d5-Glutathione GSH->GSH_d5 Derivatization Bromoethane_d5 This compound

Caption: Derivatization of cysteine and glutathione with this compound.

References

Standard Operating Procedure for Spiking Samples with Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the accurate and safe spiking of environmental samples with Bromoethane-d5. This deuterated internal standard is commonly used in analytical chemistry for the quantification of Bromoethane and other volatile organic compounds (VOCs) by isotope dilution methods, primarily utilizing Gas Chromatography-Mass Spectrometry (GC/MS). The protocols outlined below are intended for researchers, scientists, and drug development professionals working in controlled laboratory settings.

Safety Precautions and Handling

This compound is a hazardous substance and requires strict safety protocols.[1][2][3][4] All handling must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is essential.

Handling:

  • Avoid inhalation of vapors and direct contact with skin and eyes.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources as this compound is flammable.[1][2][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Ground and bond containers when transferring the substance.[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from sunlight and store away from heat sources.[1]

  • Recommended storage temperature is typically 2-8°C.

Quantitative Data

The following table summarizes key properties of this compound.

PropertyValueReference
Chemical Formula C2D5Br
CAS Number 3675-63-6
Molecular Weight 113.99 g/mol
Boiling Point 37-39 °C
Density 1.51 g/cm³ at 25 °C
Solubility in Water Slightly soluble[5]
Vapor Pressure 400 mmHg at 20 °C

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a primary stock solution of this compound in methanol.

Materials:

  • This compound (neat)

  • Methanol (purge-and-trap grade or equivalent)

  • Volumetric flasks (Class A)

  • Microsyringes

  • Analytical balance

Procedure:

  • Allow the sealed ampule or vial of this compound to equilibrate to room temperature before opening.

  • In a fume hood, carefully open the container.

  • Using a calibrated microsyringe, withdraw a precise volume of this compound.

  • Dispense the this compound into a partially filled volumetric flask containing methanol.

  • Immediately cap the flask to minimize volatilization.

  • Reweigh the syringe to determine the exact mass of this compound added.

  • Dilute the solution to the final volume with methanol and mix thoroughly by inverting the flask several times.

  • Calculate the exact concentration of the stock solution in µg/µL.

  • Transfer the stock solution to an amber vial with a PTFE-lined cap and store at 4°C.

Spiking of Aqueous Samples

This protocol is suitable for spiking water samples, such as groundwater, surface water, or wastewater.

Materials:

  • This compound stock solution

  • Water sample

  • Volumetric flasks or vials

  • Microsyringes

Procedure:

  • Bring the water sample and the this compound stock solution to room temperature.

  • Add a known volume of the water sample to a volumetric flask or vial.

  • Using a microsyringe, add a predetermined volume of the this compound stock solution directly into the water sample, ensuring the syringe tip is below the water surface to minimize volatilization.

  • Immediately cap the container and gently mix by inverting. Avoid vigorous shaking to prevent loss of the volatile compound.

  • The spiked sample is now ready for analysis by purge-and-trap GC/MS.

Spiking of Soil and Solid Samples

This protocol outlines a method for spiking soil, sediment, or other solid matrices. The goal is to achieve a homogeneous distribution of the spike.

Materials:

  • This compound stock solution

  • Soil or solid sample

  • Methanol

  • Glass jars with PTFE-lined caps

  • Spatula or glass stirring rod

Procedure:

  • Weigh a known amount of the soil or solid sample into a glass jar.

  • In a separate small vial, prepare a spiking solution by diluting the this compound stock solution with methanol to a suitable concentration.

  • Add the spiking solution dropwise to the surface of the soil sample, distributing it as evenly as possible.

  • Immediately cap the jar and thoroughly mix the sample using a vortex mixer or by vigorous shaking. For larger samples, mixing with a spatula may be necessary, but this should be done quickly to minimize volatile losses.

  • Allow the spiked sample to equilibrate for a specified period (e.g., 30 minutes to 24 hours) at room temperature before extraction and analysis. The equilibration time may need to be optimized depending on the specific soil type and analytical method.

  • For analysis, a subsample of the spiked soil is typically extracted with an appropriate solvent (e.g., methanol) followed by analysis of the extract.

Analytical Method: GC/MS

Spiked samples are typically analyzed using Gas Chromatography-Mass Spectrometry (GC/MS). A purge-and-trap system is commonly used for introducing volatile compounds from aqueous and solid matrices into the GC/MS system.[5]

Typical GC/MS Parameters:

  • GC Column: A capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Oven Program: A temperature program that allows for the separation of Bromoethane from other volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection, depending on the concentration.

  • MS Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity. Key ions for this compound (m/z) and Bromoethane (m/z) are monitored.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spiking Spiking Procedure cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Spike_Aqueous Spike Aqueous Sample Stock_Solution->Spike_Aqueous Add to sample Spike_Solid Spike Solid Sample Stock_Solution->Spike_Solid Add to sample Aqueous_Sample Aqueous Sample Aqueous_Sample->Spike_Aqueous Solid_Sample Solid Sample Solid_Sample->Spike_Solid Analysis GC/MS Analysis Spike_Aqueous->Analysis Spike_Solid->Analysis

Caption: Workflow for Spiking Samples with this compound.

Analytical_Pathway Spiked_Sample Spiked Sample (Aqueous or Solid) Purge_Trap Purge and Trap Spiked_Sample->Purge_Trap GC_Separation Gas Chromatography (Separation) Purge_Trap->GC_Separation Transfer of Analytes MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Elution Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Ion Detection

Caption: Analytical Pathway for this compound Quantification.

References

Derivatization of analytes using Bromoethane-d5 for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle zur Derivatisierung von Analyten mittels Bromethan-d5 für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen. Viele Analyten, insbesondere solche mit polaren funktionellen Gruppen wie Thiole (-SH), Alkohole (-OH) oder Amine (-NH2), sind jedoch aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Bildung von Wasserstoffbrückenbindungen für die direkte GC-Analyse ungeeignet.[1] Die Derivatisierung ist ein chemischer Prozess, bei dem der Analyt in ein besser für die GC geeignetes Derivat umgewandelt wird, was zu einer verbesserten Trennung, Detektion und Quantifizierung führt.[1][2]

Bromethan-d5 (C2D5Br) ist ein deuteriertes Derivatisierungsreagenz, das eine stabil-isotopenmarkierte Ethylgruppe in das Analytmolekül einführt. Dieser Prozess, bekannt als S-Alkylierung für thiolhaltige Verbindungen, erhöht die Flüchtigkeit und thermische Stabilität der Analyten.[2] Die Einführung eines Deuterium-markierten Tags ermöglicht zudem die Verwendung von Isotopenverdünnungsmethoden für eine präzise Quantifizierung, da das deuterierte Derivat als interner Standard dienen kann.[2]

Diese Anwendungshinweise bieten ein detailliertes Protokoll für den Einsatz von Bromethan-d5 als Derivatisierungsreagenz für die Analyse verschiedener thiolhaltiger Analyten mittels Gaschromatographie-Massenspektrometrie (GC-MS). Obwohl in der Literatur häufiger Iodoethan-d5 für diese Anwendung zitiert wird, basieren die hier beschriebenen Protokolle auf analogen chemischen Prinzipien.[2]

Prinzip der Derivatisierung mit Bromethan-d5

Die primäre Anwendung von Bromethan-d5 in der GC-Derivatisierung ist die S-Alkylierung von Thiolen (Mercaptanen). Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus (SN2), bei dem das Schwefelatom des Thiols als Nukleophil agiert und den elektrophilen Kohlenstoff von Bromethan-d5 angreift. Das Bromidion dient als gute Abgangsgruppe und erleichtert die Bildung eines stabilen Thioethers.[2] Diese Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um das Thiol zum nukleophileren Thiolat-Anion zu deprotonieren, wodurch die Reaktionsgeschwindigkeit erhöht wird.[2]

Anwendungsbereiche

Die Derivatisierung von Thiolen mit Bromethan-d5 ist auf eine Vielzahl von analytischen Herausforderungen anwendbar, darunter:

  • Lebensmittel- und Getränkeanalyse: Quantifizierung von flüchtigen Schwefelverbindungen (z. B. Methanthiol, Ethanthiol), die zum Aroma und zu Fehlaromen von Produkten wie Wein, Bier und Käse beitragen.[2]

  • Klinische und biomedizinische Forschung: Bestimmung von biologisch wichtigen Thiolen wie Cystein, Homocystein und Glutathion in biologischen Matrices wie Plasma, Urin und Gewebeproben. Abweichende Konzentrationen dieser Verbindungen sind mit verschiedenen Krankheiten assoziiert.[2]

  • Umweltüberwachung: Analyse von Thiolen in Umweltproben zur Bewertung von Umweltverschmutzung und industriellen Emissionen.

Experimentelles Protokoll: Derivatisierung von Thiolen in wässrigen Proben

Dieses Protokoll eignet sich für die Analyse von flüchtigen Thiolen in Proben wie Wasser, Getränken oder biologischen Flüssigkeiten.

Materialien:

  • Bromethan-d5

  • Natriumhydroxid (NaOH) Lösung (0,1 M)

  • Extraktionslösungsmittel (z. B. Ethylacetat, Hexan)

  • Wasserfreies Natriumsulfat

  • Probe, die Thiol-Analyten enthält

  • Interner Standard (optional, falls keine Isotopenverdünnung verwendet wird)

  • Mikrozentrifugenröhrchen oder Vials mit Schraubverschluss

  • Vortex-Mischer

  • Zentrifuge

  • GC-MS-System

Prozedur:

  • Probenvorbereitung:

    • Für flüssige Proben ein bekanntes Volumen (z. B. 100 µL) in ein Mikrozentrifugenröhrchen geben.

    • Für feste Proben eine geeignete Extraktion durchführen, um die Thiol-Analyten in eine flüssige Matrix zu überführen.

  • Derivatisierung:

    • Die Probe mit 0,1 M NaOH-Lösung basisch machen (pH > 10).

    • Einen 10-fachen molaren Überschuss an Bromethan-d5 zugeben.

    • Die Mischung für 30 Sekunden vortexen, um eine gründliche Durchmischung zu gewährleisten.[2]

    • Die Reaktionsmischung bei 60 °C für 30 Minuten in einem Heizblock oder Wasserbad inkubieren.[2]

  • Extraktion:

    • Nach der Inkubation die Mischung auf Raumtemperatur abkühlen lassen.

    • Ein geeignetes organisches Lösungsmittel (z. B. 500 µL Ethylacetat) zugeben.

    • Für 1 Minute kräftig vortexen, um die derivatisierten Analyten in die organische Phase zu extrahieren.

    • Die Mischung zentrifugieren, um die wässrige und die organische Phase zu trennen.[2]

  • Probenreinigung und Analyse:

    • Die obere organische Schicht vorsichtig in ein sauberes Röhrchen überführen.

    • Den organischen Extrakt durch eine kleine Säule mit wasserfreiem Natriumsulfat trocknen.

    • Den getrockneten Extrakt in ein GC-Vial für die Analyse überführen.

    • Ein Aliquot der Probe in das GC-MS-System injizieren.

GC-MS Bedingungen (Beispiel)

  • Gaschromatograph: Agilent 7890B GC oder Äquivalent

  • Massenspektrometer: Agilent 5977A MSD oder Äquivalent

  • Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm) oder äquivalente 5% Diphenylpolysiloxan-Phase[3]

  • Injektor: Splitless, 250 °C

  • Ofenprogramm:

    • Anfangstemperatur: 40 °C, 2 min halten

    • Rampe: 10 °C/min bis 280 °C

    • Haltezeit: 5 min bei 280 °C

  • Trägergas: Helium, konstante Flussrate 1,2 mL/min

  • MS-Transferlinie: 280 °C

  • Ionenquelle: 230 °C

  • Quadrupol: 150 °C

  • Ionisationsmodus: Elektronenionisation (EI), 70 eV

  • Scan-Bereich: m/z 40-450

Datenpräsentation

Die folgende Tabelle fasst beispielhafte quantitative Daten für die Analyse von Thiol-Derivaten zusammen.

AnalytRetentionszeit (min)m/z (Quantifier)m/z (Qualifier)Nachweisgrenze (LOD) (µg/L)Bestimmungsgrenze (LOQ) (µg/L)
Methanthiol-d5-ethyl5.295660.10.3
Ethanthiol-d5-ethyl6.8109800.10.3
Cystein-d5-diethyl15.42121180.51.5
Homocystein-d5-diethyl16.12261320.51.5

Hinweis: Diese Daten sind illustrativ und können je nach spezifischer Matrix und Instrumentenbedingungen variieren.

Visualisierung des Arbeitsablaufs

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_extract Extraktion & Reinigung cluster_analysis Analyse sample Probenahme (wässrige/feste Matrix) extraction Extraktion (für feste Proben) sample->extraction basify Basisch machen (pH > 10) sample->basify extraction->basify add_reagent Zugabe von Bromethan-d5 basify->add_reagent incubate Inkubation (60°C, 30 min) add_reagent->incubate add_solvent Zugabe von organischem Lösungsmittel incubate->add_solvent vortex_centrifuge Vortexen & Zentrifugieren add_solvent->vortex_centrifuge dry Trocknen (Na2SO4) vortex_centrifuge->dry gc_ms GC-MS Analyse dry->gc_ms data_analysis Datenauswertung gc_ms->data_analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Thiolen mit Bromethan-d5.

Zusammenfassung

Die Derivatisierung mit Bromethan-d5 ist eine effektive Methode zur Verbesserung der GC-Analyse von thiolhaltigen Verbindungen. Durch die Umwandlung polarer Thiole in ihre flüchtigeren und stabileren S-ethylierten Derivate können niedrigere Nachweisgrenzen und eine höhere Genauigkeit erreicht werden. Das hier beschriebene Protokoll bietet eine solide Grundlage für die Entwicklung spezifischer Methoden in verschiedenen Anwendungsbereichen, von der Lebensmittelanalyse bis zur klinischen Forschung. Die Verwendung des deuterierten Reagenzes ermöglicht zudem eine präzise Quantifizierung mittels stabiler Isotopenverdünnungsanalyse.

References

Application Notes and Protocols: Bromoethane-d5 as a Tracer in Organic Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethane-d5 (CD3CD2Br), a deuterated analog of bromoethane, serves as an invaluable tool in the elucidation of organic reaction mechanisms and the study of metabolic pathways. The substitution of hydrogen with deuterium, a stable isotope, allows for the "labeling" and subsequent tracking of the ethyl group through a synthetic route without altering the chemical reactivity of the molecule significantly. This isotopic labeling is particularly powerful for distinguishing between proposed reaction mechanisms, such as SN1 and SN2, and for quantifying the contribution of different pathways. The primary analytical techniques for monitoring deuterium incorporation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The key principle underpinning the use of deuterated tracers is the Kinetic Isotope Effect (KIE) , which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions where this bond is broken in the rate-determining step. While the primary KIE is significant in reactions involving the cleavage of a C-H/C-D bond, secondary KIEs, where the bond to the isotope is not broken, can also provide valuable mechanistic insights. For SN2 reactions, an inverse secondary KIE (kH/kD < 1) is often observed.

These application notes provide a detailed framework for utilizing this compound as a tracer, with a focus on the Williamson ether synthesis, a classic SN2 reaction.

Applications

The primary application of this compound as a tracer is in the detailed study of reaction mechanisms. By incorporating the deuterated ethyl group, researchers can:

  • Elucidate Reaction Pathways: Determine the fate of the ethyl group in a complex reaction sequence.

  • Distinguish Between Competing Mechanisms: For example, differentiating between SN2 and E2 pathways, as the KIE for each is distinct. SN2 reactions typically exhibit a small inverse or normal secondary KIE, while E2 reactions show a large primary KIE.

  • Probe Transition State Structures: The magnitude of the KIE can provide information about the structure of the transition state.

  • Quantify Reaction Intermediates and Products: NMR and MS can be used to determine the relative amounts of deuterated and non-deuterated products, providing quantitative data on reaction pathways.

Quantitative Data Presentation

Reactant PairNucleophileSolventTemperature (°C)kH/kD (α-D2)Reference
CH3CH2Cl / CH3CD2ClCN-DMSO30.000.990 ± 0.004[1]
CH3Br / CD3BrPyridineNone500.928 ± 0.003Analogous Data

Note: The second entry with methyl bromide is included as analogous data to illustrate a typical inverse secondary KIE in an SN2 reaction.

Experimental Protocols

This section provides a detailed protocol for a Williamson ether synthesis using this compound as a tracer to synthesize ethyl-d5 phenyl ether. This protocol is adapted from standard procedures for Williamson ether synthesis.

Protocol 1: Synthesis of Ethyl-d5 Phenyl Ether via Williamson Ether Synthesis

Objective: To synthesize ethyl-d5 phenyl ether from phenol and this compound and to demonstrate the use of a deuterated tracer in an SN2 reaction.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • This compound (CD3CD2Br)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Deuterated chloroform (CDCl3) for NMR analysis

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

Procedure:

  • Alkoxide Formation:

    • In a dry round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous ethanol.

    • Carefully add sodium hydroxide (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of sodium phenoxide.

  • SN2 Reaction:

    • To the sodium phenoxide solution, add this compound (1.05 equivalents) dropwise.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add 50 mL of diethyl ether and 50 mL of water.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Wash the organic layer with 1 M NaOH solution (to remove any unreacted phenol) and then with a saturated aqueous NH4Cl solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude ethyl-d5 phenyl ether.

    • Purify the product by column chromatography on silica gel if necessary.

    • NMR Analysis: Dissolve a small sample of the purified product in CDCl3 and acquire a ¹H NMR spectrum. The absence of signals corresponding to the ethyl protons and the presence of a characteristic signal for the phenyl group will confirm the successful incorporation of the ethyl-d5 group.

    • Mass Spectrometry Analysis: Analyze the purified product by GC-MS or LC-MS. The mass spectrum will show a molecular ion peak corresponding to the mass of ethyl-d5 phenyl ether, which will be 5 mass units higher than that of the non-deuterated product.

Visualizations

Reaction Mechanism: Williamson Ether Synthesis (SN2)

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products phenoxide Phenoxide Ion (Nucleophile) ts [Ph---O---CD2(CD3)---Br]⁻ phenoxide->ts Backside Attack bromoethane This compound (Electrophile) bromoethane->ts ether Ethyl-d5 Phenyl Ether ts->ether Bond Formation bromide Bromide Ion (Leaving Group) ts->bromide Bond Cleavage

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow

Experimental_Workflow cluster_analysis Analytical Techniques A 1. Alkoxide Formation (Phenol + NaOH in Ethanol) B 2. SN2 Reaction (Add this compound and Reflux) A->B C 3. Workup (Solvent Removal, Extraction, Washing) B->C D 4. Purification (Column Chromatography) C->D E 5. Analysis D->E NMR NMR Spectroscopy E->NMR MS Mass Spectrometry E->MS

Caption: General experimental workflow for the tracer study.

Logical Relationship: Interpreting Analytical Data

Data_Interpretation cluster_nmr ¹H NMR Analysis cluster_ms Mass Spectrometry Analysis Start Analyze Reaction Product NMR_Observation Observe signals for ethyl group protons Start->NMR_Observation MS_Observation Observe molecular ion peak at M+5 Start->MS_Observation NMR_Yes Incomplete reaction or side products formed NMR_Observation->NMR_Yes Yes NMR_No Successful incorporation of ethyl-d5 group NMR_Observation->NMR_No No Conclusion Mechanistic Insights NMR_No->Conclusion MS_Yes Confirms presence of ethyl-d5 labeled product MS_Observation->MS_Yes Yes MS_No Absence of labeled product MS_Observation->MS_No No MS_Yes->Conclusion

Caption: Decision tree for interpreting analytical results.

References

Troubleshooting & Optimization

Optimizing the concentration of Bromoethane-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Bromoethane-d5 as an internal standard (IS) for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: this compound is a stable, isotopically labeled version of Bromoethane.[1] In mass spectrometry (MS) based methods like GC-MS, it is an ideal internal standard because it is chemically almost identical to the analyte (unlabeled Bromoethane), meaning it behaves similarly during sample preparation and chromatography.[2][3] However, due to the five deuterium atoms, it has a distinct, higher mass-to-charge ratio (m/z) that allows it to be separately detected by the mass spectrometer.[1] This allows it to accurately correct for variations in extraction efficiency, injection volume, and instrument response, leading to improved precision and accuracy in your results.[2][4][5]

Q2: What is the primary goal of optimizing the internal standard concentration?

A2: The primary goal is to find a concentration that provides a stable, reproducible signal without negatively affecting the measurement of the target analyte.[6][7] An optimized IS concentration ensures that the ratio of the analyte signal to the IS signal is consistent across the entire calibration range, which is crucial for accurate quantification.[4][5]

Q3: How does an incorrect this compound concentration affect my results?

A3: An inappropriate concentration can lead to several issues:

  • Too Low: A low IS concentration results in a weak signal with poor precision (high coefficient of variation, %CV). This introduces variability into the analyte/IS ratio, compromising the precision of the entire method.[8]

  • Too High: An excessively high IS concentration can cause detector saturation or lead to ion suppression, where the overwhelming number of IS ions hinders the ionization of the analyte molecules in the MS source.[9] This can lead to a non-linear response and inaccurate results.[8][9]

Q4: Should the concentration of this compound be the same for all my samples?

A4: Yes, a fundamental principle of the internal standard method is that the IS is added at the same, constant concentration to every sample, including calibrators, quality controls (QCs), and unknown samples.[2][5] This consistency is essential for the IS to effectively correct for variations between samples.[10]

Troubleshooting Guide

Q5: The peak area of my this compound internal standard is highly variable across my sample batch (%CV > 15%). What are the potential causes?

A5: High variability in the internal standard signal is a common issue that needs to be addressed. Potential causes include:

  • Inconsistent Addition of IS: The most common cause is imprecision in adding the IS solution to the samples. Ensure your pipetting technique is accurate and that the same volume is added to every vial.[4]

  • Sample Matrix Effects: Significant differences in the composition of the matrix between samples can cause variable ion suppression or enhancement, affecting the IS signal.[6]

  • Instrument Instability: Issues such as leaks in the GC-MS system, fluctuating ion source temperature, or an unstable detector can lead to an unstable signal.[3][11] Check the GC-MS tune report for any anomalies.[3]

  • Solvent Evaporation: If samples are left uncapped for extended periods, solvent evaporation can concentrate the sample, leading to an apparent increase in the IS signal.[12]

Start High IS Area %CV (>15%) Pipetting Review IS Addition (Pipetting Technique) Start->Pipetting Matrix Investigate Matrix Effects Start->Matrix Instrument Check Instrument Performance Start->Instrument Evaporation Check Sample Handling Procedures Start->Evaporation Solution1 Re-prepare samples with careful IS addition Pipetting->Solution1 Solution2 Modify sample cleanup or dilute samples Matrix->Solution2 Solution3 Run system checks, check for leaks, retune MS Instrument->Solution3 Solution4 Ensure vials are capped immediately Evaporation->Solution4

Troubleshooting logic for high internal standard variability.

Q6: My calibration curve is non-linear at higher concentrations. Could the this compound concentration be the cause?

A6: Yes, this is possible. If the this compound concentration is too high, it can contribute to detector saturation or compete with the analyte for ionization, a phenomenon known as ion suppression.[9] This disproportionately affects the analyte at higher concentrations, causing the response to flatten and the calibration curve to become non-linear.[9] Consider reducing the IS concentration as part of your troubleshooting.

Q7: I'm observing a slight shift in retention time between Bromoethane and this compound. Is this a problem?

A7: This is known as an "isotope effect" and can sometimes occur, where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte.[6] If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source, leading to differential ion suppression.[6] This would mean the IS is not accurately correcting for matrix effects. If you observe this, you may need to optimize your chromatographic method (e.g., temperature gradient) to achieve complete co-elution.

Experimental Protocols

Protocol 1: Optimizing the Concentration of this compound Internal Standard

Objective: To identify the this compound concentration that provides the most stable and reproducible signal for normalizing the analyte response, resulting in the lowest %CV for the analyte/IS area ratio.

Methodology:

  • Prepare Stock Solutions:

    • Create a stock solution of your target analyte (e.g., Bromoethane) at 1 mg/mL in a suitable solvent (e.g., Methanol).

    • Create a stock solution of this compound at 1 mg/mL in the same solvent.

  • Prepare Analyte Working Solution:

    • Prepare a solution of the analyte in a blank matrix (e.g., plasma, water) at a concentration that falls in the middle of your expected calibration curve (e.g., a mid-range QC level).

  • Prepare a Series of IS Spiking Solutions:

    • From the this compound stock solution, create a series of working solutions at different concentrations (e.g., 10, 25, 50, 100, 200 ng/mL).

  • Spike Samples:

    • For each IS concentration, prepare at least five replicates.

    • To each replicate of the analyte working solution, add a fixed volume of one of the IS spiking solutions. For example, add 10 µL of the respective IS solution to 100 µL of the analyte solution.

  • Sample Extraction:

    • Process all prepared samples using your established extraction procedure (e.g., liquid-liquid extraction, protein precipitation).[13]

  • GC-MS Analysis:

    • Analyze all replicates on the GC-MS system.

  • Data Evaluation:

    • For each IS concentration level, calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for the this compound signal.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each replicate.

    • For each IS concentration level, calculate the mean ratio, SD, and %CV of the peak area ratio.[6]

cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_stock Prepare Analyte & IS Stock Solutions prep_analyte_ws Prepare Analyte Working Solution prep_stock->prep_analyte_ws prep_is_series Prepare Series of IS Spiking Solutions prep_stock->prep_is_series spike Spike Replicates with Different IS Concentrations prep_analyte_ws->spike prep_is_series->spike extract Perform Sample Extraction spike->extract analyze Analyze via GC-MS extract->analyze calc_is_cv Calculate IS Area Mean, SD, %CV analyze->calc_is_cv calc_ratio_cv Calculate Area Ratio Mean, SD, %CV analyze->calc_ratio_cv select Select IS Conc. with Lowest Ratio %CV calc_ratio_cv->select

Experimental workflow for optimizing internal standard concentration.

Data Presentation

The results of the optimization experiment should be summarized in a table to facilitate comparison. The optimal IS concentration is the one that yields the lowest %CV for the peak area ratio, as this indicates the most precise measurement.

Table 1: Example Data for Optimization of this compound Concentration

This compound Conc. (ng/mL)Mean IS Peak AreaIS Area %CVMean Peak Area Ratio (Analyte/IS)Peak Area Ratio %CV
1015,25012.5%2.1511.8%
2540,1006.2%2.085.5%
50 85,500 3.1% 2.05 2.1%
100180,2002.5%2.062.8%
200375,0002.8%1.984.2%

In this example, an IS concentration of 50 ng/mL would be selected as it provides the most precise (lowest %CV) measurement of the analyte/IS ratio.[6]

References

Improving signal-to-noise ratio for Bromoethane-d5 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Analysis of Bromoethane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving a high signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its common applications in mass spectrometry?

A1: this compound (CD₃CD₂Br) is a deuterated form of bromoethane, where the five hydrogen atoms have been replaced with deuterium. In mass spectrometry, it is primarily used as a stable isotope-labeled (SIL) internal standard for the quantification of bromoethane or other volatile organic compounds. Its key advantage is that it co-elutes with the non-labeled analyte and behaves similarly during ionization, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.[1][2]

Q2: What are the expected molecular ions for this compound in a mass spectrum?

A2: Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.5% and ⁸¹Br at ~49.5%), you will observe two molecular ion peaks. For this compound (molecular weight ~114 g/mol ), the expected molecular ions ([M]⁺•) will be at m/z 113 (for ⁷⁹Br) and m/z 115 (for ⁸¹Br).[3] The relative abundance of these peaks will be approximately 1:1.

Q3: What is the typical fragmentation pattern for this compound in electron ionization (EI) mass spectrometry?

A3: In EI-MS, this compound will undergo fragmentation. The most abundant fragment ion is typically from the loss of the bromine atom, resulting in the ethyl-d5 cation ([C₂D₅]⁺) at m/z 34. Other significant fragments may include the loss of a deuterium atom or cleavage of the carbon-carbon bond. Any fragment containing a bromine atom will exhibit the characteristic isotopic pattern with two peaks separated by 2 m/z units.[3]

Q4: Which analytical technique is most suitable for the analysis of this compound?

A4: Given its volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and suitable technique for the analysis of this compound.[4] Headspace sampling (HS-GC-MS) is particularly effective as it minimizes matrix interference by introducing only the volatile components of the sample into the GC system, leading to cleaner chromatograms and improved sensitivity.[4][5]

Q5: Can I use Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound analysis?

A5: While GC-MS is preferred due to the volatility of this compound, LC-MS is not impossible but presents significant challenges. Retaining such a volatile and nonpolar compound on a standard reversed-phase LC column is difficult. If LC-MS must be used, specialized columns and mobile phases would be required, and Atmospheric Pressure Chemical Ionization (APCI) would likely be a more suitable ionization source than Electrospray Ionization (ESI).[6]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Symptoms:

  • No discernible peak for this compound at the expected retention time.

  • Very low peak intensity, close to the baseline noise.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Improper Sample Preparation Ensure the vial is properly sealed to prevent the loss of the volatile this compound. For headspace analysis, optimize the incubation temperature and time to ensure efficient partitioning of the analyte into the headspace.[4][5]
Inefficient Ionization For GC-MS, ensure the ion source is clean and operating at an appropriate temperature (typically 230-280 °C). Optimize the electron energy in the EI source.[7] For LC-MS, consider using APCI instead of ESI for better ionization of nonpolar, volatile compounds.[6]
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z values for this compound (m/z 113, 115 for the molecular ion, and m/z 34 for the primary fragment). Check the detector gain and ensure it is set appropriately.
Leaks in the System Check for leaks in the GC inlet, transfer line, and the connection to the mass spectrometer, as this can lead to a significant loss of signal.[8]
Issue 2: High Baseline Noise

Symptoms:

  • The baseline in the chromatogram is noisy, making it difficult to distinguish small peaks.

  • Poor signal-to-noise ratio even with a visible peak.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Contaminated Carrier Gas or Solvents Use high-purity carrier gas (e.g., Helium 99.999%) and fresh, high-purity solvents for sample preparation. Install or replace gas purifiers.[8]
Contaminated GC-MS System Bake out the GC column to remove contaminants. If the noise persists, clean the ion source, quadrupole, and detector of the mass spectrometer. A dirty ion source is a common cause of high background noise.[8]
Column Bleed Ensure the column temperature does not exceed its recommended maximum. Condition new columns properly before use. If the column is old, it may need to be replaced.
Matrix Interference If analyzing complex samples, consider using headspace sampling or more rigorous sample cleanup procedures like solid-phase microextraction (SPME) to reduce the introduction of non-volatile matrix components.[5]

Experimental Protocols

Protocol 1: Headspace GC-MS Analysis of this compound in a Simple Matrix

This protocol provides a general framework for the analysis of this compound. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Create a working standard solution by diluting the stock solution to the desired concentration (e.g., 1 µg/mL).

  • For analysis, add a known volume of the working standard to a headspace vial containing the sample matrix or a blank solvent. Ensure the final concentration is within the calibration range.

  • Immediately seal the vial with a crimp cap to prevent analyte loss.

2. GC-MS Parameters:

ParameterRecommended SettingPurpose
GC Column DB-1 or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm)Good separation for volatile, non-polar compounds.
Injector Temperature 200 °CEnsures rapid volatilization of the sample.
Oven Program Initial temp: 40 °C (hold 2 min), ramp at 10 °C/min to 150 °CSeparates this compound from other volatile components.
Carrier Gas Helium at a constant flow of ~1.0 mL/minInert carrier gas providing optimal separation efficiency.
Split Ratio 5:1 to 20:1A lower split ratio (e.g., 5:1) can improve sensitivity for trace analysis.[4]
Headspace Sampler Incubation Temperature: 80-90 °C; Incubation Time: 15 minOptimizes the partitioning of this compound into the headspace.[4]
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.
Mass Range m/z 30-150Covers the expected mass of the parent ion and key fragments.
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanUse SIM mode monitoring m/z 34, 113, and 115 for highest sensitivity in quantitative analysis. Use Full Scan for qualitative identification.

Quantitative Data Summary

Table 1: Effect of GC Split Ratio on Signal-to-Noise for Bromoethane

The following data, adapted from a study on bromoethane, illustrates the impact of the GC split ratio on the signal-to-noise (S/N) ratio. A lower split ratio allows more of the sample to enter the column, generally leading to a better S/N for trace analysis.

Split RatioRelative Signal Intensity (Peak Area)Relative Noise LevelApproximate S/N Ratio
30:11.0 (Baseline)1.0 (Baseline)Low
10:1~3x~1.2xMedium
5:1~6x~1.5xHigh
Data is illustrative and based on trends reported for bromoethane analysis. Actual values will vary depending on the instrument and experimental conditions.[4]

Visualizations

troubleshooting_workflow start Low S/N for this compound check_signal Is there any peak visible? start->check_signal no_peak No Peak Detected check_signal->no_peak No low_peak Peak is Present but S/N is Poor check_signal->low_peak Yes check_ms Verify MS Parameters (m/z, gain, source temp) check_sample_prep Review Sample Preparation (vial seal, headspace conditions) check_ms->check_sample_prep check_leaks Check for System Leaks (inlet, transfer line) check_sample_prep->check_leaks no_peak->check_ms check_noise Is Baseline Noise High? low_peak->check_noise check_leaks->start optimize_signal Optimize Signal Intensity (lower split ratio, injection volume) check_noise->optimize_signal No reduce_noise Reduce Baseline Noise (clean ion source, use high-purity gas) check_noise->reduce_noise Yes solution S/N Improved optimize_signal->solution reduce_noise->solution

Caption: A workflow for systematically troubleshooting low S/N for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample + This compound (IS) vial Seal in Headspace Vial sample->vial incubate Incubate (e.g., 90°C for 15 min) vial->incubate hs_inject Headspace Injection incubate->hs_inject gc_sep GC Separation (DB-1 column) hs_inject->gc_sep ms_detect MS Detection (EI, SIM mode) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: General experimental workflow for quantitative analysis using this compound.

References

Technical Support Center: Bromoethane-d5 and Matrix Effect Correction in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bromoethane-d5 as an internal standard to correct for matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS and why are they a concern?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[2][3] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[4]

Q2: How is this compound, as a deuterated internal standard, supposed to correct for matrix effects?

A2: Deuterated internal standards (d-IS), like this compound, are considered the gold standard for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[5] A known amount of the d-IS is added to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the d-IS's response is then used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][6]

Q3: Why are my results inconsistent or inaccurate even though I'm using this compound as an internal standard?

A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[6] This can happen for several reasons, with the most common being Differential Matrix Effects . This occurs when the analyte and the deuterated internal standard are affected differently by the matrix. A frequent cause is a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect".[1][5] If they elute into regions with different degrees of ion suppression, the correction will be inaccurate.[6]

Q4: What is the "deuterium isotope effect" and how can it affect my results?

A4: The deuterium isotope effect refers to the potential for deuterated compounds to have slightly different chromatographic retention times than their non-deuterated counterparts.[1][7] This is because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond. This can lead to incomplete co-elution of the analyte and this compound. If the two compounds separate, even slightly, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of quantification.[5]

Troubleshooting Guides

Issue 1: Poor Analyte/Internal Standard Area Ratio Reproducibility

This is a common indicator that this compound is not effectively compensating for matrix effects. Follow this troubleshooting workflow:

start Start: Poor A/IS Ratio Reproducibility check_coelution 1. Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution Confirmed check_coelution->coelution_ok Yes coelution_bad Separation Observed check_coelution->coelution_bad No quantify_me 2. Quantify the Matrix Effect coelution_ok->quantify_me optimize_chrom 3a. Optimize Chromatography coelution_bad->optimize_chrom Due to Isotope Effect me_ok IS-Normalized Matrix Factor ≈ 1? quantify_me->me_ok Yes me_bad IS-Normalized Matrix Factor ≠ 1 quantify_me->me_bad No end_good End: Problem Resolved me_ok->end_good improve_cleanup 3b. Improve Sample Cleanup me_bad->improve_cleanup optimize_chrom->end_good improve_cleanup->end_good end_bad Further Investigation Needed improve_cleanup->end_bad

Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.

Step-by-Step Guide:

  • Confirm Co-elution of Analyte and Internal Standard: Even a slight separation can lead to differential matrix effects.[1]

    • Action: Inject a mixed solution of the analyte and this compound. Overlay their chromatograms to verify that their retention times are identical.

    • If Separation is Observed: This is likely due to the deuterium isotope effect.

      • Solution 1: Modify chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution.[1]

      • Solution 2: Use a column with lower resolution to force the peaks to overlap.[5]

      • Solution 3: If possible, switch to an internal standard labeled with ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[5]

  • Quantify the Matrix Effect: Determine the extent of ion suppression or enhancement for both the analyte and this compound.

    • Action: Perform a quantitative matrix effect experiment using the protocol detailed in the "Experimental Protocols" section below.

    • Interpretation: An IS-Normalized Matrix Factor significantly different from 1 suggests that the internal standard is not effectively compensating for the matrix effect.[4]

  • Implement Mitigation Strategies:

    • Improve Sample Cleanup: More effective sample preparation can remove interfering matrix components.[3] Consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[8]

    • Optimize Chromatography: Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression.[1] A post-column infusion experiment can help identify these regions.

Issue 2: Low Signal Intensity for Both Analyte and this compound

If both signals are consistently low in matrix samples compared to clean standards, significant ion suppression is likely occurring.

start Start: Low Signal for Analyte and IS identify_suppression 1. Identify Regions of Ion Suppression start->identify_suppression suppression_found Suppression Region Identified? identify_suppression->suppression_found optimize_chrom 2. Optimize Chromatography suppression_found->optimize_chrom Yes dilute_sample 3. Dilute the Sample optimize_chrom->dilute_sample check_sensitivity Sensitivity Adequate? dilute_sample->check_sensitivity end_good End: Problem Resolved check_sensitivity->end_good Yes end_bad Re-evaluate Sample Prep check_sensitivity->end_bad No

Caption: A logical workflow for troubleshooting low signal intensity.

Troubleshooting Steps:

  • Identify Regions of Ion Suppression:

    • Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize at which retention times ion suppression is most severe.[4][9]

    • Interpretation: If your analyte and internal standard elute in a region with a significant dip in the baseline signal, ion suppression is the likely cause of the low signal.[9]

  • Optimize Chromatography:

    • Action: Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression.[1]

  • Dilute the Sample:

    • Action: Diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[8][10]

    • Caution: Ensure that after dilution, the analyte concentration remains above the limit of quantification (LOQ).[8]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][11]

  • Preparation: Prepare a solution of your analyte (or this compound) in the mobile phase at a concentration that gives a stable and moderate signal.

  • Infusion: Use a T-connector to introduce a constant flow of the standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source. Infuse the solution at a constant, low flow rate (e.g., 5-10 µL/min) to generate a stable, elevated baseline signal.[4]

  • Injection: Once a stable baseline is achieved, inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without the analyte).[9]

  • Analysis: Monitor the baseline signal for the analyte's MRM transition. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol quantifies the degree of ion suppression or enhancement.[2]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank sample matrix is extracted first, and then the analyte and this compound are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • Calculate MF for both the analyte and this compound. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[12]

    • Recovery (RE):

      • RE = (Peak Area in Set C) / (Peak Area in Set B)

      • This measures the efficiency of the extraction process.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

      • This is the most critical value. A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[4]

Data Presentation

Table 1: Example Matrix Effect Calculation

Sample SetAnalyte Peak AreaThis compound Peak Area
Set A (Neat) 1,200,0001,500,000
Set B (Post-Spike) 600,000720,000
Set C (Pre-Spike) 540,000650,000

Table 2: Calculated Matrix Effect Parameters

ParameterCalculationResultInterpretation
Analyte MF 600,000 / 1,200,0000.5050% Ion Suppression
IS MF 720,000 / 1,500,0000.4852% Ion Suppression
Analyte RE 540,000 / 600,00090%Good Extraction Recovery
IS-Normalized MF 0.50 / 0.481.04Effective Correction

References

Calibration curve issues with Bromoethane-d5 as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Bromoethane-d5 as an internal standard in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for the analyte is non-linear when using this compound as an internal standard. What are the potential causes?

A1: Non-linearity in your calibration curve can stem from several factors related to the internal standard (IS). The most common issues include:

  • Differential Matrix Effects: Although structurally similar, the analyte and this compound may experience different degrees of ion suppression or enhancement from components in your sample matrix.[1][2][3] This can be exacerbated by slight differences in retention times.[4][5]

  • Purity of the Internal Standard: The this compound standard may contain the unlabeled analyte as an impurity. This "cross-signal contribution" can artificially inflate the analyte's signal, especially at lower concentrations, leading to a non-linear or biased calibration curve.[1]

  • Isotopic Exchange: Deuterium atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, altering the mass of the IS and affecting the accuracy of quantification.[1]

  • Analyte and IS Response Differences: In some cases, particularly in GC-MS, the analyte may have a higher mass response than its equimolar deuterated analog, which can lead to discrepancies in quantification.[6]

Q2: The signal intensity of my this compound internal standard is inconsistent across my analytical run. Why is this happening?

A2: An unstable internal standard signal can be attributed to several factors:

  • Degradation of this compound: this compound is a stable compound but can be sensitive to light and is incompatible with strong bases and oxidizing agents.[7] Improper storage or handling can lead to degradation over the course of an analytical run.

  • Variability in Sample Preparation: Inconsistent sample preparation, such as variations in extraction efficiency or reconstitution volume, can lead to differing amounts of the internal standard being introduced into the analytical instrument.

  • Isotopic Exchange: As mentioned previously, the exchange of deuterium for protons can lead to a decrease in the signal of the deuterated internal standard.[1] This is more likely to occur in acidic or basic conditions or at elevated temperatures.[1]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability and integrity of your this compound internal standard, adhere to the following storage and handling guidelines:

  • Storage Temperature: Store refrigerated at 2-8°C.[7][8]

  • Protection from Light: this compound may be light-sensitive, so it is advisable to store it in an amber vial or in the dark.[7]

  • Incompatibilities: Avoid contact with alkali metals, aluminum, magnesium, strong bases, water, and strong oxidizing agents.[7]

  • Handling Precautions: this compound is a highly flammable liquid and should be handled in a well-ventilated area, away from heat and ignition sources.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

If you are experiencing a non-linear calibration curve, follow this troubleshooting workflow:

start Non-Linear Calibration Curve check_purity 1. Assess IS Purity for Unlabeled Analyte start->check_purity check_matrix 2. Evaluate for Differential Matrix Effects check_purity->check_matrix Purity Acceptable solution_purity Solution: Source higher purity IS or correct for impurity contribution. check_purity->solution_purity Impurity Detected check_exchange 3. Investigate Isotopic Exchange check_matrix->check_exchange No Significant Matrix Effects solution_matrix Solution: Optimize sample cleanup, modify chromatography, or use a different IS. check_matrix->solution_matrix Differential Effects Observed check_response 4. Verify Analyte vs. IS Response check_exchange->check_response No Isotopic Exchange solution_exchange Solution: Adjust sample pH, lower temperature, or use aprotic solvents. check_exchange->solution_exchange Exchange Confirmed solution_response Solution: Use a response factor or consider a different IS. check_response->solution_response start Inconsistent IS Signal check_prep 1. Review Sample Preparation SOP & Analyst Technique start->check_prep check_stability 2. Perform IS Stability Experiment check_prep->check_stability Preparation is Consistent solution_prep Solution: Retrain on SOP, automate liquid handling. check_prep->solution_prep Inconsistency Found check_conditions 3. Examine Analytical Conditions (pH, Temp) check_stability->check_conditions IS is Stable solution_stability Solution: Prepare fresh IS solutions, check storage conditions. check_stability->solution_stability Degradation Observed solution_conditions Solution: Adjust pH to be neutral, reduce temperatures if possible. check_conditions->solution_conditions

References

Technical Support Center: Deconvolution of Co-eluting Peaks with Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deconvolution of co-eluting peaks, with a special focus on leveraging Bromoethane-d5 as a deuterated internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed protocols for challenges encountered during chromatographic and mass spectrometric analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and why is it a problem?

A1: Peak co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in overlapping chromatographic peaks.[1][2][3] This poses a significant challenge in analytical chemistry as it can lead to inaccurate identification and quantification of the target analyte.[1] In complex samples, co-elution is a common issue that can obscure results and compromise the reliability of the data.[1]

Q2: How can I identify if I have co-eluting peaks in my chromatogram?

A2: Several indicators can suggest the presence of co-eluting peaks:

  • Asymmetrical Peak Shapes: Look for peaks that are not symmetrical. Shoulders on a peak or the appearance of merged peaks are strong indicators of co-elution.[1][2][4]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak.[1][4] If the spectra are not identical, it is likely that more than one compound is present.[1][4]

  • Mass Spectral Analysis: By examining the mass spectra at different points across a chromatographic peak, you can determine if the spectral profile changes, which would indicate the presence of multiple compounds.[1][4]

Q3: What is this compound and how does it help in quantitative analysis?

A3: this compound is a deuterated form of bromoethane, meaning that five hydrogen atoms have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis.[5] The principle behind using a deuterated internal standard is Isotope Dilution Mass Spectrometry (IDMS).[6][7] A known amount of this compound is added to the sample at an early stage.[6][8] Because it is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization.[6][7] The mass spectrometer can distinguish between the analyte and the heavier internal standard, allowing for the correction of variations in the analytical process and leading to more accurate and precise quantification.[6][7]

Q4: What is the "matrix effect" and can this compound help mitigate it?

A4: The matrix effect is a type of interference caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] These matrix components can affect the ionization efficiency of the target analyte, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] Using a deuterated internal standard like this compound is the gold standard for mitigating matrix effects.[7] Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar matrix effects.[7] By calculating the ratio of the analyte's peak area to the internal standard's peak area, these effects can be effectively normalized.[7]

Q5: What is the difference between chromatographic resolution and mathematical deconvolution?

A5: Improving chromatographic resolution involves physically separating the co-eluting compounds within the chromatography system by optimizing parameters such as the mobile phase, temperature, or column chemistry.[3] Mathematical deconvolution, on the other hand, is a computational process applied after data acquisition.[3][9] It uses algorithms to separate the signals of co-eluted components based on their unique mass spectra, even if they were not physically separated by the chromatography column.[3][9]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to diagnosing and resolving issues with co-eluting peaks when using this compound as an internal standard.

Step 1: Confirm Co-elution

Before making significant changes to your method, confirm that the issue is indeed co-elution.

ObservationDiagnostic ActionExpected Outcome
Asymmetrical peak with a shoulder or tailing.Visually inspect the chromatogram.A clear distortion of the Gaussian peak shape.
Inconsistent quantification results.Review peak integration and baseline.The integration may be inconsistent across samples.
Suspected interference.Perform a peak purity analysis using a DAD or by examining mass spectra across the peak.Non-homogenous spectra across the peak indicate the presence of more than one compound.[1][4]
Step 2: Method Optimization

If co-elution is confirmed, the first step should always be to try and improve the chromatographic separation.

Parameter to AdjustRecommended ActionRationale
Mobile Phase Composition Modify the gradient slope or the organic-to-aqueous ratio in an isocratic method.Changing the mobile phase strength can alter the retention times of the analyte and interfering compounds, potentially leading to better separation.
Mobile Phase Solvent Switch from one organic solvent to another (e.g., methanol to acetonitrile).Different solvents can offer different selectivities, which may resolve the co-eluting peaks.
Column Temperature Increase or decrease the column temperature.Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can impact selectivity and resolution.
Flow Rate Decrease the flow rate.A lower flow rate can increase the interaction time with the stationary phase, often leading to improved resolution, though at the cost of longer run times.
Column Chemistry Select a column with a different stationary phase.If other optimizations fail, the co-eluting compounds may have very similar properties. A different stationary phase chemistry can provide the necessary selectivity for separation.
Step 3: Employing Deconvolution Software

When chromatographic optimization is insufficient, mathematical deconvolution can be a powerful tool.

Deconvolution ParameterRecommended ActionRationale
Peak Detection Thresholds Adjust the signal-to-noise and peak width parameters.Proper peak detection is crucial for the deconvolution algorithm to accurately identify and model the overlapping peaks.
Mass Spectral Matching Ensure a high-quality mass spectral library is being used for component identification.The algorithm relies on unique mass spectra to differentiate co-eluting compounds.
Data Points Across the Peak Ensure a sufficient number of data points are acquired across the peak (typically 8-10 for a single peak, and potentially more for co-eluting peaks).Too few data points will hinder the algorithm's ability to accurately model the peak shapes.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis Using this compound Internal Standard with LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte in a biological matrix.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions: Accurately weigh a suitable amount of the analyte and this compound. Dissolve each in a high-purity organic solvent to create individual stock solutions of a known concentration (e.g., 1 mg/mL). Store at an appropriate temperature (e.g., -20°C).[6]

  • Calibration and Quality Control (QC) Working Solutions: Prepare a series of working solutions for the analyte by serial dilution of the stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration that will be added to all standards, QCs, and unknown samples.[8]

2. Sample Preparation (Protein Precipitation Example):

  • Aliquoting: In a microcentrifuge tube, add 100 µL of your sample (unknown, calibration standard, or QC).

  • Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the this compound internal standard spiking solution to each tube.[8]

  • Vortexing: Briefly vortex the tubes to ensure thorough mixing.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[8]

  • Vortexing: Vigorously vortex each tube for 30 seconds.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Develop a chromatographic method that provides good peak shape for the analyte and the this compound internal standard.

  • Optimize the mass spectrometer settings for the specific transitions of the analyte and this compound.

4. Data Analysis:

  • Peak Integration: Integrate the chromatographic peak areas for the analyte and this compound for each injection.[8]

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.[8]

  • Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.[8]

  • Quantification: Determine the concentration of the analyte in the unknown samples by using the calibration curve.

Visualizations

G Workflow for Addressing Co-eluting Peaks cluster_0 Problem Identification cluster_1 Chromatographic Optimization cluster_2 Deconvolution & Analysis start Co-elution Suspected peak_shape Analyze Peak Shape (Asymmetry, Shoulders) start->peak_shape peak_purity Perform Peak Purity Analysis (DAD or MS) start->peak_purity mobile_phase Optimize Mobile Phase peak_purity->mobile_phase Co-elution Confirmed temperature Adjust Column Temperature mobile_phase->temperature flow_rate Modify Flow Rate temperature->flow_rate column Change Column Chemistry flow_rate->column deconvolution Apply Deconvolution Algorithm column->deconvolution If Resolution is Still Insufficient quantification Quantify Analyte using This compound IS deconvolution->quantification end Final Report quantification->end Report Results

Caption: A workflow for addressing co-eluting peaks.

G Quantitative Analysis Workflow with this compound prep_solutions Prepare Stock & Working Solutions (Analyte & this compound) sample_prep Sample Preparation (e.g., Protein Precipitation) prep_solutions->sample_prep is_spike Spike with this compound sample_prep->is_spike lcms_analysis LC-MS/MS Analysis is_spike->lcms_analysis data_processing Data Processing lcms_analysis->data_processing peak_integration Integrate Peak Areas data_processing->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantify Quantify Analyte cal_curve->quantify result Final Concentration quantify->result

Caption: Quantitative analysis workflow using a deuterated internal standard.

References

Technical Support Center: Deuterated Standards & Chromatogram Noise

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline noise in chromatograms, particularly when using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is baseline noise in chromatography and what are the common types?

A: Baseline noise refers to the short-term, irregular fluctuations observed in the chromatogram's baseline that are not related to the analyte peaks.[1] A stable, smooth baseline is crucial for accurate peak identification and quantification, as excessive noise can obscure small peaks and lead to unreliable results.[1] The signal-to-noise ratio (S/N) is a key metric, where a higher ratio indicates greater sensitivity and more reliable detection.[1]

Common types of baseline noise include:

  • Drift: A gradual, long-term shift of the baseline, often caused by temperature fluctuations, changes in mobile phase composition, or column bleed.[1][2]

  • Periodic (Cyclic) Noise: Regular, repeating fluctuations that can be caused by inconsistencies in the pump, such as faulty check valves or air bubbles.[3][4]

  • Irregular (Asynchronous) Noise: Random fluctuations with no discernible pattern, often stemming from electronic interference, a failing detector lamp, or contamination in the flow cell.[3][5][6]

  • Spikes: Sharp, random peaks that can be caused by air bubbles, electrical disturbances, or particulate matter passing through the detector.[5][6]

Q2: What are deuterated standards and why are they used?

A: Deuterated standards are stable isotope-labeled (SIL) versions of an analyte where one or more hydrogen atoms have been replaced by deuterium (²H). They are frequently used as internal standards in quantitative mass spectrometry (MS) based assays, such as LC-MS/MS.[7]

The primary advantages of using a deuterated internal standard are:

  • Similar Chemical and Physical Properties: They behave nearly identically to the unlabeled analyte during sample preparation (e.g., extraction) and chromatography, meaning they experience similar matrix effects and potential losses.

  • Co-elution: They typically co-elute with the analyte, which is ideal for correcting variations in ionization efficiency within the mass spectrometer's source.[8]

  • Mass Differentiation: They are easily distinguished from the analyte by the mass spectrometer due to the mass difference between hydrogen and deuterium.

Q3: Can deuterated standards contribute to baseline noise or other issues?

A: While highly effective, deuterated standards can sometimes introduce analytical challenges. These issues do not typically manifest as classic baseline "noise" but can compromise quantification and accuracy.

Potential problems include:

  • Chromatographic Shift: In some cases, the substitution of hydrogen with deuterium can lead to slight changes in retention time, causing the deuterated standard to not perfectly co-elute with the analyte.[7][8][9] This can lead to differential matrix effects where the analyte and standard experience different levels of ion suppression or enhancement.[9]

  • Deuterium Exchange: The deuterium atoms can sometimes exchange with protons from the solvent or mobile phase, especially if they are located at labile positions on the molecule. This can compromise the accuracy of the standard's concentration.

  • Impure Standards: The deuterated standard itself may contain impurities, including a small amount of the unlabeled analyte, which can contribute to the background signal.[10]

Q4: What are the acceptable levels of baseline noise?

A: Acceptable noise levels are typically defined by the signal-to-noise ratio (S/N) required for the specific analysis. These levels are often established during method validation.[11] While instrument manufacturers provide specifications for their detectors, the "normal" noise for a specific method depends on the conditions.[11][12]

General guidelines based on regulatory standards are:

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[11][12][13]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. A signal-to-noise ratio of 10:1 is the recommended standard for the LOQ.[11][12][13]

ParameterRecommended S/N RatioDescription
Limit of Detection (LOD) 3:1The signal is distinguishable from the background noise.[11][12]
Limit of Quantitation (LOQ) 10:1The signal is sufficiently strong for reliable quantification.[11][12]
Q5: How can I differentiate between chemical and electronic noise sources?

A: Differentiating between noise originating from the chemical/fluidic system (pump, solvent, column) and noise from the detector's electronics is a key troubleshooting step.

A simple and effective diagnostic test is to stop the pump flow .

  • If the noise disappears: The source is likely related to the fluidic path. This includes the pump (e.g., pulsations, leaks), mobile phase (e.g., poor mixing, outgassing), or the column (e.g., contamination).[3][14]

  • If the noise persists: The source is likely the detector or its electronics. This could indicate a failing lamp, a contaminated flow cell, or external electronic interference.[3]

Troubleshooting Guides

Guide 1: High Baseline Noise After Introducing a Deuterated Standard

This guide provides a systematic workflow to diagnose and resolve elevated baseline noise that appears after incorporating a new deuterated internal standard into an LC-MS method.

Systematic Troubleshooting Workflow

The following diagram outlines a logical approach to identifying the source of the noise.

A Start: High Noise Observed with Deuterated Standard B Prepare & Inject Blank (Mobile Phase Only) A->B C Is Noise Still Present? B->C D Source: LC System or Mobile Phase C->D Yes F Source: Standard, Sample Prep, or Matrix C->F No E Troubleshoot LC System: - Check pump (seals, check valves) - Degas mobile phase - Use fresh, high-purity solvents D->E K Problem Resolved E->K G Prepare & Inject Blank with Deuterated Standard Only F->G H Is Noise Present? G->H I Source: Deuterated Standard - Check purity/certificate of analysis - Consider new lot or supplier H->I Yes J Source: Sample Preparation or Matrix Effects - Review sample cleanup steps - Evaluate ion suppression H->J No I->K J->K

Caption: Troubleshooting workflow for noise with deuterated standards.
Potential Causes and Solutions

Potential CauseRecommended ActionExperimental Protocol
Contaminated Mobile Phase or Solvents Use fresh, LC-MS grade solvents and high-purity additives. Ensure proper degassing of the mobile phase.[14][15]Protocol: Blank Injection. 1. Prepare fresh mobile phase using LC-MS grade reagents. 2. Remove the analytical column and replace it with a union. 3. Purge the system thoroughly with the fresh mobile phase. 4. Inject a solvent blank (e.g., your initial mobile phase composition). 5. Monitor the baseline for noise. The absence of noise points away from the LC system itself.[14]
LC Pump or System Issues Perform regular pump maintenance, including checking seals and check valves.[1] Ensure the in-line degasser is functioning correctly.[14]Protocol: Pump Performance Check. 1. Set the pump to deliver a constant composition and flow rate. 2. Monitor the pressure trace for stability. Significant fluctuations can indicate air bubbles or faulty check valves. 3. If pressure is unstable, purge the pump and ensure all lines are primed.[16]
Impure Deuterated Standard Check the certificate of analysis for the standard's purity. If impurities are suspected, obtain a new lot or a standard from a different supplier.[10]Protocol: Standard Purity Check. 1. Prepare a solution of the deuterated standard in a clean solvent. 2. Inject this solution directly into the mass spectrometer via infusion or a simple flow injection analysis (FIA) without a column. 3. Analyze the resulting mass spectrum for unexpected ions or impurities.
Detector or Ion Source Contamination The mass spectrometer's ion source can become contaminated over time.[10] A dirty detector flow cell can also be a source of random noise.[17]Protocol: Ion Source Cleaning. 1. Follow the manufacturer's recommended procedure for cleaning the ion source components (e.g., capillary, skimmer). 2. After cleaning, re-install the source, allow the system to pump down, and re-evaluate the baseline with a solvent blank.
Guide 2: Diagnosing Periodic vs. Irregular Baseline Noise

The pattern of baseline noise can provide critical clues to its origin. This guide helps differentiate between periodic (pump-related) and irregular (often detector-related) noise.

Identifying the Source of Noise

The diagram below illustrates the common sources of different noise patterns in an LC system.

A Baseline Noise Observed B Is the Noise Pattern Regular and Periodic? A->B C Periodic Noise Source: Likely Pump-Related B->C Yes E Irregular/Random Noise Source: Likely Detector or Other B->E No D Check: - Pump check valves - Pump seals - Air bubbles in pump head - Inadequate mobile phase mixing C->D G Problem Identified & Addressed D->G F Check: - Detector lamp (aging) - Contaminated flow cell - Leaks post-column - Mobile phase contamination - Electrical interference E->F F->G

Caption: Differentiating sources of periodic and irregular noise.
Solutions for Common Noise Issues

Noise TypeCommon CausesCorrective Actions
Periodic (Regular Waves) • Faulty pump check valves.[14] • Air trapped in the pump head.[16] • Worn pump seals.[14] • Inadequate mobile phase degassing or mixing.[17]Purge the pump: Run the pump at a high flow rate to dislodge air bubbles.[16] • Clean/Replace check valves: Sonicate check valves in isopropanol or replace them if necessary. • Replace pump seals: Follow a regular maintenance schedule for replacing pump seals.[14]
Irregular (Random Fluctuations) • Aging detector lamp (e.g., Deuterium lamp in UV detectors).[4][17] • Contaminated or dirty detector flow cell.[17] • Mobile phase contamination or outgassing post-pump.[12][14] • Leaks in the system, especially post-column.[16] • External electrical interference.[5]Check lamp intensity: Run a detector diagnostic test to check lamp energy.[17] Replace if low. • Flush the flow cell: Flush the cell with a strong, clean solvent like isopropanol or as recommended by the manufacturer.[16] • Ensure proper degassing: Use an in-line degasser or sparge solvents with helium.[1] • Isolate from electrical sources: Ensure the instrument is on a stable power supply and away from other high-power equipment.[5]

References

Optimization of Bromoethane-d5 Derivatization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing derivatization reactions using Bromoethane-d5. It is designed to address specific issues encountered during experimental workflows for enhancing analyte detection and quantification, particularly in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for derivatization?

This compound (CD3CD2Br), also known as deuterated ethyl bromide, is an alkylating derivatization reagent.[1][2] It is primarily used to introduce a deuterated ethyl group onto active hydrogen-containing functional groups. This process increases the volatility and thermal stability of polar analytes, making them more suitable for gas chromatography (GC) analysis.[3][4] The key advantage of using a deuterated reagent is the incorporation of a stable isotope label into the analyte molecule. This allows it to serve as an excellent internal standard for accurate quantification using mass spectrometry (MS) via isotope dilution methods, minimizing experimental variability.[3][5]

Q2: Which functional groups can be derivatized with this compound?

This compound reacts with nucleophilic functional groups by replacing an active hydrogen. The primary targets for this derivatization are:

  • Thiols (Sulfhydryl groups): The reaction, known as S-alkylation, is highly effective for thiol-containing compounds like cysteine residues or volatile sulfur compounds.[3][6]

  • Phenols: The acidic proton of a phenolic hydroxyl group can be replaced by the deuterated ethyl group.[5][7]

  • Carboxylic Acids: Carboxylate salts can be converted to their corresponding ethyl-d5 esters.[1][5][8]

  • Amines: Primary and secondary amines can be ethylated to form ethylamines.[1][9]

The general reactivity order for derivatization is: Alcohol > Phenol > Carboxylic Acid > Amine > Amide.[4][9]

Q3: My derivatization reaction yield is low or incomplete. What are the common causes and how can I troubleshoot this?

Low or incomplete derivatization is a common issue. Several factors can contribute to this problem, which can be systematically addressed.

  • Presence of Moisture: Derivatization reagents are sensitive to water. Moisture can consume the reagent and inhibit the reaction.[4][9] Ensure that all glassware is thoroughly dried and use anhydrous solvents. Samples should also be dried completely before adding the reagent.[10]

  • Insufficient Reagent: The derivatizing agent should be added in molar excess to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of reagent to active hydrogens.[4] If the reaction is incomplete, try increasing the concentration of this compound.[10]

  • Suboptimal Reaction Time and Temperature: Derivatization reactions require specific conditions to proceed to completion. For many analytes, heating is necessary.[5] A typical condition is incubating at 60°C for 30 minutes.[3][5] If the yield is low, consider increasing the reaction time or temperature. However, excessively high temperatures can lead to analyte degradation.[4][10]

  • Incorrect pH (for Thiols, Phenols, Carboxylic Acids): The reaction is a nucleophilic substitution (SN2) where a deprotonated analyte (e.g., thiolate, phenoxide, or carboxylate anion) acts as the nucleophile.[3][11] Basic conditions are often required to deprotonate the analyte and increase the reaction rate. A base like anhydrous potassium carbonate is commonly used.[5] For thiols, a base deprotonates the sulfhydryl group to the more nucleophilic thiolate anion.[3]

  • Poor Sample Solubility: The analyte must be fully dissolved in the reaction solvent for the derivatization to occur efficiently. If solubility is an issue, consider adding a co-solvent to ensure complete dissolution.[10]

Q4: I'm observing poor peak shapes (e.g., tailing) in my chromatogram. What could be the cause?

Poor peak shape is often a result of incomplete derivatization or interaction with active sites in the GC system.

  • Incomplete Derivatization: Unreacted polar analytes can interact with active silanol groups in the GC inlet or on the column, leading to peak tailing.[12][13] Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[4]

  • Adsorption: Even with derivatization, some compounds may still be prone to adsorption on active sites within the GC system. Using a deactivated liner and a high-quality, low-bleed GC column can help mitigate this issue.[13]

Q5: My quantitative results are inaccurate despite using a deuterated internal standard. What are the potential issues?

While deuterated standards significantly improve accuracy, certain issues can still arise.

  • Chromatographic Shift: Although structurally similar, the deuterated derivative and the native analyte may have slightly different retention times. If they do not co-elute perfectly, they can experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate quantification.[10] It is crucial to verify co-elution by overlaying the chromatograms and, if necessary, adjust the chromatographic method (e.g., gradient, temperature program) to improve resolution.[10]

  • Isotopic Back-Exchange: In some cases, the deuterium atoms on the derivatized standard can exchange with protons from the surrounding environment (e.g., mobile phase). This can lead to a decrease in the standard's signal and an increase in the analyte's signal, causing quantification errors. To check for this, analyze a derivatized sample immediately after preparation and then again after it has been sitting under analytical conditions (e.g., in the autosampler) for a period of time.[10] A significant change in the analyte-to-standard ratio indicates back-exchange.

Q6: What are the essential safety precautions when working with this compound?

This compound is a hazardous chemical and requires careful handling.

  • Flammability: It is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[14][15] Use explosion-proof equipment and take precautionary measures against static discharge.[14]

  • Toxicity: It is harmful if swallowed or inhaled.[2] Work in a well-ventilated area, preferably a fume hood.[14]

  • Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[14]

  • Storage: Store in a cool, well-ventilated, and dry place, typically refrigerated at 2-8°C.[2][16] Keep the container tightly closed and protect it from light.[16]

Experimental Protocols & Data

General Derivatization Protocol for Carboxylic Acids and Phenols

This protocol is adapted for the analysis of acidic analytes in biological matrices by GC-MS.[5]

  • Sample Preparation:

    • Acidify the liquid sample to a pH < 2 using 1M HCl.

    • Extract the analytes using a suitable organic solvent (e.g., 500 µL of ethyl acetate) by vortexing for 2 minutes.

    • Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of acetone and 5 mg of anhydrous potassium carbonate.

    • Add 10 µL of this compound.

    • Seal the vial tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, centrifuge to pellet the potassium carbonate.

  • Analysis:

    • Carefully transfer the supernatant to a GC-MS autosampler vial for analysis.

General Derivatization Protocol for Thiols

This protocol is suitable for the S-alkylation of volatile thiols in various sample matrices for GC-MS analysis.[3]

  • Sample Preparation:

    • Place a known volume of the liquid sample (e.g., 100 µL) into a microcentrifuge tube.

    • Adjust the pH to basic conditions using a solution like 0.1 M sodium hydroxide (NaOH) to facilitate the formation of the thiolate anion.

  • Derivatization:

    • Add a 10-fold molar excess of this compound.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Extraction and Analysis:

    • Cool the mixture to room temperature.

    • Acidify the mixture to pH ~2-3 with a dilute acid (e.g., 1 M HCl).

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate) and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube, dry it over anhydrous sodium sulfate, and transfer to a GC vial for analysis.

Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the derivatization of different analyte classes. Optimization may be required for specific applications.[3][4][5][17]

Analyte ClassTypical SolventBase / CatalystTemperature (°C)Time (min)
Carboxylic AcidsAcetoneAnhydrous K₂CO₃60 - 7530 - 60
PhenolsAcetone, HexaneAnhydrous K₂CO₃, Triethylamine50 - 6030
ThiolsAqueous/OrganicNaOH6030
AminesVariesBase (e.g., Triethylamine)50 - 7530 - 60

Visual Guides

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from sample preparation to data analysis when using this compound for derivatization.

G cluster_workflow General Derivatization Workflow SamplePrep Sample Preparation (Extraction, Drying) Derivatization Derivatization (Add this compound, Base, Solvent) SamplePrep->Derivatization Dried Sample Reaction Reaction Incubation (e.g., 60°C for 30 min) Derivatization->Reaction QuenchExtract Reaction Quench & Product Extraction Reaction->QuenchExtract Analysis GC-MS or LC-MS Analysis QuenchExtract->Analysis Derivatized Analyte DataProc Data Processing (Quantification) Analysis->DataProc

General workflow for this compound derivatization.
Troubleshooting Incomplete Derivatization

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low reaction yields.

G cluster_troubleshooting Troubleshooting: Incomplete Derivatization Start Low or No Product Peak Observed in Chromatogram CheckMoisture Is the system (sample, solvents, glassware) completely dry? Start->CheckMoisture DrySystem Action: Thoroughly dry all components. Use anhydrous solvents. CheckMoisture->DrySystem No CheckReagent Is the reagent concentration sufficient (molar excess)? CheckMoisture->CheckReagent Yes DrySystem->CheckReagent IncreaseReagent Action: Increase the amount of this compound. CheckReagent->IncreaseReagent No CheckConditions Are reaction time and temperature optimal? CheckReagent->CheckConditions Yes IncreaseReagent->CheckConditions OptimizeConditions Action: Increase reaction time and/or temperature incrementally. CheckConditions->OptimizeConditions No CheckCatalyst Is a suitable base/catalyst present and active? CheckConditions->CheckCatalyst Yes OptimizeConditions->CheckCatalyst AddCatalyst Action: Ensure correct base (e.g., K₂CO₃, NaOH) is used. CheckCatalyst->AddCatalyst No Success Problem Resolved CheckCatalyst->Success Yes AddCatalyst->Success

A logical guide to troubleshooting incomplete derivatization.

References

Technical Support Center: Kinetic Isotope Effect Studies with Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinetic isotope effect (KIE) studies using Bromoethane-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the kinetic isotope effect (KIE) and why is this compound used?

A1: The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its isotopes. In this case, hydrogen atoms in bromoethane are replaced with deuterium (in this compound). This change in mass can affect the vibrational frequencies of chemical bonds, which in turn can influence the activation energy of the reaction and thus the reaction rate. By comparing the reaction rate of the deuterated compound to the non-deuterated compound, researchers can gain insights into the reaction mechanism, particularly the rate-determining step.

Q2: What are the typical KIE values I should expect for reactions involving this compound?

A2: The expected KIE value depends on the reaction mechanism. For a bimolecular nucleophilic substitution (S(_N)2) reaction, where the C-H bonds are not broken in the rate-determining step, a small secondary KIE is expected, typically in the range of kH/kD ≈ 0.8 to 1.0. For a bimolecular elimination (E2) reaction, where a C-H bond is broken in the rate-determining step, a large primary KIE is expected, with kH/kD values typically ranging from 2 to 6.

Q3: My observed KIE is outside the expected range. What could be the cause?

A3: An unexpected KIE value can be an indication of several experimental issues. The most common interferences are the presence of impurities in your this compound sample or the occurrence of a competing reaction, such as an E2 elimination running alongside your intended S(_N)2 reaction. The troubleshooting guide below provides a more detailed breakdown of how to diagnose and address these issues.

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent KIE Measurements

Symptom: Your calculated kH/kD value is significantly different from the theoretically expected value for your intended reaction mechanism, or you are observing high variability between experimental runs.

Possible Cause 1: Impurities in this compound

  • Protic Impurities (e.g., Water or Ethanol): Traces of water or ethanol in your this compound can act as competing nucleophiles or bases, leading to side reactions that can alter the observed reaction rate and, consequently, the calculated KIE.

  • Isotopic Contamination: The presence of non-deuterated bromoethane in your this compound sample will lead to an underestimation of the true KIE.

Troubleshooting Steps:

  • Verify Purity: Before use, verify the purity of your this compound using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) to check for chemical impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the degree of deuteration.

  • Drying Solvents and Reagents: Ensure all solvents and reagents used in the reaction are rigorously dried to minimize the presence of protic impurities.

  • Use a Fresh, High-Purity Source: If impurities are suspected, obtain a new batch of this compound from a reputable supplier and repeat the experiment.

Logical Flow for Diagnosing Impurity Issues

Caption: Troubleshooting workflow for impurity-related KIE inaccuracies.

Issue 2: Competing SN2 and E2 Reactions

Symptom: You are studying an S(_N)2 reaction, but your observed KIE is higher than the expected secondary KIE, or you have identified elimination products in your reaction mixture.

Possible Cause: Bromoethane, although a primary alkyl halide that typically favors S(_N)2 reactions, can undergo E2 elimination, especially with a strong or sterically hindered base. Since the E2 reaction has a large primary KIE, even a small amount of elimination can significantly inflate the observed KIE of the overall reaction, leading to an inaccurate interpretation of the S(_N)2 mechanism.

Troubleshooting Steps:

  • Analyze Product Mixture: Use GC-MS to identify and quantify the ratio of the S(_N)2 (substitution) and E2 (elimination) products.

  • Modify Reaction Conditions to Favor SN2:

    • Nucleophile/Base: Use a good nucleophile that is a weak base (e.g., iodide, azide, or cyanide). Avoid strong, bulky bases like tert-butoxide.

    • Temperature: Run the reaction at a lower temperature, as higher temperatures tend to favor elimination.

    • Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, or acetone) to enhance the rate of the S(_N)2 reaction. Polar protic solvents (e.g., ethanol) can favor E2.

Quantitative Impact of SN2/E2 Competition on Observed KIE

The observed KIE will be a weighted average of the individual KIEs for the S(_N)2 and E2 pathways, proportional to the fraction of each product formed.

Reaction PathwayTypical kH/kD% E2 ProductHypothetical Observed kH/kD
Pure S(_N)2~0.950%0.95
90% S(_N)2, 10% E2S(_N)2: ~0.95, E2: ~4.010%1.30
75% S(_N)2, 25% E2S(_N)2: ~0.95, E2: ~4.025%1.71
50% S(_N)2, 50% E2S(_N)2: ~0.95, E2: ~4.050%2.48

Note: The "Hypothetical Observed kH/kD" is calculated as: (fraction S(N)2 * KIE({S_N2})) + (fraction E2 * KIE(_{E2})). These are illustrative values to demonstrate the trend.

Logical Flow for Addressing SN2/E2 Competition

Caption: Troubleshooting workflow for competing SN2 and E2 reactions.

Experimental Protocols

Protocol 1: Determination of KIE for the Reaction of this compound with a Nucleophile via GC-MS Analysis

Objective: To determine the kinetic isotope effect for the reaction of bromoethane and this compound with a given nucleophile by monitoring the disappearance of the starting materials over time.

Materials:

  • Bromoethane

  • This compound (of known isotopic purity)

  • Nucleophile (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol for S(_N)2/E2 competition studies, or DMSO for favoring S(_N)2)

  • Internal standard (e.g., undecane, a compound not involved in the reaction)

  • Quenching solution (e.g., dilute acid)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels, prepare identical reaction mixtures. One vessel will contain bromoethane, and the other will contain this compound.

    • To each vessel, add the anhydrous solvent, the nucleophile, and the internal standard.

    • Allow the mixtures to reach thermal equilibrium.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a precise amount of either bromoethane or this compound to the respective reaction vessels.

    • At timed intervals, withdraw an aliquot from each reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Sample Analysis:

    • Analyze each quenched aliquot by GC-MS.

    • The GC will separate the components of the mixture (bromoethane, product(s), internal standard).

    • The MS will allow for the identification and quantification of each component.

  • Data Analysis:

    • For each time point, determine the concentration of the remaining bromoethane (or this compound) relative to the internal standard.

    • Plot the natural logarithm of the concentration of the bromoethane isotopologue versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the rate constants for the non-deuterated (kH) and deuterated (kD) reactions.

    • The KIE is then calculated as the ratio: KIE = kH / kD .

Experimental Workflow for KIE Determination

KIE_Workflow A Prepare Two Parallel Reactions: one with Bromoethane, one with this compound B Initiate Reactions and Take Aliquots at Timed Intervals A->B C Quench Aliquots B->C D Analyze by GC-MS C->D E Quantify Reactant Concentration vs. Internal Standard D->E F Plot ln[Reactant] vs. Time to Determine kH and kD E->F G Calculate KIE = kH / kD F->G

Caption: General experimental workflow for KIE determination.

Validation & Comparative

A Comparative Guide to Method Validation for Analytical Procedures Using Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The use of internal standards in quantitative analysis is a cornerstone of robust method validation, ensuring accuracy and precision. This guide provides an objective comparison of analytical method performance with and without an internal standard, and contrasts the performance of a deuterated internal standard, Bromoethane-d5, with a non-isotopically labeled alternative.

The data and protocols presented are based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH). While the experimental data presented is illustrative to demonstrate these principles, it provides a realistic comparison for the analysis of a volatile analyte.

The Gold Standard: Deuterated Internal Standards

In analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS/MS), an internal standard is a compound added at a constant concentration to all samples, including calibration standards and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[1]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds like this compound, are considered the gold standard.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, causing them to behave similarly during extraction and analysis, thus providing more accurate correction for potential errors.[2]

Performance Comparison: this compound vs. an Alternative

To illustrate the impact of the choice of internal standard, the following tables summarize key validation parameters for the quantitative analysis of an analyte. The comparison is made between a method without an internal standard, a method using a structural analog internal standard (e.g., Chloroethane), and a method using this compound.

Table 1: Comparison of Key Method Validation Parameters

Validation ParameterWithout Internal StandardWith Chloroethane as Internal StandardWith this compound as Internal Standard
Linearity (R²) > 0.990> 0.995> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%98 - 102%
Precision (Repeatability, %RSD) < 15%< 10%< 5%
Precision (Intermediate, %RSD) < 20%< 15%< 10%
Limit of Quantification (LOQ) Analyte DependentLowerLowest
Robustness Susceptible to variationsModerately robustHighly robust

Table 2: Illustrative Quantitative Data for Accuracy and Precision

Analyte Concentration (ng/mL)Without Internal Standard (%RSD)With Chloroethane as Internal Standard (%RSD)With this compound as Internal Standard (%RSD)
Low QC (10 ng/mL) 12.58.23.5
Mid QC (50 ng/mL) 10.16.52.1
High QC (100 ng/mL) 8.95.11.8

Experimental Protocols

Detailed methodologies are crucial for reproducible and validatable analytical methods. The following are representative protocols for the key experiments cited in the comparison.

Protocol 1: Linearity Assessment

Objective: To determine the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte.

  • Preparation of Standards: Prepare a series of at least six calibration standards by spiking a known amount of the analyte into the matrix (e.g., plasma, water). The concentration range should encompass the expected sample concentrations.

  • Internal Standard Addition: For methods with an internal standard, add a constant, known concentration of either Chloroethane or this compound to each calibration standard.

  • Sample Preparation: Process the calibration standards according to the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Instrumental Analysis: Analyze the prepared standards using the specified analytical instrument (e.g., GC-MS).

  • Data Analysis: For each standard, calculate the response ratio (analyte peak area / internal standard peak area). Plot the response ratio against the analyte concentration and perform a linear regression analysis to determine the coefficient of determination (R²).

Protocol 2: Accuracy and Precision Evaluation

Objective: To assess the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Internal Standard Addition: As with the linearity standards, add a constant concentration of the appropriate internal standard to each QC sample.

  • Analysis:

    • Repeatability (Intra-assay precision): Analyze at least five replicates of each QC level in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze the QC samples on at least three different days, by different analysts, or using different equipment.

  • Data Analysis:

    • Accuracy: Calculate the percent recovery for each QC sample: (Mean Measured Concentration / Nominal Concentration) x 100.

    • Precision: Calculate the relative standard deviation (%RSD) of the measurements for each QC level.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Aliquot Add_IS Add Internal Standard (this compound or Chloroethane) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Peak_Integration->Response_Ratio Calibration_Curve Construct Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Report Report Quantification->Report Final Report Start Method Validation Requirement Decision Is an Internal Standard Needed? Start->Decision No_IS Proceed with External Standard Method Validation Decision->No_IS No IS_Type Select Internal Standard Type Decision->IS_Type Yes Analog_IS Use Structural Analog (e.g., Chloroethane) IS_Type->Analog_IS Structural Analog Deuterated_IS Use Deuterated Standard (this compound) IS_Type->Deuterated_IS Deuterated Validation_Analog Perform Validation (Accuracy, Precision, Linearity, etc.) Analog_IS->Validation_Analog Validation_Deuterated Perform Validation (Accuracy, Precision, Linearity, etc.) Deuterated_IS->Validation_Deuterated Comparison Compare Performance Data Validation_Analog->Comparison Validation_Deuterated->Comparison Final_Method Final Validated Method Comparison->Final_Method

References

Bromoethane-d5 vs. Non-Deuterated Bromoethane as Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an objective comparison between bromoethane-d5 (a deuterated, stable isotope-labeled internal standard) and non-deuterated bromoethane when used as internal standards in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS).

The fundamental principle of using an internal standard is to add a known amount of a specific compound to all samples, calibration standards, and quality controls. This allows for the correction of variations that may occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.

Deuterated Internal Standards: The Gold Standard

This compound is a form of bromoethane where the five hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle increase in mass allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its chemical behavior remains nearly identical.[1] This near-identical chemical nature is what makes deuterated standards, like this compound, the preferred choice for many applications, a practice known as isotope dilution mass spectrometry (IDMS).

In contrast, a non-deuterated internal standard is typically a structurally similar but chemically distinct compound from the analyte. While they can compensate for some analytical variability, their differing chemical and physical properties can introduce inaccuracies.

Quantitative Performance Comparison

To illustrate the performance differences, the following tables summarize hypothetical yet representative data from a GC-MS analysis of bromoethane in a complex matrix, such as plasma. This data is based on well-established principles of using deuterated versus non-deuterated internal standards.

Table 1: Recovery and Matrix Effects

ParameterThis compound as Internal StandardNon-Deuterated Bromoethane Analogue as Internal Standard
Extraction Recovery (%) 98.585.2
Recovery RSD (%) 2.112.5
Matrix Effect (%) 99.278.9
Matrix Effect RSD (%) 1.815.3

RSD: Relative Standard Deviation

Table 2: Calibration Curve and Accuracy

ParameterThis compound as Internal StandardNon-Deuterated Bromoethane Analogue as Internal Standard
Calibration Curve R² 0.99950.9910
Accuracy (% Bias) ± 2.5± 18.7
Precision (% RSD) < 3> 10

Experimental Protocols

A robust analytical method is essential for achieving reliable quantitative results. Below is a detailed methodology for the quantification of bromoethane in a biological matrix using either this compound or a non-deuterated analogue as an internal standard via headspace GC-MS.

Objective: To quantify bromoethane in a plasma sample.

Materials:

  • Plasma samples (blank, spiked for calibration, and unknown)

  • Bromoethane (analyte)

  • This compound (internal standard)

  • Non-deuterated bromoethane analogue (e.g., bromopropane, for comparison)

  • Methanol (reagent grade)

  • Headspace vials (20 mL) with caps and septa

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • DB-1 column (30 m x 0.53 mm, 5.0 µm) or equivalent

Procedure:

  • Preparation of Standard Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve bromoethane in methanol.

    • Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the non-deuterated analogue in methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions of bromoethane by diluting the stock solution with methanol to cover the desired calibration range.

    • Working Internal Standard Solutions (10 µg/mL): Prepare working solutions for both this compound and the non-deuterated analogue by diluting their respective stock solutions in methanol.

  • Sample Preparation:

    • Pipette 1 mL of plasma (blank, calibration standard, or sample) into a 20 mL headspace vial.

    • Add 10 µL of the appropriate internal standard working solution (either this compound or the non-deuterated analogue) to each vial.

    • Immediately seal the vials with caps and septa.

  • Headspace GC-MS Analysis:

    • Headspace Autosampler Parameters:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Equilibration Time: 15 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Inlet Temperature: 200°C

      • Carrier Gas: Helium at a constant flow of 2.5 mL/min

      • Oven Program: Initial temperature of 40°C for 5 minutes, ramp to 150°C at 10°C/min, hold for 2 minutes.

      • Split Ratio: 10:1

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

        • Bromoethane ions: m/z 108, 110, 29

        • This compound ions: m/z 113, 115, 34

        • Non-deuterated analogue ions: (specific to the compound used)

  • Data Analysis:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Calculate the response ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of bromoethane in the unknown samples using the linear regression equation from the calibration curve.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved, the following diagrams created using the DOT language illustrate the workflow and the logical advantages of using a deuterated internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Incubate Headspace Incubation Spike->Incubate Inject Headspace Injection Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Response Ratio Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: A generalized experimental workflow for quantitative analysis using an internal standard.

Logic_Diagram cluster_d5 This compound (Deuterated IS) cluster_nonD Non-Deuterated Analogue IS D5_Props Identical Physicochemical Properties D5_Elution Co-elution with Analyte D5_Props->D5_Elution D5_Recovery Identical Recovery D5_Props->D5_Recovery D5_Matrix Identical Matrix Effects D5_Elution->D5_Matrix D5_Result Accurate Correction D5_Matrix->D5_Result D5_Recovery->D5_Result NonD_Props Different Physicochemical Properties NonD_Elution Different Retention Time NonD_Props->NonD_Elution NonD_Recovery Different Recovery NonD_Props->NonD_Recovery NonD_Matrix Different Matrix Effects NonD_Elution->NonD_Matrix NonD_Result Inaccurate Correction NonD_Matrix->NonD_Result NonD_Recovery->NonD_Result

References

The Gold Standard Debate: Bromoethane-d5 vs. 13C-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in quantitative mass spectrometry, the choice of internal standard is a critical decision. This guide provides an objective comparison between deuterated standards, exemplified by Bromoethane-d5, and the gold-standard 13C-labeled internal standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-ISs) are fundamental in mass spectrometry for their ability to mimic the analyte of interest, thereby correcting for variability during sample preparation, chromatography, and ionization.[1][2] While both deuterated (²H or D) and carbon-13 (¹³C) labeled compounds are widely used, their intrinsic physicochemical properties can lead to significant differences in analytical performance, particularly within complex biological matrices.[3]

Core Comparison: Deuterium (D) vs. Carbon-13 (¹³C) Labeling

The primary distinction between these two types of internal standards lies in the isotopes used. Deuterium labeling involves replacing hydrogen atoms with deuterium (²H), while ¹³C labeling substitutes carbon-12 atoms with carbon-13 (¹³C).[4] This seemingly minor difference has significant analytical implications.[4]

¹³C-labeled standards are often considered the superior choice as they are less likely to exhibit chromatographic shifts, ensuring co-elution with the analyte and providing more reliable correction for matrix effects.[5] Deuterated standards, on the other hand, can sometimes show a slight retention time shift, known as an "isotope effect," which may lead to differential matrix effects.[3][4] Furthermore, deuterium atoms can be susceptible to back-exchange with hydrogen atoms, particularly if they are in labile positions, whereas ¹³C labels are integrated into the carbon skeleton of the molecule, making them exceptionally stable.[2][3]

Quantitative Performance: A Head-to-Head Comparison

The following table summarizes illustrative performance data comparing a deuterated standard, (2-Bromoethyl)benzene-D5 (a compound structurally similar to this compound), with a ¹³C-labeled internal standard for the analysis of a target analyte in human plasma. This data highlights the typical performance differences observed in practice.

ParameterThis compound (Illustrative Data)¹³C-Labeled IS (Illustrative Data)Ideal Value
Analyte Retention Time (min)5.205.20-
IS Retention Time (min)5.185.20Same as Analyte
Matrix Effect (Analyte)75% (Suppression)75% (Suppression)100% (No Effect)
Matrix Effect (IS)78% (Suppression)75% (Suppression)Same as Analyte
IS-Normalized Matrix Factor0.961.001.00
Recovery (Analyte)85%85%-
Recovery (IS)88%85%Same as Analyte
Accuracy (% Bias)-4.5%-0.8%Within ±15%
Precision (%CV)6.2%2.5%≤15%

This data is illustrative and based on typical performance differences reported in the literature.[4]

The data demonstrates that the slight chromatographic shift of the deuterated standard can result in it experiencing a different degree of ion suppression compared to the analyte.[4] This leads to a less accurate correction (IS-Normalized Matrix Factor ≠ 1.00) and potentially a greater bias in the final concentration measurement.[4] In contrast, the ¹³C-labeled standard co-elutes perfectly with the analyte, experiencing the exact same matrix effect and thus providing a more accurate correction.[4]

Experimental Protocols

Below is a representative experimental protocol for the quantification of a small molecule analyte in human plasma using LC-MS/MS, which can be adapted for either this compound or a ¹³C-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[4]

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or the ¹³C-IS) to each tube.[4]

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.[4]

  • Vortexing: Vortex mix all tubes for 1 minute.[4]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[4]

  • Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.[4]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[1][4]

LC-MS/MS Analysis
  • LC System: UHPLC system.[4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[4]

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte and IS, hold for a brief period, and then return to the initial conditions for column re-equilibration.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5-10 µL.[4]

  • MS System: Triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection: Multiple Reaction Monitoring (MRM). Transitions need to be optimized for the specific analyte and internal standard.[4]

Visualizing the Workflow and Decision Logic

To better understand the practical application and selection process, the following diagrams illustrate the general experimental workflow and the decision-making logic when choosing between a deuterated and a ¹³C-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard (this compound or 13C-IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Calculate Calculate Peak Area Ratios (Analyte/IS) Detect->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: General experimental workflow for bioanalysis using an internal standard.

G Start Start: Select Internal Standard HighAccuracy High Accuracy & Precision Required? Start->HighAccuracy ComplexMatrix Complex Biological Matrix? HighAccuracy->ComplexMatrix No Select13C Choose 13C-Labeled Standard HighAccuracy->Select13C Yes Budget Budget Constraints? ComplexMatrix->Budget No ComplexMatrix->Select13C Yes Budget->Select13C No SelectD5 Choose this compound Budget->SelectD5 Yes Validate Thorough Method Validation SelectD5->Validate

References

A Guide to Inter-laboratory Comparison of Analytical Methods Utilizing Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of a Validated Headspace Gas Chromatography (HS-GC) Method for Bromoethane

The following table summarizes the performance characteristics of a validated HS-GC method for the determination of bromoethane.[1] The use of an internal standard like Bromoethane-d5 in such a method is crucial for achieving high accuracy and precision by correcting for variations in sample preparation and injection.[2]

Performance ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, r²) ≥ 0.990.9983
Accuracy (% Recovery) 80 - 120%97.6 - 111.3%
Precision (% RSD) ≤ 15%< 15%
Limit of Detection (LOD) Reportable0.005 - 0.019 µg/mL
Limit of Quantification (LOQ) Reportable0.005 - 0.019 µg/mL

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to ensuring the consistency and reliability of analytical results across different laboratories.

Protocol 1: Quantitative Analysis of Bromoethane using this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is adapted from established methods for the analysis of volatile genotoxic impurities.[1][3][4]

1. Sample Preparation:

  • Accurately weigh 50 mg of the drug substance into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Spike the vial with a known amount of this compound internal standard solution to achieve a final concentration within the calibration range.

  • Seal the vial immediately with a PTFE-lined septum and aluminum crimp cap.

2. HS-GC-MS Instrumentation and Conditions:

  • Headspace Sampler:

    • Oven Temperature: 80°C

    • Needle Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 minutes

    • Injection Volume: 1 mL

  • Gas Chromatograph:

    • Column: DB-1 (30 m x 0.32 mm, 3.0 µm) or equivalent

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 25°C/min, hold for 2 minutes

    • Injector Temperature: 200°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Bromoethane (analyte): m/z 108, 110

      • This compound (internal standard): m/z 113, 115

3. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of bromoethane and a fixed concentration of this compound.

Mandatory Visualization

Workflow for this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical method.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Sample Matrix Spike Spike with this compound Sample->Spike GCMS HS-GC-MS Analysis Spike->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant Final Final Concentration Quant->Final

Caption: Experimental workflow for quantification using this compound.

Signaling Pathway: DNA Adduct Formation by Ethylating Agents

Bromoethane is an ethylating agent and is predicted to have genotoxic activity.[5] The following diagram illustrates a simplified pathway of DNA damage caused by such agents and the subsequent cellular response.

Bromoethane Bromoethane (Ethylating Agent) DNA Cellular DNA Bromoethane->DNA Alkylation Adduct O6-ethylguanine DNA Adduct Repair DNA Repair Mechanisms (e.g., MGMT) Adduct->Repair Repair Replication DNA Replication Adduct->Replication Miscoding Repair->DNA Restoration Mutation G:C to A:T Mutation Replication->Mutation Apoptosis Apoptosis / Cell Cycle Arrest Mutation->Apoptosis Cellular Response

Caption: DNA adduct formation and repair pathway.

References

The Gold Standard in Volatile Analyte Quantification: A Comparative Guide to Bromoethane-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of exceptional accuracy and precision is paramount. In chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical decision that profoundly influences data reliability. This guide provides an objective comparison of using a deuterated internal standard, Bromoethane-d5, against other alternatives, supported by established analytical principles and representative experimental data.

The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is widely recognized as the gold standard in quantitative mass spectrometry.[1] The fundamental principle is rooted in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, extraction, and chromatographic analysis, thereby effectively compensating for variations and matrix effects.

Performance Comparison: The Deuterated Advantage

An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized. The ideal internal standard is a stable isotope-labeled version of the analyte.[1]

To illustrate the performance benefits, consider the analysis of a volatile organic compound (VOC) like bromoethane. The following table compares the expected performance of this compound against a structural analog internal standard (e.g., chloromethane) and a method with no internal standard, based on typical validation parameters.

Validation ParameterNo Internal StandardStructural Analog IS (e.g., Chloromethane)This compound (Deuterated IS)Rationale for Superior Performance
Accuracy (% Recovery) 80-120% (highly variable)90-110%95-105%This compound co-elutes with the analyte, providing more accurate compensation for matrix effects and extraction inconsistencies.[1]
Precision (%RSD) < 20%< 15%< 5%The near-identical chemical behavior of the deuterated standard minimizes variability in sample preparation and injection.
Linearity (r²) > 0.98> 0.99> 0.995The consistent response ratio of the analyte to the deuterated internal standard across a range of concentrations leads to a more reliable calibration curve.
Matrix Effect HighModerateLowAs a chemical mimic, this compound experiences the same ionization suppression or enhancement as the analyte, effectively canceling out this source of error.

Experimental Protocols

A robust analytical method is essential for achieving reliable results. The following is a detailed methodology for the quantitative analysis of bromoethane in a pharmaceutical drug substance, adapted to include this compound as an internal standard.

Preparation of Solutions
  • Diluent: A mixture of Dimethylacetamide and water (1:1 v/v) is prepared and sonicated to degas.

  • Internal Standard Stock Solution (IS): A stock solution of this compound is prepared in the diluent at a concentration of 100 µg/mL.

  • Working Internal Standard Solution: The IS stock solution is diluted to a working concentration of 10 µg/mL in the diluent.

  • Calibration Standards: A stock solution of bromoethane is prepared in the diluent. A series of calibration standards are prepared by spiking known concentrations of the bromoethane stock solution into the diluent, with each standard containing the working internal standard solution at a final concentration of 1 µg/mL.

  • Sample Preparation: A known weight of the drug substance (e.g., 500 mg) is accurately weighed into a headspace vial. A precise volume of the working internal standard solution is added, followed by the diluent to a final volume of 5 mL. The vial is immediately sealed.[3][4]

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis

The following instrumental parameters are optimized for the separation and detection of bromoethane and this compound.

InstrumentParameterSetting
Headspace Autosampler Oven Temperature80°C
Loop Temperature90°C
Transfer Line Temperature100°C
Vial Equilibration Time15 min
Gas Chromatograph ColumnDB-1 (30 m x 0.53 mm, 5.0 µm) or equivalent
Carrier GasHelium
Inlet Temperature200°C
Split Ratio5:1
Oven ProgramInitial: 40°C, hold for 8 min; Ramp: 10°C/min to 150°C; Ramp: 25°C/min to 230°C, hold for 11 min
Mass Spectrometer Ionization ModeElectron Ionization (EI)
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)Bromoethane: 108, 110; this compound: 113, 115

Visualizing the Workflow and Logic

To provide a clearer understanding of the analytical process and the rationale for selecting a deuterated internal standard, the following diagrams are presented.

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Spike_IS Spike with this compound IS Sample->Spike_IS Add_Diluent Add Diluent Spike_IS->Add_Diluent Seal_Vial Seal Headspace Vial Add_Diluent->Seal_Vial Incubate Incubate in Headspace Oven Seal_Vial->Incubate Transfer to Autosampler Inject Inject Headspace Vapor Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

Caption: Experimental workflow for the quantitative analysis of a volatile analyte using a deuterated internal standard.

Start Need for Quantitative Analysis of a Volatile Analyte Decision Choose Internal Standard Strategy Start->Decision No_IS No Internal Standard Decision->No_IS Simple Matrix, Screening Only Analog_IS Structural Analog IS Decision->Analog_IS Deuterated IS Unavailable Deuterated_IS Deuterated IS (this compound) Decision->Deuterated_IS High Accuracy & Precision Required Result_No_IS High Variability Low Accuracy & Precision No_IS->Result_No_IS Result_Analog_IS Improved Precision Potential for Inaccurate Matrix Correction Analog_IS->Result_Analog_IS Result_Deuterated_IS Optimal Accuracy & Precision Reliable Matrix Correction Deuterated_IS->Result_Deuterated_IS

Caption: Decision logic for selecting an internal standard for quantitative analysis.

References

The Gold Standard in Bioanalysis: Establishing Linearity and Range with Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The establishment of linearity and a defined analytical range are foundational to any robust quantitative assay. This guide provides a comparative overview of assay performance when using a deuterated internal standard, Bromoethane-d5, against alternative approaches. The inclusion of a deuterated internal standard that co-elutes with the analyte is a key strategy for mitigating variability and enhancing data integrity.[1][2][3][4]

This compound, a stable isotope-labeled version of Bromoethane, serves as an ideal internal standard (IS) for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[2][5] This co-elution allows for effective compensation for matrix effects and variations in instrument response, leading to superior accuracy and precision.[1][3]

Performance Comparison: The Impact of a Deuterated Internal Standard

The use of this compound as an internal standard demonstrably improves key validation parameters for a quantitative assay. Below is a comparison of typical performance characteristics for an assay measuring Bromoethane with and without a deuterated internal standard. The data for the non-deuterated method is based on a validated headspace gas chromatography (HS-GC) method for the determination of Bromoethane as a genotoxic impurity.[6][7][8] The projected performance with this compound reflects the expected enhancements due to the use of a stable isotope-labeled internal standard.

Validation Parameter Method without Deuterated IS (e.g., HS-GC) Projected Performance with this compound IS (e.g., GC-MS)
Linearity (Coefficient of Determination, r²) ≥ 0.988[7][8]≥ 0.995
Linear Range 10.80 - 77.18 ppm[7][8]5.0 - 500.0 ppm
Limit of Quantification (LOQ) 10.80 µg/mL[7][8]5.0 µg/mL
Limit of Detection (LOD) 3.57 µg/mL[7]1.5 µg/mL
Accuracy (% Recovery) 95.3% - 106.8%[7][9]98.0% - 102.0%
Precision (%RSD) ≤ 4.6% at LOQ[8]≤ 10% at LLOQ, ≤ 5% at other levels

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful assay validation. The following sections outline the methodologies for establishing linearity and range for the quantification of Bromoethane using this compound as an internal standard, consistent with regulatory guidelines.[10][11][12]

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

Objective: To prepare a series of calibration standards and quality control (QC) samples with known concentrations of Bromoethane and a constant concentration of this compound.

Materials:

  • Bromoethane (analyte) certified reference standard

  • This compound (internal standard)

  • Methanol (or other suitable organic solvent)

  • Blank biological matrix (e.g., human plasma, K2-EDTA)

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes or autosampler vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of Bromoethane in methanol at a concentration of 1 mg/mL.

    • Prepare a primary stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Preparation of Working Solutions:

    • From the Bromoethane primary stock, prepare a series of working solutions by serial dilution in methanol to cover the desired calibration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Prepare an internal standard working solution of this compound at a concentration that will yield a robust detector response (e.g., 1 µg/mL).

  • Preparation of Calibration Standards (CS):

    • For each calibration level, spike a known volume of blank biological matrix with the corresponding Bromoethane working solution to achieve the final concentrations for the linear range. A typical spiking volume is 5-10% of the total matrix volume to avoid altering the matrix composition significantly.

    • A typical calibration curve consists of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and 6-8 non-zero concentration levels.[13]

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: Low (within 3x of the LLOQ), Medium (near the center of the calibration range), and High (at approximately 75% of the upper limit of quantification).

    • QC samples are prepared from a separate weighing of the Bromoethane reference standard than that used for the calibration standards.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Sample Spiking stock_analyte Bromoethane Stock (1 mg/mL) ws_analyte Analyte Working Solutions (Serial Dilutions) stock_analyte->ws_analyte Dilute stock_is This compound Stock (1 mg/mL) ws_is IS Working Solution (1 µg/mL) stock_is->ws_is Dilute blank_matrix Blank Biological Matrix (e.g., Plasma) ws_analyte->blank_matrix Spike ws_is->blank_matrix Spike cs_samples Calibration Standards (CS) (LLOQ to ULOQ) blank_matrix->cs_samples qc_samples Quality Control (QC) Samples (Low, Mid, High) blank_matrix->qc_samples

Caption: Workflow for preparation of calibration standards and QCs.

Protocol 2: Sample Preparation (Protein Precipitation)

Objective: To extract the analyte and internal standard from the biological matrix.

Materials:

  • Calibration standards and QC samples

  • Cold acetonitrile (ACN)

  • Microcentrifuge

  • 96-well plate or autosampler vials

  • Nitrogen evaporator

Procedure:

  • Aliquot 100 µL of each calibration standard and QC sample into separate 1.5 mL microcentrifuge tubes.

  • Add a fixed volume of the this compound internal standard working solution to each tube (except the blank).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase or an appropriate solvent for injection into the GC-MS system.

Protocol 3: Data Analysis for Linearity and Range Establishment

Objective: To analyze the acquired data to determine the linearity and working range of the assay.

Procedure:

  • Data Acquisition: Inject the prepared samples into the GC-MS system. The instrument should be tuned and calibrated according to the manufacturer's specifications.

  • Peak Integration: Integrate the peak areas for both Bromoethane and this compound for each injection.

  • Calculate Peak Area Ratios: For each non-zero sample, calculate the peak area ratio of the analyte to the internal standard.

  • Linear Regression:

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data. A weighting factor, typically 1/x or 1/x², is often used to ensure accuracy at the lower end of the curve.

  • Acceptance Criteria:

    • The linearity of the method is acceptable if the coefficient of determination (r²) is ≥ 0.99.[13]

    • The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).[11][13]

G cluster_0 Data Acquisition & Processing cluster_1 Statistical Analysis cluster_2 Validation & Assessment data_acq GC-MS Data Acquisition peak_int Peak Area Integration (Analyte & IS) data_acq->peak_int ratio_calc Calculate Peak Area Ratios (Analyte/IS) peak_int->ratio_calc regression Plot Ratios vs. Concentration & Perform Linear Regression ratio_calc->regression weighting Apply Weighting (e.g., 1/x²) regression->weighting check_r2 Assess r² (≥ 0.99) weighting->check_r2 check_accuracy Check Back-Calculated Concentrations (±15% of nominal, ±20% at LLOQ) weighting->check_accuracy define_range Define Linear Range (LLOQ to ULOQ) check_r2->define_range check_accuracy->define_range

Caption: Data analysis workflow for establishing linearity and range.

Conclusion

The use of this compound as an internal standard is a critical component in the development of robust, reliable, and high-throughput bioanalytical methods. As demonstrated, its inclusion significantly enhances assay performance, leading to improved linearity, a wider analytical range, and greater accuracy and precision. By compensating for inevitable experimental variability, deuterated internal standards like this compound provide a higher degree of confidence in the final quantitative data, which is essential for decision-making in research and regulated drug development.

References

Robustness in Action: A Comparative Guide to Analytical Methods Employing Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the assurance of a reliable and reproducible analytical method is paramount. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide provides a comprehensive comparison of analytical methods employing Bromoethane-d5 as an internal standard, showcasing its performance against a common non-deuterated alternative, Bromoethane. Through supporting experimental data and detailed protocols, this document will illustrate the superior robustness of methods utilizing a stable isotope-labeled internal standard.

The Critical Role of Internal Standards in Method Robustness

An internal standard (IS) is a compound added in a constant amount to samples, calibrators, and controls in an analytical run. It is essential for correcting variations in sample preparation and analysis.[1] The ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting without interfering with it.[1] Stable isotope-labeled standards, such as this compound, are considered the gold standard as their behavior during extraction, derivatization, and chromatography is nearly identical to the unlabeled analyte, differing only in mass.[2] This similarity ensures high accuracy and precision in quantification.[2]

Performance Comparison: this compound vs. Bromoethane as Internal Standards

To demonstrate the impact of internal standard selection on method robustness, a hypothetical validation study was conducted for the quantification of a target analyte in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The study compares the performance of this compound against Bromoethane as the internal standard across several key validation parameters.

Table 1: Comparison of Validation Parameters

Validation ParameterThis compound as ISBromoethane as ISAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9981≥ 0.995
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mLReportable
Limit of Quantification (LOQ) 1.5 ng/mL3.0 ng/mLWithin linear range
Precision (%RSD)
- Intra-day2.1%5.8%≤ 15%
- Inter-day3.5%8.2%≤ 15%
Accuracy (% Recovery)
- Low QC (5 ng/mL)98.7%92.1%85-115%
- Mid QC (50 ng/mL)101.2%106.5%85-115%
- High QC (150 ng/mL)99.5%95.3%85-115%

The data clearly indicates that the method employing this compound as the internal standard exhibits superior linearity, lower detection and quantification limits, and significantly better precision and accuracy compared to the method using Bromoethane.

Robustness Testing: Assessing the Impact of Method Variations

Robustness testing involves intentionally varying critical method parameters to assess the method's reliability under normal use.[3] For this comparative study, several key GC-MS parameters were varied.

Table 2: Robustness Testing Results

Parameter VariedVariationImpact on Results (this compound IS) (% Change)Impact on Results (Bromoethane IS) (% Change)
Injector Temperature ± 5°C< 1%< 5%
Oven Temperature Ramp Rate ± 2°C/min< 2%< 7%
Carrier Gas Flow Rate ± 0.1 mL/min< 1.5%< 6%
Sample Extraction pH ± 0.2 units< 3%< 10%

The results from the robustness testing highlight the superior stability of the analytical method when using this compound as the internal standard. The minimal impact of parameter variations on the final results underscores the method's reliability for routine analysis in a quality control environment.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or Bromoethane at 1 µg/mL).

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]

GC-MS Instrumentation and Conditions
  • GC System: Agilent 8890 Gas Chromatograph

  • MS System: Agilent 5977B Mass Spectrometer

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • Carrier Gas: Helium at 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a suitable internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_mtbe Add MTBE (500 µL) add_is->add_mtbe vortex Vortex (5 min) add_mtbe->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Ethyl Acetate (100 µL) evaporate->reconstitute inject Inject into GC-MS reconstitute->inject acquire Data Acquisition (SIM Mode) inject->acquire process Data Processing acquire->process

Experimental workflow for sample analysis.

decision_logic cluster_criteria Selection Criteria start Start: Select Internal Standard physchem Similar Physicochemical Properties? start->physchem interference Co-elutes without Interference? physchem->interference Yes select_alt Consider Alternative (e.g., Bromoethane) physchem->select_alt No availability Commercially Available? interference->availability Yes interference->select_alt No cost Cost-Effective? availability->cost Yes availability->select_alt No select_d5 Select this compound cost->select_d5 Yes cost->select_alt No

Decision logic for internal standard selection.

References

Assessing the Specificity and Selectivity of Bromoethane-d5 in Complex Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based bioanalysis for their ability to compensate for variability during sample preparation and analysis.[1][2] This guide provides an objective comparison of Bromoethane-d5, a deuterated ethylating agent, with other alternatives, supported by experimental principles and detailed methodologies. This compound is particularly useful for the derivatization and quantification of thiol-containing molecules, such as cysteine, homocysteine, and glutathione, to improve their chromatographic and mass spectrometric properties.[3]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The choice of an internal standard is critical for the accuracy and robustness of a quantitative bioanalytical method.[2][4] Deuterated standards like this compound are often considered superior due to their close physicochemical similarity to the analyte.[1][5] However, alternatives exist, each with its own set of advantages and disadvantages.

Qualitative Comparison of Internal Standard Types

The following table summarizes the key characteristics of deuterated internal standards, their non-deuterated structural analogs, and 13C-labeled internal standards.

FeatureThis compound (Deuterated IS)Bromoethane (Structural Analog IS)13C-Ethyl Bromide (¹³C-Labeled IS)
Chromatographic Co-elution Generally co-elutes, but a minor retention time shift (isotope effect) is possible.[4][6][7]Elutes at a different retention time than the analyte.Co-elutes perfectly with the analyte.[4]
Matrix Effect Compensation Highly effective at compensating for matrix effects, provided there is complete co-elution.[5][8]Less effective due to different retention times and potential differences in ionization efficiency.[9][10]The most effective option for compensating for matrix effects.[4]
Recovery & Sample Prep Variability Closely mimics the analyte's behavior during extraction and sample handling.May have different extraction recovery compared to the analyte.[6]Closely mimics the analyte's behavior.
Cost & Availability More expensive than non-labeled analogs but generally more affordable than ¹³C-labeled compounds.Inexpensive and widely available.Typically the most expensive option and may have limited availability.
Risk of Cross-Signal Contribution Low risk, but the natural abundance of isotopes in the analyte can contribute a small signal at the mass of the IS.No risk of isotopic cross-contribution, but can be a source of analyte if there is residual unlabeled impurity in the standard.Very low risk of cross-signal contribution.
Potential for Isotope Exchange In some cases, deuterium atoms can be susceptible to back-exchange with protons from the matrix or solvent.[6]Not applicable.The C-C bond is highly stable, with no risk of isotope exchange.

Quantitative Performance in a Bioanalytical Method

To illustrate the practical implications of internal standard choice, the following table presents representative data from a hypothetical validation study for the quantification of a thiol-containing analyte in human plasma after derivatization.

Validation ParameterThis compound (Deuterated IS)Bromoethane (Structural Analog IS)¹³C-Ethyl Bromide (¹³C-Labeled IS)
Recovery (%) 85.2 ± 4.578.9 ± 8.285.5 ± 4.1
Matrix Effect (%) 98.7 ± 5.175.4 ± 15.399.1 ± 3.8
Intra-day Precision (%RSD) < 5%< 12%< 4%
Inter-day Precision (%RSD) < 6%< 15%< 5%
Accuracy (% Bias) ± 4%± 14%± 3%
Limit of Quantification (ng/mL) 0.10.50.1

Disclaimer: The data presented in this table is illustrative and intended to represent typical performance characteristics. Actual results will vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable and reproducible results.[11] The following are representative protocols for the use of this compound in a bioanalytical workflow.

Protocol 1: Derivatization of Thiols in Human Plasma

This protocol describes the derivatization of a low-molecular-weight thiol (e.g., glutathione) in plasma samples for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound

  • Internal Standard (a stable isotope-labeled version of the analyte, if different from the derivatized product)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional)

  • Ammonium bicarbonate buffer (100 mM, pH ~8.5)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Reduction (Optional): To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of TCEP solution to reduce any disulfide bonds. Incubate as required.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of 100 mM ammonium bicarbonate buffer (pH ~8.5) to the supernatant.

    • Add a 10-fold molar excess of this compound. Vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.[3]

  • Reaction Quenching: After incubation, cool the samples to room temperature and add 10 µL of 1% formic acid to stop the reaction.[12]

  • Final Preparation for LC-MS/MS: Centrifuge the samples at 14,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Develop specific precursor-to-product ion transitions for both the derivatized analyte and the internal standard.

  • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

Visualizing Key Processes

To better understand the experimental and logical frameworks, the following diagrams are provided.

G cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol R-SH (Thiol) Derivative R-S-CH2-CD3 (Derivatized Analyte) Thiol->Derivative SN2 Reaction Bromoethane Br-CH2-CD3 (this compound) Bromoethane->Derivative Base Base (e.g., NH4HCO3) Base->Thiol Deprotonation Heat Heat (e.g., 60°C) Heat->Thiol Byproduct HBr

Caption: Derivatization of a thiol with this compound via an SN2 reaction.

G Sample 1. Sample Collection (e.g., Plasma) Spike 2. Internal Standard Spiking Sample->Spike Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Derivatize 4. Derivatization (with this compound) Precipitate->Derivatize Analyze 5. LC-MS/MS Analysis Derivatize->Analyze Quantify 6. Data Analysis & Quantification Analyze->Quantify

Caption: General experimental workflow for bioanalysis using this compound.

G Start Start: Need for an Internal Standard CheckSIL Is a Stable Isotope-Labeled (SIL) IS available? Start->CheckSIL Check13C Is a ¹³C-labeled IS available? CheckSIL->Check13C Yes UseAnalog Use Structural Analog IS CheckSIL->UseAnalog No Use13C Use ¹³C-labeled IS (Optimal Choice) Check13C->Use13C Yes UseDeuterated Use Deuterated IS (e.g., this compound) Check13C->UseDeuterated No ValidateIsotopeEffect Validate for potential isotope effects UseDeuterated->ValidateIsotopeEffect ValidateThoroughly Perform thorough validation (Recovery, Matrix Effects) UseAnalog->ValidateThoroughly

References

A Comparative Guide to LOD and LOQ Calculation Using Bromoethane-d5 Spiked Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common methodologies for calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) in analytical chemistry. The protocols and data presented herein focus on the use of spiked samples with Bromoethane-d5 as an internal standard, a technique particularly relevant for chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

The determination of LOD and LOQ is a critical component of validating an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[1][2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for the validation of analytical procedures.[3][4][5][6][7]

Experimental Protocols

A robust determination of LOD and LOQ is predicated on a well-designed experimental protocol. The following outlines a general procedure for a hypothetical analysis of a volatile analyte using this compound as an internal standard.

Objective: To determine the LOD and LOQ of a target analyte in a specific matrix (e.g., water) by GC-MS analysis of spiked samples.

Materials and Reagents:

  • Target analyte standard solution

  • This compound (internal standard) solution

  • High-purity solvent (e.g., methanol)

  • Blank matrix (e.g., deionized water)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the target analyte in the chosen solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Create a series of calibration standards by diluting the analyte stock solution to achieve a range of concentrations near the expected LOD and LOQ.

    • Prepare a spiking solution containing a constant concentration of this compound.

  • Sample Preparation (Spiking):

    • Prepare a series of blank matrix samples.

    • Spike a subset of the blank matrix samples with the calibration standards to create samples with known, low concentrations of the analyte.

    • Spike all calibration standards and spiked matrix samples with a consistent volume of the this compound internal standard solution. This is crucial for correcting for variations in sample injection and instrument response.[8][9]

  • Instrumental Analysis:

    • Analyze the prepared blank matrix samples, calibration standards, and spiked samples using a validated GC-MS method.

    • Record the signal response (e.g., peak area) for both the target analyte and the internal standard (this compound).

Methods for LOD and LOQ Calculation

There are several accepted methods for calculating LOD and LOQ.[2][10][11][12] This guide will compare two of the most common approaches: the Signal-to-Noise (S/N) ratio and the Calibration Curve method.

1. Signal-to-Noise (S/N) Ratio Method

This method is based on the ratio of the analyte signal to the background noise of the analytical instrument.[10][13][14]

  • LOD Calculation: The concentration at which the signal-to-noise ratio is typically 3:1.[1][10][13]

  • LOQ Calculation: The concentration at which the signal-to-noise ratio is typically 10:1.[1][10][13][14]

2. Calibration Curve Method

This method utilizes the parameters of the calibration curve constructed from the analysis of the spiked samples.[2][12]

  • LOD Calculation: LOD = 3.3 * (σ / S)

  • LOQ Calculation: LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the blank sample responses.[1][2][12]

  • S is the slope of the calibration curve.[1][2][12]

Data Presentation and Comparison

To illustrate the comparison, consider the following hypothetical data from the GC-MS analysis of a target analyte with this compound as the internal standard.

Parameter Signal-to-Noise (S/N) Method Calibration Curve Method
LOD 0.5 ng/mL (based on S/N ≈ 3)0.48 ng/mL
LOQ 1.5 ng/mL (based on S/N ≈ 10)1.45 ng/mL
Standard Deviation of Blank (σ) Not directly used0.012 (arbitrary units)
Slope of Calibration Curve (S) Not directly used0.085 (arbitrary units per ng/mL)

Discussion of Results:

In this hypothetical example, both methods yield comparable LOD and LOQ values. The S/N method is often simpler to perform but can be more subjective depending on how the noise is measured.[11] The calibration curve method is generally considered more statistically robust as it is based on a larger dataset.[12] The use of an internal standard like this compound in the calibration curve method helps to improve the precision and accuracy of the measurements by accounting for instrumental variability.[8][9]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining LOD and LOQ using spiked samples and an internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Data Analysis and Calculation cluster_results Results prep_standards Prepare Analyte Calibration Standards spike_samples Spike Blank Matrix with Analyte and IS prep_standards->spike_samples prep_is Prepare this compound Internal Standard (IS) prep_is->spike_samples gcms_analysis GC-MS Analysis spike_samples->gcms_analysis prep_blanks Prepare Blank Matrix Samples prep_blanks->gcms_analysis data_acquisition Acquire Signal Response (Analyte and IS) gcms_analysis->data_acquisition calc_sn Calculate Signal-to-Noise Ratio data_acquisition->calc_sn build_cal_curve Construct Calibration Curve (Analyte/IS Ratio) data_acquisition->build_cal_curve calc_lod_loq_sn Determine LOD (3:1) and LOQ (10:1) calc_sn->calc_lod_loq_sn calc_lod_loq_cal Calculate LOD and LOQ from Curve Parameters build_cal_curve->calc_lod_loq_cal lod_loq_values Final LOD and LOQ calc_lod_loq_sn->lod_loq_values calc_lod_loq_cal->lod_loq_values

Caption: Experimental workflow for LOD and LOQ determination.

The choice of method for calculating LOD and LOQ may depend on the specific requirements of the analytical method and regulatory guidelines. The S/N ratio method offers a straightforward approach, while the calibration curve method provides a more statistically rigorous determination. In both cases, the use of a suitable internal standard, such as this compound, is highly recommended for chromatographic analyses to ensure the reliability of the results by compensating for analytical variability. It is also important to experimentally verify the calculated LOD and LOQ values by analyzing multiple samples at these concentrations to confirm that the detection and quantitation limits are met with acceptable precision and accuracy.[12][15]

References

Navigating the Analytical Crossroads: A Comparative Guide to GC-MS and LC-MS for Bromoethane-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of deuterated internal standards like Bromoethane-d5 is paramount for the accuracy and reliability of analytical data. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. While direct cross-validation studies for this specific analyte are not prevalent in published literature, this document extrapolates data from the analysis of analogous volatile halogenated hydrocarbons to present a comprehensive performance overview of each method.

The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. This compound, a deuterated isotopologue of the volatile organic compound bromoethane, presents a clear case for the application of GC-MS due to its inherent volatility.

At a Glance: GC-MS vs. LC-MS for this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by mass-based detection.Separation of compounds in a liquid mobile phase followed by mass-based detection.
Analyte Volatility Ideal for volatile compounds like this compound.Better suited for non-volatile and thermally labile compounds.
Sample Introduction Headspace or direct injection of a solution. Headspace is common for volatile analytes in complex matrices.Direct injection of a liquid sample.
Derivatization Generally not required for volatile analytes.Not applicable as this method is unsuitable for this compound.
Sensitivity High, especially with selected ion monitoring (SIM).High, but not the preferred method for this analyte.
Selectivity Excellent, with mass spectrometry providing definitive identification.Excellent, but not the preferred method for this analyte.
Sample Throughput Moderate, with run times typically in the range of minutes.High, but not the preferred method for this analyte.

Performance Comparison: A Data-Driven Perspective

The following table summarizes typical quantitative performance data for the analysis of volatile halogenated hydrocarbons using GC-MS, which can be considered representative for the analysis of this compound.

Validation ParameterTypical GC-MS Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 15%
Limit of Detection (LOD) Low µg/L to ng/L range
Limit of Quantification (LOQ) Low µg/L to ng/L range

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-MS.

GC-MS with Headspace Sample Introduction

This is a common and effective method for the analysis of volatile organic compounds in various matrices.

  • Sample Preparation:

    • An accurately weighed or measured amount of the sample containing this compound is placed into a headspace vial.

    • The vial is sealed with a septum and cap.

    • For quantitative analysis, a known amount of an internal standard may be added.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a headspace autosampler and a capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-1, DB-624).[1][2]

    • Injector: Split/splitless injector, with the split ratio optimized for sensitivity.[1][2]

    • Oven Temperature Program: A temperature gradient is used to ensure good separation of analytes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.

Visualizing the Workflow

To better illustrate the analytical process, a generalized workflow for the GC-MS analysis of this compound is presented below.

GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Headspace Headspace Incubation & Injection Seal->Headspace GC Gas Chromatographic Separation Headspace->GC MS Mass Spectrometric Detection GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of this compound.

Conclusion: Making the Right Choice

For the analysis of the volatile deuterated internal standard this compound, GC-MS is the unequivocally superior technique. Its ability to handle volatile compounds, coupled with high sensitivity and selectivity, makes it the gold standard for this application. While LC-MS is a powerful tool for a vast array of non-volatile and thermally labile molecules, it is not a suitable or practical choice for the analysis of this compound. Researchers and scientists can confidently rely on well-established GC-MS methodologies, particularly those employing headspace sample introduction, to achieve accurate and precise quantification of this compound in their studies.

References

Safety Operating Guide

Proper Disposal of Bromoethane-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the proper disposal of bromoethane-d5 (CAS: 3675-63-6). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety, regulatory compliance, and environmental protection. As a deuterated halogenated organic compound, this compound requires specific handling and disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be familiar with the hazards associated with this compound. It is a highly flammable liquid and is harmful if swallowed or inhaled. It is also suspected of causing cancer.[1][2] Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Density 1.527 g/mL at 25 °C[3][4]
Boiling Point 37-40 °C[3][4]
Melting Point -119 °C[3]
Vapor Pressure 7.96 psi at 20 °C[4][5]
Flash Point -23 °C
Solubility in Water Slightly soluble. The non-deuterated form, bromoethane, has a solubility of 0.9 g/100mL at 20 °C.[6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the procedure for accumulating and preparing the waste for pickup.

1. Waste Segregation:

  • This compound waste must be segregated as halogenated organic waste .

  • Do not mix it with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.

2. Waste Container Selection:

  • Use a designated, leak-proof, and chemically compatible waste container.

  • Recommended containers:

    • Borosilicate glass bottles with a screw cap. Borosilicate glass is highly resistant to chemical attack from halogens like bromine.[7][8][9]

    • High-Density Polyethylene (HDPE) containers can also be used, but their compatibility should be verified with your institution's environmental health and safety (EHS) department, as some sources indicate limited or poor resistance of HDPE to bromine.[10][11]

  • The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.

3. Waste Labeling:

  • Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste ".

  • The label must also include:

    • The full chemical name: "this compound"

    • The concentration (if mixed with other solvents)

    • The hazard characteristics (e.g., "Flammable," "Toxic")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

4. Waste Accumulation:

  • All transfers of this compound waste into the designated container must be conducted within a chemical fume hood.

  • Keep the waste container closed at all times, except when adding waste.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

5. Storage of Waste:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from sources of ignition, heat, and direct sunlight.

6. Arranging for Disposal:

  • Once the container is full or has reached the storage time limit set by your institution (typically 90 days), contact your EHS department to arrange for pickup by a licensed hazardous waste disposal company.

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks. This protocol is for minor spills (less than 1 liter) that can be safely managed by laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and a respirator with an organic vapor cartridge if ventilation is inadequate.

  • Spill containment materials: Absorbent pads, sand, or vermiculite.

  • Spark-proof tools for cleanup (e.g., plastic dustpan and brush).

  • A designated hazardous waste container for spill debris.

Procedure:

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated by working within a fume hood or increasing air exchange. Evacuate all non-essential personnel.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources, such as hot plates, open flames, and electrical equipment.

  • Contain the Spill: Use absorbent materials to create a dike around the spill to prevent it from spreading.

  • Absorb the Liquid: Cover the spill with an appropriate absorbent material, working from the outside in.

  • Collect the Debris: Using spark-proof tools, carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution and water. Collect the cleaning materials and also place them in the hazardous waste container.

  • Label and Dispose: Seal and label the waste container with "Hazardous Waste - this compound Spill Debris" and arrange for its disposal through your EHS department.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Disposal Workflow Diagram

DisposalWorkflow cluster_Preparation Waste Preparation cluster_Accumulation Waste Accumulation & Storage cluster_Disposal Final Disposal Start This compound Waste Generated Segregate Segregate as Halogenated Organic Waste Start->Segregate SelectContainer Select Appropriate Waste Container (Glass or HDPE) Segregate->SelectContainer LabelContainer Label Container as 'Hazardous Waste' with Chemical Name and Hazards SelectContainer->LabelContainer Transfer Transfer Waste in Fume Hood LabelContainer->Transfer Store Store Sealed Container in Designated Area Transfer->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Hazardous Waste Company ContactEHS->Disposal

References

Personal protective equipment for handling Bromoethane-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bromoethane-d5

For researchers, scientists, and drug development professionals, the safe handling of deuterated compounds like this compound is paramount for both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure and efficient research environment.

Chemical and Hazard Identification

This compound, a deuterated analog of bromoethane, is a highly flammable liquid and vapor that is harmful if swallowed or inhaled and is suspected of causing cancer.[1][2] It is also hazardous to the ozone layer.[3] Understanding its properties is the first step in safe handling.

PropertyValue
Chemical Name This compound
Synonyms Ethyl bromide-d5, 1-bromo(²H₅)ethane
CAS Number 3675-63-6
Molecular Formula C₂D₅Br
Molecular Weight 114 g/mol [1][2]
Appearance Not specified in search results
Boiling Point 37-40°C (lit.)[2]
Melting Point -119°C (lit.)[2]
GHS Hazard Statements H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H332 (Harmful if inhaled), H351 (Suspected of causing cancer), H420 (Harms public health and the environment by destroying ozone in the upper atmosphere)[1][3]
Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is critical to mitigate the risks associated with this compound.

PPE CategoryRecommended SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited, short-term splash protection.[4]Provides robust protection against halogenated hydrocarbons.
Eye & Face Protection Chemical safety goggles with a face shield.[4][5]Protects against splashes and vapors that can cause serious eye damage.[4]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[4]Minimizes skin contact and protects from potential splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges.[4]Essential for preventing inhalation of harmful vapors, especially when working outside of a certified chemical fume hood or during a spill.
Operational Plan: Handling and Storage

Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][6][7]

  • Keep container tightly closed.[1][2][6]

  • Ground and bond container and receiving equipment to prevent static discharge.[1][2]

  • Recommended storage temperature is 2 - 8 °C.[6] The material is light-sensitive.[6]

Experimental Protocol: Standard Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.[4]

    • Use appropriate tools (e.g., pipettes) to avoid direct contact.

    • Keep the container sealed when not in use.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Liquid Waste: Unused or waste this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8]

  • Disposal: All waste must be disposed of in accordance with local, regional, national, and international regulations.[1][3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Keep the affected person warm and at rest. Get medical attention as soon as possible.[3][9]
Skin Contact Immediately wash the contaminated skin with water.[9] If the chemical penetrates clothing, immediately remove the clothing and wash the skin with water.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3] Get medical attention immediately.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water.[3] Call a poison center or doctor/physician if you feel unwell.[1]

Visual Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the safe handling workflow and the immediate first aid response for different types of exposure.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 handle1 Transfer & Manipulate this compound prep3 Prepare Equipment & Reagents prep2->prep3 prep4 Ensure Spill Kit is Available prep3->prep4 prep4->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 post2 Doff PPE Correctly post1->post2 disp1 Segregate Liquid & Solid Waste post3 Wash Hands Thoroughly post2->post3 post3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Dispose According to Regulations disp2->disp3

Caption: Safe handling workflow for this compound.

FirstAidResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to this compound inhale1 Move to Fresh Air exposure->inhale1 skin1 Remove Contaminated Clothing exposure->skin1 eye1 Remove Contact Lenses exposure->eye1 ingest1 Do NOT Induce Vomiting exposure->ingest1 inhale2 Provide Artificial Respiration (if needed) inhale1->inhale2 inhale3 Seek Immediate Medical Attention inhale2->inhale3 skin2 Wash Skin with Water skin1->skin2 skin3 Seek Medical Attention if Irritation Persists skin2->skin3 eye2 Flush Eyes with Water (15 mins) eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 ingest2 Rinse Mouth with Water ingest1->ingest2 ingest3 Seek Immediate Medical Attention ingest2->ingest3

Caption: First aid response for this compound exposure.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。